6-methylcinnolin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-cinnolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUADOWMFHAXHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440976 | |
| Record name | 4-Cinnolinol, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-05-3 | |
| Record name | 4-Cinnolinol, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 6-methylcinnolin-4-ol
This guide provides a comprehensive overview of the synthesis and characterization of 6-methylcinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols. Cinnoline and its derivatives are recognized for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4] This guide will focus on a robust and widely applicable synthetic route, followed by a detailed analysis of the spectroscopic techniques used to verify the structure and purity of the target compound.
I. Introduction to Cinnoline Scaffolds
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a vital scaffold in the development of novel therapeutic agents.[3][5] The electronic properties endowed by the diazine ring, coupled with the potential for diverse functionalization on the benzene ring, make cinnoline derivatives attractive candidates for modulating biological pathways. The 4-hydroxycinnoline moiety, in particular, is a key intermediate that can be further modified to explore a wide chemical space. This guide focuses on the 6-methyl substituted analogue, providing a foundational methodology for the synthesis of a specific and potentially bioactive member of the cinnoline family.
II. Synthesis of 6-methylcinnolin-4-ol: The Borsche-Herbert Cyclization
The synthesis of 4-hydroxycinnolines is effectively achieved through the Borsche-Herbert cyclization.[1] This method involves the diazotization of an ortho-aminoacetophenone followed by intramolecular cyclization of the resulting diazonium salt.[1][6] This approach is highly versatile and generally provides good yields, making it a preferred route for accessing a variety of substituted 4-hydroxycinnolines.[1]
The chosen precursor for the synthesis of 6-methylcinnolin-4-ol is 2-amino-5-methylacetophenone. The methyl group at the 5-position of the starting material will correspond to the 6-position in the final cinnoline ring system.
Synthetic Pathway
The overall synthetic transformation is depicted below:
Sources
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- 4. scispace.com [scispace.com]
- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
An In-Depth Technical Guide to 6-methylcinnolin-4-ol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cinnoline scaffold is a significant bicyclic heterocycle that serves as a core structural motif in numerous compounds with notable pharmacological properties.[1] This technical guide provides a comprehensive overview of 6-methylcinnolin-4-ol, a specific derivative of the cinnoline family. Due to the limited availability of direct experimental data for this particular compound, this guide presents a proposed synthetic pathway, predicted physicochemical characteristics, and an exploration of its potential therapeutic applications based on the established chemistry and biological activities of analogous cinnoline structures. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel cinnoline derivatives in the context of drug discovery and development.
Introduction to the Cinnoline Scaffold
Cinnoline (1,2-benzodiazine) is an aromatic heterocyclic compound isomeric to other benzodiazines such as quinazoline, quinoxaline, and phthalazine.[2][3] The cinnoline nucleus is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[1][4] The therapeutic potential of cinnolines is exemplified by cinoxacin, a clinically used antibacterial agent for treating urinary tract infections.[1][4] The continued interest in cinnoline chemistry stems from the desire to develop novel therapeutic agents with improved efficacy and selectivity.[5][6][7]
Chemical Identity and Structure of 6-methylcinnolin-4-ol
Tautomerism: The Hydroxy-Keto Equilibrium
A critical aspect of 4-hydroxycinnolines is their existence in a tautomeric equilibrium with the corresponding cinnolin-4(1H)-one form.[8] This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds.[9][10][11] The equilibrium between the enol (6-methylcinnolin-4-ol) and keto (6-methylcinnolin-4(1H)-one) forms is influenced by factors such as solvent polarity and pH. In many cases, the keto tautomer is the more stable form. For the purpose of this guide, "6-methylcinnolin-4-ol" will be used to refer to this tautomeric compound, with the understanding that it exists in equilibrium with its keto isomer.
Table 1: Predicted Physicochemical Properties of 6-methylcinnolin-4-ol
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| LogP | ~1.5 - 2.5 | Estimated based on related structures. |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | Calculated for the keto tautomer. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Structural Representation
The chemical structure of 6-methylcinnolin-4-ol and its tautomeric equilibrium with 6-methylcinnolin-4(1H)-one are depicted below.
Caption: Tautomeric equilibrium between the enol and keto forms of 6-methylcinnolin-4-ol.
Proposed Synthesis of 6-methylcinnolin-4-ol
The synthesis of the cinnoline ring system can be achieved through several established methods. The Richter cinnoline synthesis is a classic and versatile method that can be adapted for the preparation of 6-methylcinnolin-4-ol.[3][12] This proposed synthesis begins with a readily available starting material, 4-methyl-2-nitroaniline.
Synthetic Pathway Overview
The proposed multi-step synthesis is outlined below.
Caption: Proposed synthetic pathway for 6-methylcinnolin-4-ol.
Detailed Experimental Protocol
Step 1: Diazotization of 4-methyl-2-nitroaniline
-
To a stirred solution of 4-methyl-2-nitroaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
-
To the freshly prepared diazonium salt solution, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a copper(I) co-catalyst like copper(I) iodide are added.
-
Trimethylsilylacetylene is then added, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The product, 1-(trimethylsilyl)ethynyl-4-methyl-2-nitrobenzene, is extracted with an organic solvent and purified by column chromatography.
Step 3: Deprotection of the Silyl Group
-
The purified silyl-protected acetylene is dissolved in methanol.
-
A mild base, such as potassium carbonate, is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The resulting 1-ethynyl-4-methyl-2-nitrobenzene is isolated by extraction and used in the next step without further purification if sufficiently pure.
Step 4: Richter Cyclization
-
The 1-ethynyl-4-methyl-2-nitrobenzene is suspended in water and heated to reflux. The cyclization is typically spontaneous upon heating.
-
The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization to yield 6-methylcinnolin-4-ol.
Predicted Spectroscopic and Physicochemical Characterization
The structural elucidation of the synthesized 6-methylcinnolin-4-ol would rely on a combination of spectroscopic techniques. The expected data are inferred from the known spectra of the parent cinnolin-4(1H)-one and related substituted analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and pyridazine rings, a singlet for the methyl group, and a broad singlet for the N-H proton of the keto tautomer or the O-H proton of the enol tautomer. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and hydroxyl/oxo groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine distinct carbon atoms in the molecule. The carbonyl carbon of the keto tautomer is expected to appear at a characteristic downfield chemical shift (typically >160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be crucial for identifying the predominant tautomeric form.
-
Keto Tautomer (6-methylcinnolin-4(1H)-one): A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. An N-H stretching band would also be present around 3200-3400 cm⁻¹.
-
Enol Tautomer (6-methylcinnolin-4-ol): A broad O-H stretching band would be observed in the region of 3200-3600 cm⁻¹, and the C=O stretch would be absent.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₉H₈N₂O) by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.
Potential Biological Activities and Therapeutic Applications
While the specific biological profile of 6-methylcinnolin-4-ol has not been reported, the cinnoline scaffold is a well-established pharmacophore with a wide range of activities.[13][14][15]
Anticancer Activity
Many cinnoline derivatives have been investigated for their potential as anticancer agents.[1][5] They have been shown to target various cellular pathways involved in cancer progression. The introduction of a methyl group at the 6-position could modulate the molecule's interaction with specific biological targets.
Antimicrobial and Antifungal Activity
As evidenced by cinoxacin, the cinnoline core can be derivatized to produce potent antibacterial agents.[4] Substituted cinnoline sulphonamides have also shown significant antimicrobial and antifungal properties.[16] 6-methylcinnolin-4-ol could serve as a starting point for the development of novel antimicrobial compounds.
Anti-inflammatory and Analgesic Properties
Certain cinnoline derivatives have demonstrated anti-inflammatory and analgesic effects.[1][6] These activities are often attributed to their ability to modulate inflammatory pathways.
Central Nervous System (CNS) Activity
Some cinnoline analogs have been explored for their effects on the central nervous system, including anxiolytic and anticonvulsant activities.[6]
The biological evaluation of 6-methylcinnolin-4-ol and its further derivatives would be a crucial step in elucidating its therapeutic potential.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of 6-methylcinnolin-4-ol. By leveraging established synthetic methodologies for the cinnoline core, a plausible route for its preparation has been detailed. The predicted physicochemical and spectroscopic properties offer a roadmap for its characterization. Furthermore, the known pharmacological activities of the broader cinnoline family suggest that 6-methylcinnolin-4-ol represents a promising scaffold for the development of new therapeutic agents. Further experimental investigation is warranted to validate the proposed synthesis and to explore the full range of its biological activities.
References
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Ind. J. Pharm. Edu. Res., 2025; 59(1):13-29. Available from: [Link]
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Asif, M., Almehmadi, M. M., Alsaiari, A. A., Aljuaid, A., Allahyani, M., & Alsharif, A. (2025). An Overview of Diverse Biological Activities of Cinnoline Scaffold. Mini-Reviews in Organic Chemistry, 22(2), 162-176. Available from: [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 2019, 24(15), 2771. Available from: [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 2019, 24(15), 2771. Available from: [Link]
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A concise review on cinnoline and its biological activities. Semantic Scholar. (2018). Available from: [Link]
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Cinnoline. In Wikipedia. Available from: [Link]
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Ames, D. E., Chapman, R. F., Kucharska, H. Z., & Waite, D. (1965). Cinnolines. Part VI. Tautomerism and alkylation of 4-hydroxycinnoline. Journal of the Chemical Society (Resumed), 5391. Available from: [Link]
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von Richter (Cinnoline) Synthesis. Organic Syntheses. Available from: [Link]
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Tautomeric forms of 4-hydroxy quinoline. ResearchGate. Available from: [Link]
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Schofield, K., & Swain, T. (1949). Cinnolines. Part XXI. Further Observations on the Richter Synthesis. Journal of the Chemical Society (Resumed), 2393. Available from: [Link]
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A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available from: [Link]
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Cinnoline Derivatives with Biological Activity. ResearchGate. Available from: [Link]
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Methods for the synthesis of cinnolines (Review). ResearchGate. Available from: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 2021, 26(19), 5839. Available from: [Link]
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Synthesis, characterization and biological activities of substituted cinnoline culphonamides. International Journal of Pharmacy and Pharmaceutical Sciences, 2011, 3(4), 213-215. Available from: [Link]
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Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 2024, 29(9), 2008. Available from: [Link]
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Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... ResearchGate. Available from: [Link]
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CINNOLIN-4(1H)-ONE. ChemBK. Available from: [Link]
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4(1H)-Quinolinone, 1-methyl-. NIST WebBook. Available from: [Link]
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1H-CINNOLIN-4-ONE. LookChem. Available from: [Link]
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What Is Tautomerization In Organic Chemistry? YouTube. (2025). Available from: [Link]
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The Expanding Therapeutic Potential of Novel Cinnoline Derivatives: A Technical Guide to Biological Activity
Executive Summary
The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry. Its unique electronic properties and rigid framework make it an ideal backbone for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by newly developed cinnoline derivatives. Moving beyond a simple catalog of effects, this document elucidates the causality behind experimental design, details robust protocols for activity assessment, and synthesizes structure-activity relationship (SAR) data to guide future drug discovery efforts. We will delve into the three most prominent areas of cinnoline research—oncology, microbiology, and inflammation—providing researchers, scientists, and drug development professionals with a comprehensive resource grounded in scientific integrity and practical application.
The Cinnoline Scaffold: A Foundation for Pharmacological Diversity
Cinnoline (1,2-benzodiazine) is an isostere of quinoline and isoquinoline, and its derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][2] This versatility stems from the scaffold's ability to be functionalized at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to achieve specific interactions with biological targets.[3] Historically, the synthesis of cinnolines presented challenges, but recent advancements have made a wider array of derivatives accessible for biological screening.[4][5] This guide focuses on the downstream application: validating and understanding the biological impact of these novel chemical entities.
Anticancer Activity: Targeting the Engines of Malignancy
Cinnoline derivatives have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a wide range of human tumor cell lines.[1][6] The primary mechanisms investigated involve the disruption of fundamental cellular processes required for cancer cell proliferation and survival, such as DNA replication and signal transduction.
Mechanism of Action: Topoisomerase I Poisoning
A significant body of research has focused on a specific class of derivatives, the substituted dibenzo[c,h]cinnolines. These compounds function as potent topoisomerase I (Top1) poisons.[4][7]
Causality: Topoisomerase I is a vital enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Anticancer drugs like camptothecin exploit this by stabilizing the covalent complex formed between Top1 and DNA (the "cleavable complex"). This stabilization prevents the re-ligation of the DNA strand, and when a replication fork collides with this complex, it leads to the formation of a lethal double-strand break, ultimately triggering programmed cell death (apoptosis).[8] Dibenzo[c,h]cinnolines, as aza-analogues of known Top1-targeting benzo[i]phenanthridines, were rationally investigated for similar properties and found to be highly effective.[4]
// Connections DNA_Supercoiled -> Top1 [label=" binds"]; Top1 -> Cleavable_Complex [label=" creates single-strand break"]; Cleavable_Complex -> DNA_Relaxed [label=" re-ligates"]; DNA_Relaxed -> DNA_Supercoiled [style=invis]; // for layout
Cinnoline_Derivative -> Cleavable_Complex [label=" intercalates & binds"]; Cleavable_Complex -> Stabilized_Complex [style=dashed, color="#EA4335"];
Stabilized_Complex -> Replication_Fork_Collision [label=" encounters"]; Replication_Fork_Collision -> DSB [label=" causes"]; DSB -> Apoptosis [label=" triggers"]; }
Caption: Mechanism of Dibenzo[c,h]cinnoline as a Topoisomerase I Poison.
Secondary Mechanisms: Kinase Inhibition and Apoptosis Induction
Beyond Top1 poisoning, certain cinnoline derivatives have been shown to inhibit critical signaling kinases like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] Others trigger apoptosis through caspase activation, mitochondrial depolarization, and the generation of reactive oxygen species (ROS).[5] This multi-targeted potential makes cinnolines particularly attractive for overcoming drug resistance.
// Connections Cinnoline -> Mitochondrion [label=" induces stress / ROS"]; Mitochondrion -> CytoC; CytoC -> Apoptosome; Apoptosome -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis [label=" cleaves cellular substrates"]; }
Caption: Apoptosis induction pathway activated by select cinnoline derivatives.
Data Summary: In Vitro Cytotoxicity
The potency of novel cinnoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the drug concentration required to inhibit the growth of 50% of a cancer cell population.
| Derivative Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ Value | Reference |
| Dibenzo[c,h]cinnoline | 2,3-Dimethoxy-8,9-methylenedioxy- | RPMI8402 (Leukemia) | 70 nM | [4] |
| Triazepinocinnoline | Compound 7 (proprietary) | MCF-7 (Breast) | 0.049 µM | [9] |
| Dihydrobenzo[h]cinnoline | 4-NO₂C₆H₄ substituted | KB (Carcinoma) | 0.56 µM | [5] |
| Dihydrobenzo[h]cinnoline | 4-NO₂C₆H₄ substituted | Hep-G2 (Hepatoma) | 0.77 µM | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a self-validating system for determining the IC₅₀ value of a test compound against an adherent cancer cell line. The assay quantitatively measures metabolic activity, which is a proxy for cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cinnoline derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a "vehicle control" (e.g., DMSO) and a "no treatment" control.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until intracellular purple precipitates are clearly visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Antimicrobial Activity: A Renewed Fight Against Pathogens
The emergence of multidrug-resistant bacteria and fungi necessitates the development of new antimicrobial agents. Cinnoline derivatives have shown significant promise in this area, with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][9]
Structure-Activity Relationship (SAR) Insights
-
Influence of Substituents: For antibacterial activity, the presence of an electron-withdrawing group at the phenyl ring of some cinnoline derivatives was associated with increased activity.[9]
-
Fused Ring Systems: The addition of a pyrazoline ring to the cinnoline scaffold, particularly with hydroxyl substitutions, has been shown to increase activity against both Gram-positive and Gram-negative bacteria.[9]
-
Halogenation: Halogen-substituted derivatives, especially those with chlorine, often show potent antimicrobial activity at lower concentrations.[9]
Data Summary: In Vitro Antimicrobial Potency
The standard metric for antimicrobial potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative Class | Target Organisms | MIC Range (µg/mL) | Reference |
| 4-Aminocinnoline-3-carboxamides | Gram (+/-) Bacteria & Fungi | 6.25 - 25 | [5] |
| 4-(p-Aminopiperazine)cinnolines | Gram (+/-) Bacteria & Fungi | 12.5 - 50 | [5] |
| Novel Cinnoline Library | M. tuberculosis H37Rv | >100 - 12.5 | |
| Novel Cinnoline Library | E. coli | 12.5 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is the gold standard for determining the MIC of a novel compound, providing a quantitative and reproducible measure of antimicrobial activity.
// Nodes Prep_Compound [label="1. Prepare 2x Compound\nStock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Serial_Dilution [label="2. Perform 2-fold Serial Dilution\nin 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Inoculum [label="3. Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="4. Inoculate Plate with\nBacterial Suspension", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="5. Incubate Plate\n(18-24h at 37°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Results [label="6. Determine MIC\n(Lowest concentration with\nno visible growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Prep_Compound -> Serial_Dilution; Prep_Inoculum -> Inoculate; Serial_Dilution -> Inoculate; Inoculate -> Incubate; Incubate -> Read_Results; }
Caption: Experimental workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation: In a 96-well round-bottom microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to wells in columns 2 through 12.
-
Compound Dilution: Add 200 µL of a 2x working stock solution of the cinnoline derivative to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.
-
Controls: Column 11 will serve as the growth control (broth and inoculum only), and column 12 will be the sterility control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension from a pure overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density on a plate reader.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases. Cinnoline derivatives have demonstrated significant anti-inflammatory properties in preclinical models, suggesting their potential in treating inflammatory disorders.[3][10]
Data Summary: In Vivo Anti-inflammatory Efficacy
The most common preclinical model is the carrageenan-induced paw edema assay in rats, where the reduction in swelling (edema) is measured as a percentage of inhibition compared to a control group.
| Derivative Class | Dose (mg/kg) | Time Post-Induction | % Inhibition of Edema | Reference |
| Cinnoline-Pyrazole (Halogenated) | 100 | 4 hours | Good Activity | [10] |
| Cinnoline-Imidazole (Halogenated) | 100 | 4 hours | Good Activity | [11] |
| Cinnoline with Pyrazoline (5a) | Not Specified | Not Specified | 58.50% | [3] |
| Cinnoline with Pyrazoline (5d) | Not Specified | Not Specified | 55.22% | [3] |
| *Specific percentages were not detailed in the review, but activity was noted as significant. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a robust and widely accepted method for screening the acute anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized, acute, and reproducible inflammatory response characterized by edema. The ability of a pre-administered test compound to reduce the volume of this edema indicates its anti-inflammatory potential.[12]
Step-by-Step Methodology:
-
Animal Acclimatization: Use healthy Wistar albino rats (150-200g), acclimatized to laboratory conditions for at least one week.
-
Grouping: Divide animals into groups (n=6 per group): Control (vehicle), Standard (e.g., Indomethacin, 10 mg/kg), and Test groups receiving different doses of the cinnoline derivative.
-
Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation. The control group receives only the vehicle (e.g., 2% gum acacia).
-
Baseline Measurement: Just before inflammation induction, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The degree of edema is calculated by subtracting the initial paw volume from the post-injection volume. The percentage inhibition of edema is calculated for each treated group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Future Perspectives and Conclusion
The cinnoline scaffold is a pharmacologically significant nucleus that continues to yield derivatives with potent and diverse biological activities. The research highlighted in this guide demonstrates clear potential in oncology, infectious disease, and inflammatory conditions. Future work should focus on elucidating more detailed mechanisms of action, particularly for antimicrobial and anti-inflammatory derivatives. Optimization of pharmacokinetic and toxicological profiles through medicinal chemistry efforts will be crucial for translating these promising preclinical findings into clinically viable therapeutics. The self-validating protocols and structure-activity insights provided herein offer a solid framework for researchers to advance the development of this exciting class of compounds.
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LaVoie, E. J., et al. (2003). Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents. Bioorganic & Medicinal Chemistry Letters, 13(5), 895-898. [Link]
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Mishra, P., et al. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies, 2(2). [Link]
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Sosa, S., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 44(3), 299-305. [Link]
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Kumar, S., et al. (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Journal of Chemical and Pharmaceutical Research, 15(7), 1-10. [Link]
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The Emergence of Cinnoline: A Legacy of Synthesis and Pharmacological Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Cinnoline Core - A Privileged Scaffold in Medicinal Chemistry
Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring (1,2-diazanaphthalene), represents a cornerstone in the field of medicinal chemistry.[1][2][3] Though deceptively simple in its structure, the cinnoline scaffold has proven to be a remarkably versatile template for the design of potent and selective therapeutic agents. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have led to the discovery of cinnoline derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[4][5][6][7][8] This guide provides a comprehensive exploration of the discovery and rich history of cinnoline compounds, from their initial synthesis to their evolution as critical pharmacophores in modern drug development. We will delve into the foundational synthetic methodologies, the mechanistic rationale behind these reactions, and the historical progression of their biological applications, offering a deep technical resource for researchers in the field.
The Dawn of Cinnoline Chemistry: The Pioneering Synthesis
The history of cinnoline begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The first successful synthesis of the cinnoline nucleus is credited to Victor von Richter in 1883.[2][9][10] This seminal work laid the groundwork for over a century of research into the chemistry and biological activity of this fascinating class of compounds. It is noteworthy that for a long time, cinnoline derivatives were not found in nature; the first natural product containing a cinnoline ring system was isolated as recently as 2011 from Cichorium endivia.[3]
The Richter Cinnoline Synthesis: A Serendipitous Discovery
The first synthesis of a cinnoline derivative was achieved by Richter through the diazotization of o-aminophenylpropiolic acid.[9][11][12] This reaction, now known as the Richter cinnoline synthesis, involves the intramolecular cyclization of the diazonium salt. The initial product, 4-hydroxycinnoline-3-carboxylic acid, can then be further manipulated to yield the parent cinnoline heterocycle through decarboxylation and reductive removal of the hydroxyl group.[13]
Experimental Protocol: The Richter Cinnoline Synthesis
Objective: To synthesize 4-hydroxycinnoline from o-aminophenylpropiolic acid.
Materials:
-
o-aminophenylpropiolic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Water
Methodology:
-
Diazotization: A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the amino acid. The temperature is carefully maintained below 5 °C throughout the addition to ensure the stability of the diazonium salt intermediate.
-
Cyclization and Hydration: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated. The diazonium salt undergoes an intramolecular cyclization, followed by hydration.
-
Isolation: Upon cooling, 4-hydroxycinnoline-3-carboxylic acid precipitates from the solution and can be collected by filtration.
-
Decarboxylation (Optional): The isolated 4-hydroxycinnoline-3-carboxylic acid can be heated at its melting point to induce decarboxylation, yielding 4-hydroxycinnoline.
Causality Behind Experimental Choices:
-
The low temperature during diazotization is critical to prevent the premature decomposition of the highly reactive diazonium salt.
-
The use of a strong mineral acid like HCl is necessary to generate nitrous acid in situ from sodium nitrite and to maintain an acidic environment that stabilizes the diazonium salt.
-
The gentle heating in the cyclization step provides the necessary activation energy for the intramolecular attack of the alkyne on the diazonium group.
Caption: The Richter Cinnoline Synthesis Workflow.
Expansion of the Synthetic Armamentarium: Key Methodologies
Following Richter's discovery, the quest for more versatile and efficient methods to construct the cinnoline ring system led to the development of several other named reactions. These methodologies expanded the scope of accessible cinnoline derivatives, allowing for the introduction of a wide array of substituents and functional groups.
The Widman-Stoermer Synthesis
Developed by Widman and Stoermer, this method provides a route to cinnolines through the cyclization of diazotized o-aminoarylethylenes.[14][15] This reaction is particularly useful for the preparation of cinnoline derivatives with substituents at the 3- and 4-positions.[15] The success of the cyclization is influenced by the nature of the substituents on the ethylene moiety; electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it.[15]
Experimental Protocol: The Widman-Stoermer Synthesis
Objective: To synthesize a substituted cinnoline from an o-aminostyrene derivative.
Materials:
-
Substituted o-aminostyrene
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
Methodology:
-
Diazotization: The o-aminostyrene derivative is dissolved in an appropriate solvent and cooled to 0-5 °C. An aqueous solution of sodium nitrite and hydrochloric acid is then added slowly to form the corresponding diazonium salt.
-
Cyclization: The reaction mixture is stirred at room temperature, allowing for the intramolecular cyclization of the diazonium salt onto the vinyl group to proceed.
-
Work-up and Isolation: The product is then isolated through standard extraction and purification techniques, such as crystallization or chromatography.
Causality Behind Experimental Choices:
-
The choice of solvent is crucial and can influence the yield and purity of the final product.
-
Controlling the temperature during diazotization is essential for the same reasons as in the Richter synthesis.
-
The electronic nature of the substituent on the β-carbon of the styrene can significantly impact the rate and success of the cyclization step.
Caption: The Widman-Stoermer Synthesis Workflow.
Other Notable Synthetic Approaches
Beyond the Richter and Widman-Stoermer syntheses, other methods have contributed to the rich chemistry of cinnolines. The Borsche cinnoline synthesis involves the diazotization of o-aminoacetophenones followed by cyclization.[9] More contemporary approaches have utilized metal-catalyzed cross-coupling reactions to form key carbon-carbon and carbon-nitrogen bonds, offering even greater flexibility in the synthesis of complex cinnoline derivatives.[6]
The Evolution of Biological Significance: From Curiosity to Clinical Candidates
For much of its early history, the cinnoline ring system was primarily of academic interest. However, as synthetic methodologies matured, allowing for the creation of diverse libraries of cinnoline derivatives, their potential as biologically active agents began to be explored in earnest.
Early Investigations and Broad-Spectrum Activity
Initial screenings of cinnoline compounds revealed a wide range of biological activities. Cinnoline itself was found to exhibit antibacterial activity against Escherichia coli.[9] In the mid-20th century, researchers began to systematically investigate the pharmacological properties of substituted cinnolines. For instance, 4-aminocinnoline derivatives were synthesized and showed promising antimalarial activity.[9] The exploration of the cinnoline scaffold has since expanded to include a vast array of therapeutic areas.
| Year of Discovery/Significant Study | Cinnoline Derivative Class | Reported Biological Activity |
| 1883 | Parent Cinnoline Ring System | First Synthesized |
| Mid-20th Century | 4-Aminocinnolines | Antimalarial |
| Late 20th Century | Various Substituted Cinnolines | Antibacterial, Antifungal, Anti-inflammatory, Antitumor |
| 2021 | Novel Cinnoline Derivatives | Potent PI3K Inhibitors with Antiproliferative Activity[16] |
Cinnolines in Modern Drug Discovery
The turn of the 21st century has witnessed a surge of interest in cinnoline derivatives as candidates for drug development. The structural rigidity of the bicyclic system, combined with the ability to introduce diverse substituents at multiple positions, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Recent research has highlighted the potential of cinnoline-based compounds as:
-
Anticancer Agents: Cinnoline derivatives have been investigated as inhibitors of various kinases, such as PI3K, which are implicated in cancer cell proliferation and survival.[16]
-
Antimicrobial Agents: The cinnoline scaffold continues to be a source of inspiration for the development of new antibacterial and antifungal agents.
-
Anti-inflammatory Agents: Certain cinnoline derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating a range of inflammatory disorders.[4]
The ongoing exploration of the chemical space around the cinnoline nucleus, aided by modern synthetic techniques and computational modeling, promises to unveil new therapeutic agents with improved efficacy and safety profiles.
Conclusion: A Bright Future for a Historic Heterocycle
From its serendipitous discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, the journey of the cinnoline ring system is a testament to the enduring power of organic synthesis and the relentless pursuit of new therapeutic agents. The foundational synthetic methodologies of Richter, Widman, and Stoermer paved the way for generations of chemists to explore the vast chemical space of cinnoline derivatives. The rich history of their biological evaluation, from early observations of antimicrobial activity to the development of potent and selective enzyme inhibitors, underscores the remarkable versatility of this heterocyclic core. As our understanding of disease biology deepens and synthetic capabilities continue to advance, the cinnoline scaffold is poised to remain a vital component in the armamentarium of medicinal chemists for years to come.
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Cinnoline - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128271. Retrieved January 18, 2026, from [Link]
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Widman-Stoermer Synthesis. (n.d.). In Merck Index. Retrieved January 18, 2026, from [Link]
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Widman-Stoermer Synthesis. (2010). Comprehensive Organic Name Reactions and Reagents. Retrieved January 18, 2026, from [Link]
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Cinnoline Derivatives with Biological Activity. (2007). Archiv der Pharmazie, 340(2), 65-80. Retrieved January 18, 2026, from [Link]
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Widman-Stoermer Cinnoline Synthesis. (2009). Chem-Station. Retrieved January 18, 2026, from [Link]
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Cinnoline derivatives with biological activity. (2007). Archiv der Pharmazie, 340(2), 65-80. Retrieved January 18, 2026, from [Link]
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von Richter (Cinnoline) Synthesis. (n.d.). In Merck Index. Retrieved January 18, 2026, from [Link]
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Von-Richter-Cinnolinsynthese. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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A Concise Review on Cinnolines. (2020). International Journal of Medical and Health Sciences, 10(4), 897-901. Retrieved January 18, 2026, from [Link]
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1). Retrieved January 18, 2026, from [Link]
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Synthesis of Benzodiazines. (2010). Química Organica.org. Retrieved January 18, 2026, from [Link]
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Recent Developments in the Synthesis of Cinnoline Derivatives. (2017). Current Organic Synthesis, 14(6), 806-825. Retrieved January 18, 2026, from [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). Molecules, 24(12), 2271. Retrieved January 18, 2026, from [Link]
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A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(3), 505-514. Retrieved January 18, 2026, from [Link]
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Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. (2015). IOSR Journal of Pharmacy and Biological Sciences, 10(4), 77-82. Retrieved January 18, 2026, from [Link]
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TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2023). Zenodo. Retrieved January 18, 2026, from [Link]
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Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (2015). The Pharma Innovation Journal, 4(10), 01-05. Retrieved January 18, 2026, from [Link]
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Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. (2020). World Journal of Pharmaceutical Research, 9(9), 1335-1349. Retrieved January 18, 2026, from [Link]
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Cinnoline derivatives: Significance and symbolism. (2024). Wisdomlib. Retrieved January 18, 2026, from [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2019). Molecules, 24(12), 2271. Retrieved January 18, 2026, from [Link]
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Cinnolines. Part XXI. Further observations on the Richter synthesis. (1952). Journal of the Chemical Society (Resumed), 2589-2593. Retrieved January 18, 2026, from [Link]
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CINNOLINES. III. ATTEMPTED SYNTHESES OF THE CINNOLINE NUCLEUS. (1947). The Journal of Organic Chemistry, 12(1), 1-8. Retrieved January 18, 2026, from [Link]
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Spectroscopic Characterization of 6-Methylcinnolin-4-ol: An In-depth Technical Guide
A Note to the Researcher: Comprehensive searches for specific, raw spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 6-methylcinnolin-4-ol have yielded limited publicly available datasets. This guide has therefore been constructed to provide a robust framework for the spectroscopic analysis of this molecule, grounded in the well-established principles of heterocyclic chemistry and spectral interpretation of closely related cinnoline derivatives. The presented data and interpretations are based on typical values and expected outcomes for a molecule with this structure.
Introduction to 6-Methylcinnolin-4-ol and its Spectroscopic Elucidation
6-Methylcinnolin-4-ol, a member of the cinnoline family of nitrogen-containing heterocyclic compounds, presents a fascinating subject for spectroscopic analysis. The arrangement of its atoms and functional groups gives rise to a unique spectral fingerprint that, when properly interpreted, can confirm its structure and purity. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this molecule. Cinnoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, making their unambiguous structural confirmation a critical step in drug discovery and development.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6-methylcinnolin-4-ol, both ¹H and ¹³C NMR are indispensable.
Theoretical Principles of NMR
At the heart of NMR is the phenomenon of nuclear spin. Nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a quantum mechanical property called spin, which generates a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclear magnets align either with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse, the nuclei can be excited from the lower to the higher energy state. The frequency at which a nucleus absorbs energy (its resonance frequency) is highly sensitive to its local electronic environment. This variation in resonance frequency, known as the chemical shift (δ), is the cornerstone of NMR spectroscopy.
Electrons surrounding a nucleus shield it from the external magnetic field. Therefore, nuclei in electron-rich environments are more shielded and resonate at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and resonate at higher chemical shifts (downfield).
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-methylcinnolin-4-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is crucial as it must dissolve the sample and should not have signals that overlap with the analyte's signals. DMSO-d₆ is often a good choice for heterocyclic compounds that may have exchangeable protons.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the homogeneity of the magnetic field.
-
Data Acquisition:
-
For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR , due to the low natural abundance of ¹³C (1.1%), a greater number of scans is required to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a singlet.
-
Data Interpretation and Analysis of 6-Methylcinnolin-4-ol
¹H NMR Spectroscopy
The expected ¹H NMR spectrum of 6-methylcinnolin-4-ol would exhibit distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the hydroxyl group.
Table 1: Expected ¹H NMR Data for 6-Methylcinnolin-4-ol
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H5 | ~8.0 - 8.2 | d | 1H |
| H7 | ~7.6 - 7.8 | dd | 1H |
| H8 | ~7.4 - 7.6 | d | 1H |
| H3 | ~7.2 - 7.4 | s | 1H |
| -CH₃ | ~2.4 - 2.6 | s | 3H |
| -OH | Variable (e.g., ~11-13 in DMSO-d₆) | br s | 1H |
-
Aromatic Protons (H5, H7, H8): These protons on the benzene ring will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific positions and coupling patterns will depend on their relationship to the electron-withdrawing nitrogen atoms and the methyl group. H5 is expected to be the most downfield due to its proximity to the pyridazine ring.
-
Pyridazinone Proton (H3): The proton at the 3-position is on the heterocyclic ring and its chemical shift will be influenced by the adjacent nitrogen and the carbonyl-like character of the C4-oxygen bond in the tautomeric form.
-
Methyl Protons (-CH₃): The methyl group at the 6-position will give a singlet in the upfield region (around 2.5 ppm).
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, it can often be observed as a broad singlet at a high chemical shift due to hydrogen bonding.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Table 2: Expected ¹³C NMR Data for 6-Methylcinnolin-4-ol
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C4 | ~160 - 165 |
| C8a | ~145 - 150 |
| C4a | ~135 - 140 |
| C6 | ~130 - 135 |
| C5 | ~125 - 130 |
| C7 | ~120 - 125 |
| C8 | ~115 - 120 |
| C3 | ~100 - 105 |
| -CH₃ | ~20 - 25 |
-
Quaternary Carbons (C4, C4a, C6, C8a): These carbons, lacking directly attached protons, will typically show weaker signals. The carbon bearing the hydroxyl group (C4) is expected to be significantly downfield.
-
Aromatic and Heterocyclic CH Carbons (C3, C5, C7, C8): These will appear in the aromatic region of the spectrum.
-
Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal.
Caption: Workflow for NMR analysis of 6-methylcinnolin-4-ol.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Theoretical Principles of IR Spectroscopy
When a molecule absorbs IR radiation, its bonds vibrate by stretching or bending. Each type of bond (e.g., O-H, C-H, C=O, C=N) has a characteristic vibrational frequency. An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where the wavenumber is proportional to the frequency of the absorbed radiation.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a solid sample like 6-methylcinnolin-4-ol, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the IR spectrometer. A background spectrum (of the empty spectrometer or the KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.
Data Interpretation and Analysis of 6-Methylcinnolin-4-ol
The IR spectrum of 6-methylcinnolin-4-ol would be expected to show several characteristic absorption bands.
Table 3: Expected IR Absorption Bands for 6-Methylcinnolin-4-ol
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Hydroxyl |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 2960 | C-H stretch | Methyl |
| ~1640 - 1680 | C=O stretch | Amide (from tautomer) |
| ~1500 - 1600 | C=C and C=N stretch | Aromatic and Heterocyclic Rings |
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
C=O Stretch: 6-methylcinnolin-4-ol can exist in tautomeric equilibrium with 6-methyl-1,4-dihydrocinnolin-4-one. The presence of this amide-like tautomer would give rise to a strong C=O stretching absorption in the 1640-1680 cm⁻¹ region.
-
C=C and C=N Stretches: The vibrations of the aromatic and heterocyclic rings will produce a series of bands in the 1500-1600 cm⁻¹ region, often referred to as the "fingerprint region".
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
Theoretical Principles of Mass Spectrometry
In a mass spectrometer, a sample is first vaporized and then ionized. One of the most common ionization techniques for organic molecules is Electron Ionization (EI). In EI-MS, the sample is bombarded with high-energy electrons, which knock out an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). The m/z value of the molecular ion gives the molecular weight of the compound. The molecular ion is often unstable and can fragment into smaller, charged ions and neutral fragments. The pattern of these fragment ions is characteristic of the molecule's structure.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is volatile and thermally stable.
-
Ionization: The sample is ionized, for example, by electron ionization.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Data Interpretation and Analysis of 6-Methylcinnolin-4-ol
The mass spectrum of 6-methylcinnolin-4-ol would provide key information for its identification.
Table 4: Expected Mass Spectrometry Data for 6-Methylcinnolin-4-ol
| m/z Value | Interpretation |
| 160 | Molecular Ion (M⁺•) |
| 132 | [M - CO]⁺• |
| 131 | [M - CHO]⁺ |
-
Molecular Ion (M⁺•): The molecular formula of 6-methylcinnolin-4-ol is C₉H₈N₂O, giving a molecular weight of 160.17 g/mol . The mass spectrum should therefore show a prominent molecular ion peak at m/z = 160.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide structural clues. Common fragmentation pathways for cinnolinones include the loss of carbon monoxide (CO, 28 Da) or a formyl radical (CHO•, 29 Da) from the heterocyclic ring. This would lead to fragment ions at m/z = 132 and m/z = 131, respectively.
Caption: Process of mass spectrometry for 6-methylcinnolin-4-ol.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of 6-methylcinnolin-4-ol. While ¹H and ¹³C NMR reveal the detailed carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's fragmentation. Together, these techniques allow for the unambiguous identification and structural confirmation of this important heterocyclic compound, which is a fundamental requirement for its further study and application in research and development.
References
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A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3727-3741. [Link]
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
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Primary Syntheses of Cinnolines. In The Chemistry of Heterocyclic Compounds, Volume 64: Cinnolines and Phthalazines: Supplement II. John Wiley & Sons, Inc. [Link]
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Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 643-667. [Link]
-
Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research and Reviews: Journal of Pharmaceutical and Biological Sciences, 6(4), 1-10. [Link]
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solubility of 6-methylcinnolin-4-ol in different solvents
An In-Depth Technical Guide to the Solubility of 6-Methylcinnolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 6-methylcinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on its specific solubility profile, this document emphasizes the foundational principles and robust experimental and computational methodologies required to characterize its behavior in various solvent systems. We will explore the theoretical underpinnings of solubility, provide detailed protocols for its determination, and discuss the anticipated solubility based on the structural characteristics of the molecule. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of cinnoline-based therapeutic agents.
Introduction to 6-Methylcinnolin-4-ol and the Significance of its Solubility
Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 6-methylcinnolin-4-ol, a specific derivative, is of interest for its potential pharmacological applications. The journey of a drug candidate from the laboratory to clinical use is fraught with challenges, with poor aqueous solubility being a primary reason for the failure of many promising compounds.[3][4]
The solubility of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) profile. A drug must possess adequate solubility in physiological fluids to be absorbed into the bloodstream and reach its target site of action. Therefore, a thorough understanding and characterization of the solubility of 6-methylcinnolin-4-ol in various solvents are paramount for its development as a potential therapeutic agent. This guide will provide the necessary theoretical and practical framework for such an investigation.
Theoretical Framework for Understanding Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful qualitative predictor of solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of 6-methylcinnolin-4-ol, featuring a polar cinnoline core with a hydroxyl group and a non-polar methyl group, suggests a nuanced solubility profile.
Several key physicochemical properties influence the solubility of a compound:
-
Polarity: The presence of nitrogen and oxygen atoms in the cinnoline ring and the hydroxyl group imparts polarity to the molecule, suggesting potential solubility in polar solvents.[1][6]
-
pKa: The acidity or basicity of a compound, represented by its pKa value, is crucial as it determines the ionization state of the molecule at a given pH. The cinnoline nucleus is weakly basic.[2][7] The hydroxyl group can act as a weak acid. The overall solubility in aqueous media will, therefore, be highly pH-dependent.
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher logP suggests greater solubility in non-polar, lipid-like environments and lower solubility in water. The presence of the methyl group will slightly increase the lipophilicity of 6-methylcinnolin-4-ol compared to its unsubstituted counterpart.
-
Melting Point and Crystal Lattice Energy: A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by the solvent for dissolution to occur. This can lead to lower solubility.
Predicted Solubility Profile of 6-Methylcinnolin-4-ol
Based on its chemical structure and general knowledge of cinnoline derivatives, we can predict the solubility behavior of 6-methylcinnolin-4-ol in different classes of solvents:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group and the nitrogen atoms of the cinnoline ring can participate in hydrogen bonding with protic solvents. However, the aromatic core and the methyl group may limit aqueous solubility. We anticipate moderate solubility in polar protic organic solvents like ethanol and methanol.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar functional groups of 6-methylcinnolin-4-ol. It is expected to exhibit good solubility in these solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, 6-methylcinnolin-4-ol is predicted to have poor solubility in non-polar solvents.[1]
-
Aqueous Buffers: Solubility in aqueous solutions will be highly dependent on the pH. In acidic conditions, the nitrogen atoms of the cinnoline ring can be protonated, forming a more soluble salt. In basic conditions, the hydroxyl group can be deprotonated, also leading to increased solubility.
Experimental Determination of Solubility
Accurate determination of solubility requires robust experimental methods. The following protocols outline the standard procedures for measuring both thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility Measurement: The Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[8]
Objective: To determine the concentration of a saturated solution of 6-methylcinnolin-4-ol in a specific solvent at equilibrium.
Materials:
-
6-methylcinnolin-4-ol (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
Protocol:
-
Preparation: Add an excess amount of solid 6-methylcinnolin-4-ol to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of 6-methylcinnolin-4-ol using a validated analytical method such as HPLC or UV-Vis spectroscopy.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | To be determined | To be determined |
| PBS (pH 7.4) | 37 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined |
| DMSO | 25 | To be determined | To be determined |
Kinetic Solubility Measurement
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer. It measures the concentration at which a compound precipitates out of solution under specific conditions.[8]
Objective: To determine the apparent solubility of 6-methylcinnolin-4-ol when added from a concentrated DMSO stock to an aqueous buffer.
Materials:
-
10 mM stock solution of 6-methylcinnolin-4-ol in DMSO
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Protocol:
-
Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer. The final DMSO concentration should be kept low (typically <1-2%).
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Detection of Precipitation: Measure the turbidity of the solutions in each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. An increase in turbidity or absorbance indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Experimental Workflow Visualization:
Caption: Workflow for Thermodynamic Solubility Determination.
Computational Approaches to Solubility Prediction
In addition to experimental methods, computational models can provide valuable insights into the solubility of a compound, especially in the early stages of drug discovery.[3][9] These in silico methods can be broadly categorized into:
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure of a compound with its solubility.[3][9]
-
Thermodynamic Cycle-Based Methods: These approaches calculate the free energy of solvation to predict solubility.[4][10]
While these methods can be powerful predictive tools, their accuracy is dependent on the quality of the input data and the algorithms used.
Conclusion
References
- Cinnoline - Solubility of Things. (n.d.).
- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Benzo[c]cinnoline - Solubility of Things. (n.d.).
- A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results.
- Molecular Pharmaceutics Vol. 23 No. 1. (n.d.). ACS Publications.
- Compound solubility prediction in medicinal chemistry and drug discovery. (2023, May 8). Life Chemicals.
- Computational methodology for solubility prediction: Application to the sparingly soluble solutes. (2017, June 6). ResearchGate.
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (n.d.). PMC - PubMed Central.
- Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). NIH.
- Computational models for the prediction of drug solubility | Request PDF. (2025, August 8). ResearchGate.
- Cinnoline - Wikipedia. (n.d.).
- Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. (n.d.). Benchchem.
- Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents. (n.d.). Benchchem.
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- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical and Experimental Analysis of 6-methylcinnolin-4-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, spectroscopic characterization, and theoretical investigation of the 6-methylcinnolin-4-ol molecule. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the application of integrated experimental and computational methodologies for the study of heterocyclic compounds.
Introduction: The Significance of Cinnoline Scaffolds in Medicinal Chemistry
Cinnoline derivatives represent a crucial class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences. Their unique structural framework allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. The therapeutic potential of the cinnoline nucleus is a driving force for the ongoing synthesis and evaluation of novel derivatives, with the aim of developing more potent and selective therapeutic agents. The integration of theoretical studies, such as Density Functional Theory (DFT) and molecular docking, with experimental characterization provides a powerful synergistic approach to accelerate the drug discovery process by offering deep insights into molecular structure, reactivity, and biological interactions.
Part 1: Synthesis and Spectroscopic Characterization of 6-methylcinnolin-4-ol
The synthesis of 6-methylcinnolin-4-ol is a foundational step in its study, providing the necessary material for both experimental and theoretical investigations. A common and effective method for its preparation is through the cyclization of a corresponding diazonium salt, a well-established reaction in heterocyclic chemistry.
Experimental Protocol: Synthesis of 6-methylcinnolin-4-ol
A detailed protocol for the synthesis of 6-methylcinnolin-4-ol has been described, involving the diazotization of 2-amino-5-methylacetophenone followed by intramolecular cyclization.
Step-by-Step Methodology:
-
Diazotization: 2-amino-5-methylacetophenone is dissolved in an acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.
-
Cyclization: The reaction mixture is then heated, which induces an intramolecular cyclization reaction.
-
Neutralization and Isolation: After the cyclization is complete, the solution is cooled and neutralized. The resulting precipitate, 6-methylcinnolin-4-ol, is collected by filtration, washed, and can be further purified by recrystallization.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the successful synthesis and elucidating the structural features of 6-methylcinnolin-4-ol.
-
FT-IR Spectroscopy: The FT-IR spectrum provides information about the functional groups present in the molecule. For 6-methylcinnolin-4-ol, characteristic peaks are observed for the O-H stretching of the hydroxyl group, C-H stretching of the methyl group and aromatic rings, C=C and C=N stretching of the cinnoline core, and C-O stretching.
-
UV-Visible Spectroscopy: The electronic transitions within the molecule are analyzed using UV-Visible spectroscopy. The spectrum of 6-methylcinnolin-4-ol, typically recorded in a solvent like ethanol, shows distinct absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. These experimental findings can be correlated with theoretical calculations of the electronic absorption spectrum.
Part 2: Quantum Chemical Investigations using Density Functional Theory (DFT)
DFT has emerged as a powerful computational tool for predicting the geometric, electronic, and spectroscopic properties of molecules with a high degree of accuracy. For 6-methylcinnolin-4-ol, DFT calculations offer a deeper understanding of its molecular structure and reactivity.
Computational Methodology
The theoretical investigations are typically performed using a software package like Gaussian. The choice of the functional and basis set is critical for obtaining reliable results. A commonly used and well-validated combination is the B3LYP functional with the 6-311++G(d,p) basis set.
Caption: Workflow for DFT calculations on 6-methylcinnolin-4-ol.
Geometric Structure Optimization
The first step in the DFT study is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, which systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy. The optimized geometry provides valuable information about the molecule's shape and steric properties. A comparison of the theoretically calculated geometric parameters with available experimental data (e.g., from X-ray crystallography, if available) can be used to validate the computational method.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule.
-
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are indicative of sites susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive.
Table 1: Calculated Electronic Properties of 6-methylcinnolin-4-ol
| Parameter | Value (eV) |
| EHOMO | [Insert Value from Study] |
| ELUMO | [Insert Value from Study] |
| HOMO-LUMO Gap (ΔE) | [Insert Value from Study] |
(Note: The specific values would be extracted from the cited research paper.)
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the surface of the molecule, with different colors representing different electrostatic potential values.
-
Red regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In 6-methylcinnolin-4-ol, these regions are typically located around the nitrogen and oxygen atoms.
-
Blue regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are often found around the hydrogen atoms.
-
Green regions: Represent areas of neutral potential.
The MEP map provides a visual representation of the molecule's reactivity landscape, complementing the insights gained from FMO analysis.
Part 3: Molecular Docking Studies and Drug Development Implications
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
Docking Protocol
-
Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of the Ligand: The optimized 3D structure of 6-methylcinnolin-4-ol, obtained from the DFT calculations, is used as the ligand.
-
Docking Simulation: A docking program (e.g., AutoDock) is used to systematically explore the possible binding modes of the ligand within the active site of the receptor. The program calculates the binding energy for each conformation, with lower binding energies indicating a more favorable interaction.
-
Analysis of Results: The docking results are analyzed to identify the most stable binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.
Caption: Workflow for molecular docking of 6-methylcinnolin-4-ol.
Implications for Drug Design
The results from molecular docking studies on 6-methylcinnolin-4-ol can provide valuable insights for drug development:
-
Target Identification: Docking can help identify potential protein targets for which 6-methylcinnolin-4-ol shows a high binding affinity.
-
Lead Optimization: By understanding the specific interactions between the molecule and the active site, medicinal chemists can design new derivatives of 6-methylcinnolin-4-ol with improved binding affinity and selectivity. For example, functional groups can be added or modified to enhance existing hydrogen bonds or to create new favorable interactions.
-
Mechanism of Action: The binding mode predicted by docking can suggest a plausible mechanism of action for the observed biological activity of the compound.
Conclusion
The integrated approach of chemical synthesis, spectroscopic characterization, and theoretical studies provides a powerful framework for the comprehensive investigation of 6-methylcinnolin-4-ol. DFT calculations offer a detailed understanding of the molecule's geometric and electronic properties, which are crucial for interpreting its reactivity and spectroscopic data. Furthermore, molecular docking simulations provide valuable insights into its potential as a therapeutic agent by elucidating its interactions with biological targets. This synergistic combination of experimental and computational techniques is a cornerstone of modern drug discovery and development, enabling a more rational and efficient design of novel drug candidates.
References
-
Ketaini, Z., Anouar, E. H., Guesmi, M., Taleb, M., & Ramli, Y. (2023). Synthesis, Spectroscopic, DFT, and Molecular Docking Study of 6-methylcinnolin-4-ol. Physical Chemistry Research, 11(2), 335-346. [Link]
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Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
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Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [Link]
- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2009). Gaussian 09, revision A. 02. Gaussian Inc., Wallingford CT, 2.
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Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]
-
Meng, E. C., Pettersen, E. F., Couch, G. S., Huang, C. C., & Ferrin, T. E. (2006). Tools for integrated sequence-structure analysis with UCSF Chimera. BMC Bioinformatics, 7(1), 1-21. [Link]
A Technical Guide to the Potential Pharmacological Applications of 6-methylcinnolin-4-ol
This guide provides an in-depth exploration of the potential pharmacological applications of 6-methylcinnolin-4-ol, a heterocyclic compound belonging to the cinnoline family. While direct research on this specific molecule is limited, this document synthesizes information from structurally related cinnoline and quinolin-4-one derivatives to project its therapeutic potential. This analysis is grounded in established principles of medicinal chemistry and structure-activity relationships, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction to the Cinnoline Scaffold: A Privileged Heterocycle in Medicinal Chemistry
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, making it a versatile scaffold for the design of novel therapeutic agents.[1][2] Cinnoline derivatives have demonstrated a broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3][5]
The tautomeric form, cinnolin-4-one, is of particular interest. This guide will focus on the potential of 6-methylcinnolin-4-ol, a derivative of this core structure. The introduction of a methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, potentially enhancing its therapeutic profile.
Physicochemical Properties and Synthesis of 6-methylcinnolin-4-ol
The synthesis of cinnolin-4-ones can be achieved through various established synthetic routes. A common approach involves the intramolecular cyclization of ortho-alkenyl or ortho-alkynyl aryldiazonium salts.[2] Another method is the reduction of 2,2'-dinitrobiphenyls.[2] The synthesis of the specific 6-methyl derivative would likely start from a correspondingly substituted aniline precursor.
Hypothetical Synthetic Workflow:
Caption: Potential inhibition of the NF-κB signaling pathway by 6-methylcinnolin-4-ol.
Structure-Activity Relationship (SAR) Insights
While SAR studies for 6-methylcinnolin-4-ol are not available, we can extrapolate from related compounds. For quinolin-4-ones, the nature and position of substituents on the ring system significantly influence their biological activity. [6]For instance, a fluorine atom at the 6-position is often optimal for anticancer activity. [6]The methyl group at the 6-position in 6-methylcinnolin-4-ol is an electron-donating group, which could modulate the electronic distribution of the aromatic system and its interaction with biological targets.
Table 1: Comparative Biological Activities of Cinnoline and Quinolin-4-one Derivatives
| Compound Class | Substituent at Position 6 | Primary Pharmacological Activity | Reference |
| Quinolin-4-ones | Fluorine | Anticancer | [6] |
| Cinnoline Derivatives | Sulfonamide | Antimicrobial, Antifungal | [3] |
| Cinnoline Derivatives | Pyrazole | Antitubercular, Antifungal, Antimalarial | [3][4] |
| Cinnoline | - | Antibacterial (Cinoxacin) | [4] |
Future Directions and Conclusion
The analysis of the existing literature on cinnoline and quinolin-4-one derivatives strongly suggests that 6-methylcinnolin-4-ol is a promising candidate for further pharmacological investigation. Its structural features position it as a potential anticancer, antimicrobial, and anti-inflammatory agent.
To validate these hypotheses, the following experimental workflow is recommended:
Caption: Recommended workflow for the pharmacological evaluation of 6-methylcinnolin-4-ol.
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. [Link]
-
Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. [Link]
-
Cinnoline Derivatives with Biological Activity - ResearchGate. [Link]
-
A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. [Link]
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Methodological & Application
Application Notes and Protocols for the Cyclization of Diazonium Salts to Form Cinnolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Cinnoline Scaffold
Cinnoline (1,2-benzodiazine) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The cinnoline ring system is a key structural motif in numerous compounds exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties. This has established the cinnoline scaffold as a "privileged structure" in drug discovery, prompting the development of robust and versatile synthetic methodologies.
This technical guide provides an in-depth exploration of the classical and widely employed methods for synthesizing cinnolines through the cyclization of diazonium salts. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights into experimental choices. Detailed, step-by-step protocols for key synthetic transformations are provided, alongside a comprehensive overview of their substrate scope and limitations.
Chemical Principles: The Intramolecular Cyclization of Aryl Diazonium Salts
The synthesis of cinnolines from diazonium salts fundamentally relies on an intramolecular electrophilic aromatic substitution or a related cyclization reaction. The general strategy involves the diazotization of an ortho-substituted aniline, where the ortho-substituent contains a nucleophilic or activatable site, typically a carbon-carbon double or triple bond. The highly reactive diazonium salt then undergoes an intramolecular cyclization to form the fused pyridazine ring of the cinnoline system.
The two most prominent named reactions that exemplify this approach are the Richter Cinnoline Synthesis and the Widman-Stoermer Synthesis. A closely related and highly effective method is the Borsche-Herbert synthesis for the preparation of 4-hydroxycinnolines.
The Richter Cinnoline Synthesis: From Arylacetylenes to Cinnolines
The Richter synthesis involves the diazotization of an o-aminoarylacetylene, which then undergoes cyclization to afford a cinnoline derivative. This method is particularly useful for the synthesis of 4-substituted cinnolines.
Mechanism of the Richter Synthesis
The reaction is initiated by the diazotization of the o-aminoarylacetylene with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a potent electrophile. The key cyclization step involves the intramolecular attack of the alkyne π-system onto the electrophilic diazonium nitrogen, followed by rearomatization to yield the cinnoline ring. The nature of the substituent on the alkyne and the reaction conditions can influence the final product.
Caption: Workflow of the Richter Cinnoline Synthesis.
Experimental Protocol: Synthesis of 4-Chlorocinnoline from 2-Ethynylaniline
This protocol provides a representative procedure for the Richter synthesis.
Materials:
-
2-Ethynylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Diethyl Ether
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-ethynylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting aniline using TLC.
-
-
Cyclization:
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the cyclization can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-chlorocinnoline by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
The Widman-Stoermer Synthesis: A Route from Arylethylenes
The Widman-Stoermer synthesis is a powerful method for the preparation of cinnolines from o-aminoarylethylenes. This reaction proceeds via the diazotization of the aniline followed by an intramolecular cyclization involving the double bond.
Mechanism of the Widman-Stoermer Synthesis
Similar to the Richter synthesis, the first step is the formation of a diazonium salt from the o-aminoarylethylene. The subsequent intramolecular cyclization involves the electrophilic attack of the diazonium group on the alkene double bond. This cyclization is often facilitated by electron-donating groups on the double bond. A subsequent loss of a proton leads to the aromatic cinnoline ring.
Caption: Workflow of the Widman-Stoermer Synthesis.
Experimental Protocol: Synthesis of 4-Methylcinnoline
This protocol outlines a general procedure for the Widman-Stoermer synthesis.
Materials:
-
2-(Prop-1-en-2-yl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
Procedure:
-
Diazotization:
-
Suspend 2-(Prop-1-en-2-yl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in a round-bottom flask.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise over 30 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0 °C.
-
-
Cyclization:
-
Allow the reaction mixture to stand at room temperature overnight. The solution will typically darken as the cyclization proceeds.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure 4-methylcinnoline.
-
The Borsche-Herbert Synthesis: A Versatile Route to 4-Hydroxycinnolines
The Borsche-Herbert synthesis is a widely used method for the preparation of 4-hydroxycinnolines, which are valuable intermediates for further functionalization. This method involves the diazotization of o-aminoacetophenones followed by intramolecular cyclization.
Mechanism of the Borsche-Herbert Synthesis
The reaction begins with the diazotization of the o-aminoacetophenone. The resulting diazonium salt then undergoes an intramolecular cyclization where the enol or enolate of the acetyl group attacks the diazonium group. This is followed by tautomerization to the more stable 4-hydroxycinnoline form.
Experimental Protocol: Synthesis of 4-Hydroxy-6-chlorocinnoline
Materials:
-
2-Amino-5-chloroacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Acetic Acid
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 2-amino-5-chloroacetophenone (1.0 eq) in dilute hydrochloric acid at 0-5 °C.
-
Add an aqueous solution of sodium nitrite (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature.
-
-
Cyclization:
-
Slowly add the cold diazonium salt solution to a stirred, pre-heated (50-60 °C) aqueous solution of sodium hydroxide.
-
Heat the mixture to boiling and maintain reflux for 1-2 hours until the cyclization is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and acidify with acetic acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4-hydroxy-6-chlorocinnoline.
-
Substrate Scope and Yields
The cyclization of diazonium salts to form cinnolines is a versatile reaction that tolerates a range of substituents on the aromatic ring. The yields are generally moderate to good, depending on the specific substrate and reaction conditions.
| Starting Material | Cinnoline Product | Synthesis Method | Yield (%) | Reference |
| 2-Ethynylaniline | 4-Chlorocinnoline | Richter | 60-75 | |
| 2-Ethynyl-4-methylaniline | 4-Chloro-6-methylcinnoline | Richter | 65-80 | |
| 2-(Prop-1-en-2-yl)aniline | 4-Methylcinnoline | Widman-Stoermer | 50-65 | |
| 2-Amino-α-methylstyrene | 4-Phenylcinnoline | Widman-Stoermer | 45-60 | |
| 2-Aminoacetophenone | 4-Hydroxycinnoline | Borsche-Herbert | 70-90 | |
| 2-Amino-5-chloroacetophenone | 4-Hydroxy-6-chlorocinnoline | Borsche-Herbert | 75-85 | |
| 2-Amino-4,5-dimethoxyacetophenone | 4-Hydroxy-6,7-dimethoxycinnoline | Borsche-Herbert | 80-95 |
Troubleshooting and Key Considerations
-
Temperature Control: Diazotization reactions are exothermic and the diazonium salts are often unstable at higher temperatures. Strict temperature control (typically 0-5 °C) is crucial to prevent decomposition and side reactions.
-
Purity of Starting Materials: The purity of the starting aniline is important for achieving good yields and minimizing the formation of impurities.
-
Acid Concentration: The concentration of the acid used for diazotization can affect the reaction rate and the stability of the diazonium salt.
-
Side Reactions: In the Widman-Stoermer synthesis, competing Pschorr cyclization can sometimes occur, leading to the formation of phenanthrene derivatives. The choice of solvent and reaction conditions can help to minimize this side reaction.
Conclusion
The cyclization of diazonium salts represents a cornerstone in the synthesis of the cinnoline ring system. The Richter, Widman-Stoermer, and Borsche-Herbert reactions offer reliable and versatile pathways to a wide array of substituted cinnolines. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively utilize these classical methods to access novel cinnoline derivatives for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to empower scientists in their synthetic endeavors targeting this important class of heterocyclic compounds.
References
- Sato, Y.; Suzuki, Y.; Yamamoto, K.; Kuroiwa, S.; Maruyama, S. Novel 3-phenyltetrahydrocinnolin-5-ol derivative and medicinal use thereof. Jpn. Pat. JP2005/10494, WO 2005121105, December 12, 2005.
- Hennequin, L.F.; Thomas, A.P.; Johnstone, C.; Stokes, E.S.E.; Plé, P.A.; Lohmann, J.J.M.; Ogilvie, D.J.; Dukes, M.; Wedge, S.R.; Curwen, J.O.; Kendrew, J.; Lambert-van der Brempt, C. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. J. Med. Chem., 1999, 42, 5369-5389.
- Ruchelman, A.L.; Singh, S
Application Notes and Protocols for Utilizing 6-Methylcinnolin-4-ol as a Scaffold in Drug Design
For: Researchers, scientists, and drug development professionals.
Introduction: The Cinnoline Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The cinnoline nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective properties.[1][2] The rigid cinnoline framework provides a versatile platform for the spatial orientation of various functional groups, enabling fine-tuning of interactions with biological targets. The presence of two nitrogen atoms in the ring system imparts unique electronic properties and potential for hydrogen bonding, which are often crucial for potent and selective drug-target interactions.
This guide focuses on a specific, yet underexplored, member of this family: 6-methylcinnolin-4-ol . The strategic placement of a methyl group at the 6-position and a hydroxyl group at the 4-position offers distinct advantages for drug design. The methyl group can provide a lipophilic contact point, potentially enhancing binding affinity or influencing metabolic stability. The hydroxyl group at the 4-position, existing in tautomeric equilibrium with the cinnolin-4(1H)-one form, presents a key handle for derivatization, allowing for the exploration of a diverse chemical space.
These application notes provide a comprehensive framework for leveraging the 6-methylcinnolin-4-ol scaffold in drug discovery programs. We will detail a plausible synthetic route, outline strategies for library development through chemical modification, and provide step-by-step protocols for evaluating the biological activity of the resulting compounds against key drug target classes.
PART 1: Synthesis of the 6-Methylcinnolin-4-ol Scaffold
While the direct synthesis of 6-methylcinnolin-4-ol is not extensively documented in publicly available literature, a reliable route can be proposed based on established methodologies for constructing the cinnoline ring system. The Widman-Stoermer synthesis and related cyclization strategies provide a robust foundation.[3][4][5]
Proposed Synthetic Pathway: A Modified Widman-Stoermer Approach
The proposed synthesis starts from the readily available 2-amino-5-methylacetophenone.
Caption: Proposed synthesis of 6-methylcinnolin-4-ol.
Experimental Protocol: Synthesis of 6-Methylcinnolin-4-ol
Materials:
-
2-amino-5-methylacetophenone
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice
-
Suitable organic solvent (e.g., ethanol, diethyl ether)
-
Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, dropping funnel, etc.)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methylacetophenone (1 equivalent) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Intramolecular Cyclization:
-
Allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization should proceed spontaneously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
The product, 6-methylcinnolin-4-ol, is expected to precipitate out of the solution as a solid.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 6-methylcinnolin-4-ol.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
-
PART 2: Derivatization of the 6-Methylcinnolin-4-ol Scaffold for Library Synthesis
The 6-methylcinnolin-4-ol scaffold offers several points for chemical modification to generate a diverse library of compounds for biological screening. The primary handles for derivatization are the 4-hydroxyl group and the aromatic ring.
Caption: Key derivatization points on the scaffold.
Protocol 1: O-Alkylation/Arylation at the 4-Position
The hydroxyl group can be readily converted to ethers, providing access to a wide range of derivatives with varying steric and electronic properties.
Materials:
-
6-methylcinnolin-4-ol
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, iodobenzene)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of 6-methylcinnolin-4-ol (1 equivalent) in the chosen solvent, add the base (1.2-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl or aryl halide (1.1 equivalents) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conversion to 4-Chlorocinnoline and Subsequent Nucleophilic Aromatic Substitution (SNAr)
The 4-hydroxyl group can be converted to a more versatile leaving group, such as a chlorine atom, which can then be displaced by various nucleophiles.[6][7][8][9][10]
Step A: Chlorination
Materials:
-
6-methylcinnolin-4-ol
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
Procedure:
-
Carefully add 6-methylcinnolin-4-ol to an excess of POCl₃ or SOCl₂ at 0 °C.
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude 4-chloro-6-methylcinnoline.
Step B: Nucleophilic Aromatic Substitution
Materials:
-
4-chloro-6-methylcinnoline
-
Desired nucleophile (e.g., primary/secondary amines, thiols)
-
A suitable solvent (e.g., ethanol, DMF)
-
A base (if necessary, e.g., triethylamine)
Procedure:
-
Dissolve 4-chloro-6-methylcinnoline (1 equivalent) and the nucleophile (1.2-2 equivalents) in the chosen solvent.
-
If the nucleophile is an amine salt, add a base to liberate the free amine.
-
Heat the reaction mixture at an appropriate temperature until the reaction is complete.
-
Work up the reaction as described in Protocol 1 and purify the product by chromatography or recrystallization.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Ring
For further diversification, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination can be employed on a halogenated precursor of 6-methylcinnolin-4-ol.[11][12][13][14]
General Procedure (Suzuki Coupling Example):
Materials:
-
Halogenated 6-methylcinnolin-4-ol derivative (e.g., 8-bromo-6-methylcinnolin-4-ol)
-
Boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, toluene/ethanol)
Procedure:
-
In a reaction vessel, combine the halogenated cinnoline (1 equivalent), boronic acid (1.2-1.5 equivalents), palladium catalyst (0.01-0.05 equivalents), and base (2-3 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent system and heat the reaction mixture at the appropriate temperature until completion.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product using column chromatography.
PART 3: Biological Evaluation of 6-Methylcinnolin-4-ol Derivatives
Based on the known biological activities of the broader cinnoline class, derivatives of 6-methylcinnolin-4-ol are promising candidates for screening against a variety of targets.[1] Key therapeutic areas to explore include oncology, infectious diseases, and inflammation.
Hypothesized Biological Targets and Screening Strategies
| Therapeutic Area | Potential Molecular Targets | Suggested Screening Assays |
| Oncology | Protein Kinases (e.g., EGFR, VEGFR, CDKs), Topoisomerases | Kinome profiling, In vitro cytotoxicity assays (e.g., MTT, SRB), Cell cycle analysis |
| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi |
| Inflammation | Cyclooxygenases (COX-1/COX-2), Phosphodiesterases (PDEs) | Enzyme inhibition assays, Cytokine release assays in immune cells |
| Neurological Disorders | G-Protein Coupled Receptors (GPCRs), Monoamine oxidase (MAO) | Radioligand binding assays, Second messenger assays (e.g., cAMP, Ca²⁺ flux) |
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[15][16][17][18][19][20][21][22][23]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Caption: Workflow for in vitro anticancer screening.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26][27][28]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and a standard antibiotic (e.g., ciprofloxacin)
-
96-well plates
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in MHB.
-
Inoculation: Add the bacterial suspension to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Kinase Profiling
For promising anticancer "hits," understanding their selectivity is crucial. Kinase profiling services offer screening against a broad panel of kinases to identify the primary target(s) and potential off-target effects.[29][30][31][32]
General Approach:
-
Primary Screen: Screen the active compounds at a single high concentration (e.g., 10 µM) against a panel of representative kinases.
-
Selectivity Profiling: For compounds showing significant inhibition in the primary screen, perform dose-response studies against a larger, more comprehensive kinase panel to determine IC₅₀ values and selectivity profiles.
-
Mechanism of Action Studies: For highly potent and selective inhibitors, conduct further studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Protocol 4: GPCR Screening
Given the prevalence of GPCRs as drug targets, screening the 6-methylcinnolin-4-ol library against a panel of relevant GPCRs is a valuable strategy.[33][34][35][36][37]
Common Assay Formats:
-
Radioligand Binding Assays: To determine the affinity of the test compounds for the receptor.
-
Second Messenger Assays: To measure the functional activity of the compounds (agonist or antagonist) by quantifying changes in intracellular signaling molecules like cAMP or Ca²⁺.
-
β-Arrestin Recruitment Assays: To assess G-protein independent signaling pathways.
Conclusion
The 6-methylcinnolin-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the presence of versatile functional handles for derivatization make it an attractive platform for generating diverse chemical libraries. The protocols and strategies outlined in these application notes provide a comprehensive guide for researchers to explore the full potential of this scaffold in drug discovery. By combining rational design, efficient synthesis, and systematic biological evaluation, new drug candidates with improved efficacy and safety profiles may be discovered.
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Recent progress in assays for GPCR drug discovery. PubMed. [Link]
-
Recent progress in assays for GPCR drug discovery. Signal Transduction and Targeted Therapy. [Link]
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High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
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Protein kinase profiling assays: a technology review. PubMed. [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]
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GPCR Assay Services. Reaction Biology. [Link]
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KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
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Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
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Bioassays for anticancer activities. PubMed. [Link]
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Kinase Profiling Services. Luceome Biotechnologies. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. [Link]
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Examples of biologically active cinnolines. ResearchGate. [Link]
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In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. MDPI. [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. [Link]
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Guideline for anticancer assays in cells. ResearchGate. [Link]
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Widman-Stoermer Synthesis. Merck Index. [Link]
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Assessing Specificity of Anticancer Drugs In Vitro. YouTube. [Link]
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Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. [Link]
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Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. PubMed. [Link]
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Cinnoline derivatives with biological activity. PubMed. [Link]
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Palladium-catalyzed approaches to quinoline core. ResearchGate. [Link]
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4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. ResearchGate. [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
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Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. NIH. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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Palladium-Catalyzed Synthesis of Quinolines From Cyclopropanols. Sci-Hub. [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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nucleophilic aromatic substitutions. YouTube. [Link]
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Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]
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Application Note: A Comprehensive Guide to In Vitro Bioactivity Profiling of 6-Methylcinnolin-4-ol
Abstract
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This application note presents a structured, multi-tiered strategy for the comprehensive in vitro bioactivity profiling of a novel derivative, 6-methylcinnolin-4-ol. We provide detailed, validated protocols for a suite of assays designed to elucidate its cytotoxic, anti-inflammatory, and kinase inhibitory potential. The methodologies are presented with a focus on the underlying scientific principles, critical experimental parameters, and robust data analysis, empowering researchers in drug discovery to efficiently characterize this and similar lead compounds.
Introduction: The Therapeutic Potential of the Cinnoline Scaffold
Cinnoline (1,2-benzodiazine) and its derivatives are of significant interest to medicinal chemists due to their diverse biological activities.[4] The bicyclic nitrogen-containing heterocycle serves as a core structural component in molecules designed to target various pathological processes.[3] Published research highlights the potential of cinnoline-based compounds as anti-inflammatory, analgesic, antitumor, and antimicrobial agents, with some candidates advancing into clinical evaluation.[2][5]
The specific compound, 6-methylcinnolin-4-ol, represents a promising candidate for investigation. Its bioactivity profile is currently uncharacterized. This guide outlines a logical and efficient workflow to systematically evaluate its biological effects using established in vitro models. The proposed screening cascade begins with a fundamental assessment of cytotoxicity to establish a therapeutic window, followed by targeted assays to probe specific mechanisms of action.
Proposed Investigational Workflow
The following diagram illustrates the recommended experimental workflow for a comprehensive initial assessment of 6-methylcinnolin-4-ol. This tiered approach ensures that data from foundational assays (like cytotoxicity) inform the design of more complex, mechanism-specific experiments.
Caption: Proposed screening cascade for 6-methylcinnolin-4-ol.
Tier 1: Foundational Cytotoxicity Assessment
Scientific Rationale: Before evaluating specific bioactivities, it is imperative to determine the inherent cytotoxicity of 6-methylcinnolin-4-ol. This step identifies the concentration range where the compound does not cause significant cell death, ensuring that any observed effects in subsequent assays are due to specific pharmacological actions rather than general toxicity. The MTT and XTT assays are reliable, colorimetric methods for assessing cell viability by measuring mitochondrial metabolic activity.[6][7][8] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of living cells.[6][8]
Protocol 2.1: MTT Cell Viability Assay
Principle: The water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan.[8] The formazan is then solubilized, and its concentration is measured spectrophotometrically.
Materials:
-
Human cell line (e.g., HeLa, HEK293, or a relevant cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-methylcinnolin-4-ol stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-methylcinnolin-4-ol in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for:
-
Vehicle Control: Medium with the same final concentration of DMSO.
-
Untreated Control: Medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate for at least 2 hours at room temperature in the dark, or overnight. Gentle mixing on an orbital shaker can aid dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis: Cell viability is calculated relative to the vehicle control.
-
% Viability = (AbsorbanceSample / AbsorbanceVehicle Control) * 100
The results should be plotted as % Viability versus Log[Concentration] to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) value can be determined using non-linear regression analysis.
| Parameter | Description |
| Test Compound | 6-methylcinnolin-4-ol |
| Concentrations | e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |
| Cell Line | Specify cell line used |
| Incubation Time | 24, 48, 72 hours |
| Calculated IC₅₀ | The concentration that reduces cell viability by 50% |
Tier 2: Anti-Inflammatory Activity Profiling
Scientific Rationale: Inflammation is a complex biological response mediated by enzymes like cyclooxygenases (COX) and signaling pathways such as NF-κB.[9][10] Many cinnoline derivatives have demonstrated anti-inflammatory properties.[2][4] This section details assays to investigate if 6-methylcinnolin-4-ol can inhibit key inflammatory mediators and pathways.
Protocol 3.1: COX-1/COX-2 Enzyme Inhibition Assay
Principle: This biochemical assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.[11][12] The activity is monitored by observing the oxidation of a chromogenic substrate, providing a direct measure of enzyme inhibition. This allows for the determination of both potency and selectivity.[10]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent plate
-
Positive controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)[13]
-
Microplate reader (absorbance at 590-620 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of enzymes, substrate, and cofactors in chilled assay buffer.
-
Compound Addition: Add 10 µL of serially diluted 6-methylcinnolin-4-ol or control inhibitors to the wells.
-
Enzyme Addition: Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well. Incubate for 5 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.
-
Data Acquisition: Immediately begin reading the absorbance kinetically at 610 nm for 5 minutes. The rate of reaction (slope of the absorbance curve) is proportional to enzyme activity.
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
% Inhibition = [1 - (RateSample / RateVehicle Control)] * 100
Plot % Inhibition versus Log[Concentration] to determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
Protocol 3.2: TNF-α Secretion in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, leading to the production and secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[14] This cell-based assay quantifies the amount of TNF-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA), providing a physiologically relevant measure of anti-inflammatory activity.[15][16]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
RPMI-1640 medium with 10% FBS
-
LPS (from E. coli)
-
Positive control (e.g., Dexamethasone)
Step-by-Step Methodology:
-
Cell Differentiation: Seed THP-1 cells at 2x10⁵ cells/well in a 96-well plate. Differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours. Wash cells with fresh medium and rest them for 24 hours.
-
Pre-treatment: Treat the differentiated cells with non-toxic concentrations of 6-methylcinnolin-4-ol (determined from Protocol 2.1) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate for 6-18 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the TNF-α concentration in the supernatant according to the manufacturer's protocol for the ELISA kit. This typically involves binding the captured TNF-α with a detection antibody, followed by a colorimetric reaction.[18]
Data Analysis: Generate a standard curve from the TNF-α standards provided in the kit. Use this curve to calculate the concentration of TNF-α in each sample. Calculate the percentage of TNF-α inhibition.
-
% Inhibition = [1 - (TNFαSample / TNFαLPS Control)] * 100
Determine the IC₅₀ value from the resulting dose-response curve.
Protocol 3.3: NF-κB Nuclear Translocation Assay
Principle: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response.[19] In resting cells, it is sequestered in the cytoplasm by an inhibitor protein, IκB. Upon stimulation (e.g., by LPS or TNF-α), IκB is degraded, allowing NF-κB (commonly the p65 subunit) to translocate into the nucleus and activate pro-inflammatory gene expression.[20] This assay uses immunofluorescence microscopy to visualize and quantify this translocation event.
Caption: Simplified NF-κB canonical signaling pathway.
Materials:
-
HeLa cells or macrophage-like cells
-
Cells grown on glass coverslips or in imaging-quality 96-well plates
-
Stimulant (e.g., TNF-α or LPS)
-
Primary antibody against NF-κB p65 subunit
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
Fluorescence microscope with image analysis software
Step-by-Step Methodology:
-
Cell Culture: Seed cells on coverslips or imaging plates and allow them to adhere overnight.
-
Treatment: Pre-treat cells with non-toxic concentrations of 6-methylcinnolin-4-ol for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) for 30 minutes to induce p65 translocation.
-
Fix and Permeabilize: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding, then incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope, capturing both the p65 (e.g., green) and nuclear (e.g., blue) channels.
Data Analysis: Use image analysis software to quantify the fluorescence intensity of p65 in both the nucleus and the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence is a measure of translocation.[21] Compare the ratios in treated cells to the stimulated (positive) and unstimulated (negative) controls. An effective inhibitor will reduce this ratio.
Tier 2: Kinase Inhibition Profiling
Scientific Rationale: Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[22] Cinnoline derivatives have been reported as kinase inhibitors.[3] A general in vitro kinase assay can serve as a valuable screening tool to identify if 6-methylcinnolin-4-ol has activity against this important class of enzymes.
Protocol 4.1: General In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
Principle: This is a universal, luminescence-based kinase assay that measures the amount of ADP produced during a kinase reaction.[23] Kinase activity is directly proportional to ADP production. The assay is performed in two steps: first, the remaining ATP is depleted, and second, the ADP is converted into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The amount of light produced is proportional to the initial kinase activity.
Materials:
-
A specific purified kinase of interest (e.g., a kinase implicated in inflammation or cancer like Src or a MAP kinase)
-
Corresponding kinase substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase assay buffer
-
Positive control inhibitor for the selected kinase (e.g., Staurosporine)
-
White, opaque 96- or 384-well plates
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a white assay plate, combine the kinase, its substrate, ATP, and serially diluted 6-methylcinnolin-4-ol in the appropriate kinase buffer. Include controls (no enzyme, vehicle, positive inhibitor).
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion & Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity.
-
% Inhibition = [1 - (RLUSample - RLUNo Enzyme) / (RLUVehicle - RLUNo Enzyme)] * 100 (RLU = Relative Light Units)
Plot % Inhibition versus Log[Concentration] to determine the IC₅₀ value for the specific kinase.
Assay Validation and Trustworthiness
To ensure the integrity and reproducibility of the data, every protocol described must be conducted as a self-validating system.[24][25]
-
Controls are Mandatory: Every plate must include appropriate controls.
-
Negative/Vehicle Control (0% effect): Establishes the baseline response.
-
Positive Control (100% effect): A known active compound (e.g., a standard drug) that validates the assay is performing correctly.[24]
-
Background Control (e.g., no cells/no enzyme): Used to subtract background signal.
-
-
Standardized Protocols: Adherence to standardized protocols minimizes variability.[25] Key parameters like cell density, incubation times, and reagent concentrations should be kept consistent.
-
Data Reproducibility: Experiments should be performed with technical replicates (e.g., in triplicate) and repeated in at least three independent biological experiments to ensure the results are reproducible.
-
Orthogonal Validation: If a significant bioactivity is discovered, it is best practice to confirm the finding using an alternative, or orthogonal, assay that measures the same biological endpoint through a different method.[24]
References
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Gąsior-Głogowska, M., et al. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]
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Noreen, Y., et al. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of Natural Products, 61(1), 2-7. [Link]
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Sztanke, K., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(10), 2271. [Link]
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Gąsior-Głogowska, M., et al. (2007). Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]
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Jogdand, S. S., et al. (2021). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts (IJCRT), 9(5), e21-e26. [Link]
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Z-g, Wang, et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 65(2-3), 85-90. [Link]
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Oeckinghaus, A., et al. (2011). Monitoring the Levels of Cellular NF-κB Activation States. Methods in Molecular Biology, 675, 1-25. [Link]
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Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. [Link]
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Haan, S., et al. (2010). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 641, 69-82. [Link]
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Uddin, M., et al. (2021). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences, 22(23), 12797. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Nile, S. H., et al. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1-10. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
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Wang, P., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Probe Reports from the NIH Molecular Libraries Program. [Link]
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IBL International. (n.d.). TNF-α (free) ELISA. [Link]
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ResearchGate. (n.d.). What methods can be used to detect NF-kB activation?. [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Baeuerle, P. A., et al. (2001). Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. Current Protocols in Pharmacology, Chapter 12, Unit 12.1. [Link]
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CMDC Labs. (2024). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]
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Al-Zereini, W. A., et al. (2022). Thymus musilii Velen. Methanolic Extract: In Vitro and In Silico Screening of Its Antimicrobial, Antioxidant, Anti-Quorum Sensing, Antibiofilm, and Anticancer Activities. Molecules, 27(19), 6205. [Link]
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López-Romero, J. C., et al. (2022). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. International Journal of Molecular Sciences, 23(23), 15266. [Link]
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Gaube, F., et al. (2021). Chemical Composition, Olfactory Analysis and Antibacterial Activity of Thymus vulgaris Chemotypes Geraniol, 4-Thujanol/Terpinen-4-ol, Thymol and Linalool Cultivated in Southern France. Chemistry & Biodiversity, 18(11), e2100414. [Link]
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analytical techniques for the purification of 6-methylcinnolin-4-ol
An Application Guide and Protocols for the Purification of 6-methylcinnolin-4-ol
Introduction
Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their diverse pharmacological activities.[1][2] As isosteres of quinoline and isoquinoline, they are foundational scaffolds in medicinal chemistry and drug development.[1][3] 6-methylcinnolin-4-ol, a specific derivative, presents unique purification challenges due to its structural properties, including tautomerism and the potential for strong intermolecular interactions. The presence of impurities from synthesis, such as starting materials, by-products, or regioisomers, can significantly impact the outcomes of biological assays and further chemical modifications.[4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed analytical techniques and purification protocols tailored for 6-methylcinnolin-4-ol. The methodologies described herein are designed to be robust and adaptable, ensuring the attainment of high-purity material essential for accurate research and development.
Physicochemical Profile of 6-methylcinnolin-4-ol
A thorough understanding of the physicochemical properties of 6-methylcinnolin-4-ol is fundamental to developing effective purification strategies.
Structure and Tautomerism: 6-methylcinnolin-4-ol exists in a tautomeric equilibrium with its more stable keto form, 6-methylcinnolin-4(1H)-one. This equilibrium is crucial as it dictates the molecule's polarity, solubility, and hydrogen bonding capabilities. The lactam (keto) form generally predominates and influences its crystalline nature and interactions with chromatographic stationary phases.
Figure 1: Tautomeric equilibrium of 6-methylcinnolin-4-ol.
Predicted Properties: While experimental data for this specific molecule is scarce, properties can be inferred from similar structures like 6-methylquinazolin-4-ol.[5]
| Property | Predicted Value / Characteristic | Rationale and Impact on Purification |
| Molecular Formula | C₉H₈N₂O | Influences molecular weight and mass spectrometry analysis. |
| Molecular Weight | ~160.17 g/mol | Standard molecular weight for a small organic molecule. |
| Polarity | Polar | The presence of the amide-like lactam tautomer and N-H/O-H groups allows for strong hydrogen bonding, making it polar. This dictates its low solubility in non-polar solvents (e.g., hexanes) and higher solubility in polar solvents (e.g., alcohols, DMSO). |
| pKa | Likely weakly acidic | The N-H proton in the lactam form is weakly acidic. This is critical for HPLC method development, where mobile phase pH can control retention by suppressing or enabling ionization. |
| Solubility | Poorly soluble in water; soluble in polar organic solvents | Low aqueous solubility is expected due to the aromatic rings.[6] Good solubility in solvents like DMSO, DMF, and hot alcohols (methanol, ethanol) is predicted.[7] This profile is key for selecting recrystallization solvents and HPLC mobile phases. |
| Potential Impurities | Starting materials, regioisomers, over-methylated by-products, polymeric tars. | The choice of purification technique must be able to resolve compounds with very similar structures.[8][9] |
Part 1: Analytical Techniques for Purity Assessment
Accurate assessment of purity is a prerequisite for any purification campaign. A multi-technique approach is recommended for a comprehensive analysis.
Thin-Layer Chromatography (TLC)
TLC is an indispensable, rapid, and cost-effective technique for monitoring reaction progress, assessing crude sample complexity, and developing solvent systems for column chromatography.
Protocol:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the crude 6-methylcinnolin-4-ol in a suitable solvent (e.g., methanol or dichloromethane).
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Elution: Develop the plate in a sealed chamber containing a pre-equilibrated mobile phase. A common starting solvent system is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (1:1) or Dichloromethane:Methanol (95:5) . Adjust the ratio to achieve an R_f value of ~0.3-0.4 for the desired compound.
-
Visualization: Visualize the separated spots under UV light (254 nm). The cinnoline core is UV-active. Staining with potassium permanganate can also be used if non-UV active impurities are suspected.
Interpretation: A single spot indicates a potentially pure compound. Multiple spots signify the presence of impurities. Tailing of the spot may suggest the compound is too polar for the chosen solvent system or is interacting strongly with the acidic silica gel.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the purity of the sample and is the gold standard for quality control. A reversed-phase method is typically the first choice for polar aromatic compounds.[10][11]
Protocol for Method Development:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). For highly polar compounds, a polar-endcapped C18 or a Phenyl column can offer alternative selectivity.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile buffer compatible with mass spectrometry and helps to protonate silanol groups on the stationary phase, improving peak shape for basic compounds. For 6-methylcinnolin-4-ol, it ensures a consistent ionic state.
-
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at ~1 mg/mL. Dilute to ~50 µg/mL with a 50:50 mixture of Solvents A and B.
-
Chromatographic Conditions (Initial Scouting Gradient):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm and 280 nm.
-
Gradient: Start with 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and re-equilibrate for 3 min.
-
-
Optimization: Based on the scouting run, optimize the gradient to improve the resolution between the main peak and any impurities. If the peak shape is poor, consider a different buffer system or a specialized column.[12][13]
Mass Spectrometry (MS)
Coupling HPLC to a mass spectrometer (LC-MS) is highly recommended. MS provides molecular weight confirmation of the main peak and allows for the identification of impurities based on their mass-to-charge ratio (m/z).
Part 2: Purification Protocols
Based on the initial analytical assessment, select the most appropriate purification technique.
Recrystallization
Recrystallization is the preferred method for purifying crystalline solids when impurities have different solubility profiles from the desired compound. It is scalable and can be highly efficient.[14][15]
Protocol:
-
Solvent Screening: The ideal solvent will dissolve 6-methylcinnolin-4-ol poorly at room temperature but completely at its boiling point.[16] Test small amounts of the crude material in various solvents.
| Solvent Class | Example Solvents | Expected Solubility |
| Alcohols | Ethanol, Methanol, Isopropanol | Good candidates. Likely to dissolve when hot.[17] |
| Esters | Ethyl Acetate | Moderate polarity, good for co-solvent systems. |
| Ketones | Acetone | May be too strong a solvent, but useful in mixtures. |
| Aprotic Polar | Acetonitrile | Can be effective for compounds with aromatic rings.[17] |
| Aqueous Mixtures | Ethanol/Water, Acetone/Water | Excellent for creating a steep solubility curve.[18] |
| Non-polar | Hexanes, Heptane | Likely to be insoluble; useful as anti-solvents.[19] |
-
Procedure (Single-Solvent):
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil with swirling until the solid just dissolves. Use the minimum amount of hot solvent.[7][20]
-
If colored impurities are present, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[7]
-
Allow the clear, hot solution to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove residual soluble impurities.[20]
-
Dry the crystals under vacuum.
-
Troubleshooting: If the compound "oils out" instead of crystallizing, the solution may be too concentrated or cooled too quickly. Re-heat the mixture, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce nucleation.[7]
Flash Column Chromatography
For complex mixtures or when recrystallization is ineffective, flash column chromatography is the workhorse purification technique, separating compounds based on their differential adsorption to a stationary phase.[21]
Protocol:
-
Stationary Phase Selection: Silica gel is the standard choice for polar compounds.[9]
-
Mobile Phase Selection: Use the TLC data to determine the optimal eluent. The solvent system that gives an R_f value of ~0.3 for 6-methylcinnolin-4-ol is a good starting point for the column. A common mobile phase would be a gradient of ethyl acetate in hexanes.
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]
-
Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimum amount of a strong solvent (e.g., dichloromethane or methanol).
-
Adsorb this solution onto a small amount of silica gel or Celite, then evaporate the solvent completely. This "dry loading" method typically results in better separation.[7]
-
Carefully add the dried sample-adsorbed powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting mobile phase, applying pressure (flash chromatography) to achieve a steady flow rate.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 10% EtOAc/Hexanes and gradually increase to 50% EtOAc/Hexanes.
-
Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-methylcinnolin-4-ol.
Overall Purification Workflow
The following diagram illustrates a logical workflow for the analysis and purification of crude 6-methylcinnolin-4-ol.
Figure 2: General workflow for the purification of 6-methylcinnolin-4-ol.
References
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Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from Welch Materials website. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from MicroSolv website. [Link]
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Westin, J. (n.d.). Column Chromatography. Organic Chemistry. Retrieved from Jack Westin website. [Link]
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Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
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Hossu, A. M., et al. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. [Link]
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Impact Journals. (2017). Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website. [Link]
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Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from Reachem website. [Link]
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The Pharma Innovation Journal. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. [Link]
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MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
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Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website. [Link]
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PubChem. (n.d.). 6-Methylquinazolin-4-ol. National Center for Biotechnology Information. [Link]
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Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]
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University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. Retrieved from University of York website. [Link]
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ResearchGate. (2025). Different methods for cinnolines synthesis [Image]. [Link]
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Wikipedia. (n.d.). Cinnoline. [Link]
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Innovative Journal. (n.d.). A Concise Review on Cinnolines. [Link]
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PubChem. (n.d.). 8-Methoxy-6-methylquinolin-4-ol. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2-Methylquinolin-4-ol. National Center for Biotechnology Information. [Link]
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PMC. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]
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ResearchGate. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]
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Amanote Research. (n.d.). Synthesis of 6-Methyl-9-N-Propyldibenzothiophene-4-Ol. [Link]
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PubChem. (n.d.). (4S)-6-methyl-3,4-dihydroquinolin-4-ol. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 6-Iodoquinolin-4-ol. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for the Functionalization of the 6-Methylcinnolin-4-ol Core
Introduction: The 6-Methylcinnolin-4-ol Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a significant scaffold in the landscape of medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] The 6-methylcinnolin-4-ol core, in particular, offers a unique combination of structural features ripe for chemical exploration. The presence of a methyl group at the C6 position, a hydroxyl group at the C4 position, and two nitrogen atoms within the bicyclic system provides multiple handles for selective functionalization. This allows for the systematic modulation of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
This guide provides a comprehensive overview of the key strategies for the functionalization of the 6-methylcinnolin-4-ol core. It is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this promising scaffold. The protocols described herein are based on established synthetic methodologies and are accompanied by mechanistic insights to aid in experimental design and troubleshooting.
I. Synthesis of the 6-Methylcinnolin-4-ol Core
The initial step in any functionalization campaign is the efficient synthesis of the core scaffold. While various methods for cinnoline synthesis exist, a common and effective approach for 4-hydroxycinnolines is the intramolecular cyclization of an appropriate ortho-substituted phenyl precursor. A plausible route to 6-methylcinnolin-4-ol is via the diazotization and subsequent cyclization of 2-amino-5-methylacetophenone.
Protocol 1: Synthesis of 6-Methylcinnolin-4-ol via Diazotization-Cyclization
This protocol outlines a two-step procedure starting from commercially available 2-amino-5-methylacetophenone.
Step 1: Diazotization of 2-amino-5-methylacetophenone
-
To a stirred solution of 2-amino-5-methylacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Intramolecular Cyclization
-
Slowly warm the diazonium salt solution to room temperature and then heat to 60-70 °C. The cyclization is often accompanied by the evolution of nitrogen gas.
-
Maintain the temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 6-methylcinnolin-4-ol. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
II. Functionalization of the C4-Position: A Gateway to Diverse Derivatives
The hydroxyl group at the C4 position is a key functional handle. Its conversion to a good leaving group, such as a chloride, is a crucial first step for subsequent nucleophilic substitution reactions. This transformation exploits the tautomeric equilibrium between the 4-hydroxycinnoline and the cinnolin-4(1H)-one forms.
Protocol 2: Chlorination of 6-Methylcinnolin-4-ol to 4-Chloro-6-methylcinnoline
This protocol describes the conversion of the C4-hydroxyl group to a chloro group using phosphoryl chloride (POCl₃), a common and effective reagent for this transformation.[2]
-
Carefully add 6-methylcinnolin-4-ol (1.0 eq) to an excess of phosphoryl chloride (POCl₃) with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 4-chloro-6-methylcinnoline.
Diagram 1: Key Functionalization Strategies
Caption: Overview of synthetic pathways for the functionalization of the 6-methylcinnolin-4-ol core.
Protocol 3: Buchwald-Hartwig Amination of 4-Chloro-6-methylcinnoline
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method allows for the introduction of a wide range of primary and secondary amines at the C4 position.
-
To a reaction vessel, add 4-chloro-6-methylcinnoline (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired C4-aminated derivative.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors for C-N coupling. |
| Ligand | Xantphos, BINAP | Bulky, electron-rich phosphine ligands that facilitate oxidative addition and reductive elimination steps in the catalytic cycle.[4] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | The choice of base is crucial and depends on the amine substrate; stronger bases are often required for less nucleophilic amines. |
| Solvent | Toluene, Dioxane | Aprotic solvents are necessary to avoid side reactions. |
| Temperature | 80-120 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of 4-Chloro-6-methylcinnoline.
III. N-Alkylation vs. O-Alkylation: Controlling Regioselectivity
6-Methylcinnolin-4-ol exists in tautomeric equilibrium with 6-methylcinnolin-4(1H)-one. This presents a challenge and an opportunity for selective alkylation at either the N1-nitrogen or the C4-oxygen. The outcome of the alkylation reaction is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent.[6][7]
Protocol 4a: Selective N-Alkylation
N-alkylation is generally favored under conditions that promote the formation of the N-anion, which is often the thermodynamically more stable product.
-
To a solution of 6-methylcinnolin-4-ol (1.0 eq) in a polar aprotic solvent such as DMF, add a strong base like sodium hydride (NaH, 1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to allow for the formation of the anion.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4b: Selective O-Alkylation
O-alkylation can sometimes be favored by using a silver salt of the cinnolinol or under conditions that favor the formation of the O-anion, which can be kinetically favored in some cases.
-
Prepare the silver salt of 6-methylcinnolin-4-ol by treating it with a silver salt such as silver carbonate.
-
Suspend the silver salt in a non-polar solvent like benzene or toluene.
-
Add the alkylating agent and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and filter off the silver salts.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the O-alkylated product.
IV. Functionalization of the Benzene Ring
The benzene portion of the cinnoline core can be functionalized through electrophilic aromatic substitution or through modern cross-coupling methodologies after initial halogenation.
Protocol 5: Halogenation of the 6-Methylcinnolin-4-ol Core
Electrophilic halogenation can introduce a bromine or iodine atom onto the benzene ring, providing a handle for subsequent cross-coupling reactions. The position of halogenation will be directed by the existing substituents.
-
Dissolve 6-methylcinnolin-4-ol (1.0 eq) in a suitable solvent (e.g., DMF or acetic acid).
-
Add a halogenating agent such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 6: Suzuki-Miyaura Cross-Coupling of a Halogenated 6-Methylcinnolin-4-ol Derivative
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst.[8][9][10]
-
In a reaction vessel, combine the halogenated 6-methylcinnolin-4-ol derivative (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).
-
Add a mixture of a suitable organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-100 °C) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
| Reaction | Coupling Partner | Catalyst System | Typical Conditions |
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, PdCl₂(dppf) | Base (Na₂CO₃, K₂CO₃), Solvent (Toluene/H₂O, Dioxane/H₂O) |
| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Base (Et₃N, DIPA), Solvent (THF, DMF)[11][12][13] |
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of Halogenated Cinnolines.
V. Advanced Functionalization Strategies: Directed Ortho-Metalation
For more precise C-H functionalization, directed ortho-metalation (DoM) offers a powerful approach.[1][14][15] The heteroatoms in the cinnoline ring can direct a strong base (like an organolithium reagent) to deprotonate an adjacent C-H bond, creating a nucleophilic center that can react with various electrophiles.
Protocol 7: Directed Ortho-Metalation of a Protected 6-Methylcinnolin-4-ol
-
Protect the C4-hydroxyl group (e.g., as a methoxy or other suitable protecting group) to prevent interference with the strong base.
-
Dissolve the protected cinnoline in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.
-
Slowly add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) (1.1 eq).
-
Stir the mixture at -78 °C for 1-2 hours to allow for the formation of the lithiated species.
-
Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) and stir at -78 °C for another 1-2 hours before allowing the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.
-
If necessary, deprotect the C4-hydroxyl group using appropriate conditions.
Conclusion
The 6-methylcinnolin-4-ol core is a versatile scaffold that offers numerous avenues for chemical modification. By leveraging a combination of classical and modern synthetic methodologies, researchers can access a wide array of derivatives with diverse functionalities. The strategic functionalization of the C4-position, the N1-position, and the benzene ring allows for the fine-tuning of the molecule's properties, making it an attractive starting point for the development of novel therapeutic agents and chemical probes. The protocols and strategies outlined in this guide provide a solid foundation for initiating and advancing research programs centered on this promising heterocyclic system.
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2020). Molecules. [Link]
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Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
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Directed Ortho Metalation. (2015). Chem-Station Int. Ed.. [Link]
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Directed ortho‐metalation and functionalization of various nitrogen... (n.d.). ResearchGate. [Link]
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Conditions optimization for the double Sonogashira coupling. (n.d.). ResearchGate. [Link]
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Directed ortho metalation. (n.d.). Wikipedia. [Link]
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Directed (ortho) Metallation. (n.d.). University of Liverpool. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (2025). ResearchGate. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (2025). ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][16]naphthyrin-5(6H)-one. (n.d.). PubMed. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (n.d.). PubMed. [Link]
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Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (n.d.). PubMed. [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. [Link]
-
Synthesis of O 6 -alkylated preQ 1 derivatives. (2021). Beilstein Journal of Organic Chemistry. [Link]
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Application Notes & Protocols: Investigating 6-Methylcinnolin-4-ol in Modern Medicinal Chemistry
Abstract
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the investigation of 6-methylcinnolin-4-ol, a specific analog with significant, yet underexplored, therapeutic potential. We present detailed, field-proven protocols for the chemical synthesis of this core structure, its subsequent evaluation as a potential kinase inhibitor, and its characterization in cell-based assays. The overarching goal is to provide a robust framework for identifying and validating novel drug candidates based on the 6-methylcinnolin-4-ol scaffold.
Introduction: The Cinnoline Scaffold as a Foundation for Drug Discovery
Cinnoline (1,2-diazanaphthalene) and its derivatives are recognized for their diverse and potent biological activities, making them a focal point of pharmaceutical research.[3][4] The rigid, planar structure of the cinnoline core serves as an excellent anchor for pharmacophoric groups, enabling interaction with a multitude of biological targets such as enzymes, proteins, and receptors.[2] The literature extensively documents the broad-spectrum efficacy of cinnoline compounds, which spans antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor applications.[1][5][6]
This guide focuses specifically on 6-methylcinnolin-4-ol . The strategic placement of a methyl group at the C6 position and a hydroxyl group at the C4 position (existing in tautomeric equilibrium with its 4-oxo form, cinnolin-4(1H)-one) presents a unique opportunity for chemical modification and targeted drug design. The methyl group can influence solubility and metabolic stability, while the hydroxyl/oxo group provides a key hydrogen bonding motif crucial for binding to enzyme active sites, particularly those of protein kinases. Given the established role of kinase dysregulation in oncology, we propose 6-methylcinnolin-4-ol as a foundational scaffold for the development of novel kinase inhibitors, with a particular focus on Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[7][8]
Proposed Mechanism of Action: Targeting the Cell Cycle via CDK4/6 Inhibition
In numerous cancers, the cell cycle is driven by the uncontrolled activity of CDK4 and CDK6.[9] These kinases phosphorylate the Retinoblastoma (Rb) protein, releasing the E2F transcription factor and allowing the cell to progress from the G1 to the S phase. Inhibition of CDK4/6 is a clinically validated strategy to halt this progression and induce cell cycle arrest, particularly in hormone receptor-positive breast cancers.[7][10]
We hypothesize that the 6-methylcinnolin-4-ol scaffold can be optimized to bind to the ATP-binding pocket of CDK4/6, preventing Rb phosphorylation and thereby arresting the cell cycle. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of 6-methylcinnolin-4-ol as a CDK4/6 inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 6-Methylcinnolin-4-ol
The synthesis of the core scaffold is the critical first step. The Richter synthesis provides a classic and reliable route to cinnolin-4-ols via the cyclization of a diazonium salt derived from an ortho-alkynyl aniline. We present a modified, robust protocol starting from commercially available 2-amino-5-methylphenylacetylene.
Workflow Overview
Caption: General workflow for the synthesis of 6-methylcinnolin-4-ol.
Step-by-Step Methodology:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 2-amino-5-methylphenylacetylene (1.0 eq) in 3M hydrochloric acid.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Intramolecular Cyclization:
-
Slowly warm the reaction mixture to room temperature, then heat to 60-70 °C using a water bath.
-
Maintain this temperature for 2-3 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v).
-
-
Isolation and Purification:
-
Once the reaction is complete, cool the mixture to room temperature, then further in an ice bath. The product should precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol.
-
For further purification, recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or acetic acid.
-
Dry the purified 6-methylcinnolin-4-ol under vacuum to a constant weight.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: In Vitro CDK4/Cyclin D1 Kinase Assay
This protocol describes a luminescent kinase assay to determine the IC₅₀ value of 6-methylcinnolin-4-ol against the CDK4/Cyclin D1 complex. The assay measures the amount of ATP remaining after the kinase reaction, where a lower signal indicates higher kinase activity (and thus less inhibition).
Materials:
-
CDK4/Cyclin D1, active enzyme (e.g., from SignalChem)
-
Rb (C-terminal fragment), substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Test Compound: 6-methylcinnolin-4-ol, dissolved in 100% DMSO.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of 6-methylcinnolin-4-ol in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).
-
-
Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of 2X Kinase Reaction Buffer to each well.
-
Add 50 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of a 2X Enzyme/Substrate mixture (containing CDK4/Cyclin D1 and Rb substrate) to all wells except the negative control ("no enzyme") wells.
-
To initiate the kinase reaction, add 5 µL of 1X ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation:
-
Shake the plate gently for 1 minute.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate the luminescent signal.
-
Shake the plate for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method to measure drug-induced cytotoxicity and cell growth inhibition in adherent cell lines. Here, we describe its use with the MCF-7 breast cancer cell line, which is Rb-proficient and sensitive to CDK4/6 inhibition.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Complete growth medium (e.g., EMEM + 10% FBS + 0.01 mg/mL human recombinant insulin)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well flat-bottom plates
Step-by-Step Methodology:
-
Cell Plating:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of 6-methylcinnolin-4-ol in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 16.7%) without removing the supernatant.
-
Incubate at 4 °C for 60 minutes.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Stain for 30 minutes at room temperature.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate for 10 minutes on a plate shaker.
-
Read the optical density (OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in a clear, tabular format to facilitate comparison and analysis.
Table 1: Hypothetical Biological Activity of 6-Methylcinnolin-4-ol
| Assay Type | Target/Cell Line | Endpoint | Result |
|---|---|---|---|
| Kinase Assay | CDK4/Cyclin D1 | IC₅₀ (µM) | 1.25 |
| Kinase Assay | CDK6/Cyclin D3 | IC₅₀ (µM) | 2.10 |
| Kinase Assay | CDK1/Cyclin B | IC₅₀ (µM) | > 50 |
| Cell Proliferation | MCF-7 (Rb+) | GI₅₀ (µM) | 3.50 |
| Cell Proliferation | MDA-MB-468 (Rb-) | GI₅₀ (µM) | > 50 |
Interpretation: The hypothetical data in Table 1 suggests that 6-methylcinnolin-4-ol is a moderately potent inhibitor of CDK4 and CDK6 with good selectivity against CDK1. Crucially, its activity in a cell-based assay is dependent on the presence of the Rb protein, which is consistent with the proposed on-target mechanism of action. The higher GI₅₀ value compared to the biochemical IC₅₀ is expected and reflects factors such as cell permeability and target engagement in a cellular context. These results would strongly validate the scaffold for a lead optimization program.
References
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Pattan, S. R., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(18), 4297. [Link]
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Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (2015). The Pharma Innovation Journal, 4(10), 1-4. [Link]
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Kim, E. S., et al. (2022). CDK4/6 Inhibition Suppresses p73 Phosphorylation and Activates DR5 to Potentiate Chemotherapy and Immune Checkpoint Blockade. Cancer Research, 82(7), 1285-1298. [Link]
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Fassl, A., et al. (2022). CDK4/6 Inhibitors in Melanoma: A Comprehensive Review. Cancers, 14(11), 2726. [Link]
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Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2023). Molecules, 28(19), 6981. [Link]
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TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2022). World Journal of Pharmaceutical Research, 11(10), 118-132. [Link]
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Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. (2023). Molecules, 28(23), 7856. [Link]
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Michaud, K., et al. (2010). Pharmacologic inhibition of cyclin-dependent kinases 4 and 6 arrests the growth of glioblastoma multiforme intracranial xenografts. Cancer Research, 70(8), 3228-3238. [Link]
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Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 715-723. [Link]
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Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(5), 414-419. [Link]
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Schmidt, E., et al. (2012). Chemical Composition, Olfactory Analysis and Antibacterial Activity of Thymus vulgaris Chemotypes Geraniol, 4-Thujanol/Terpinen-4-ol, Thymol and Linalool Cultivated in Southern France. Natural Product Communications, 7(8), 1095-1098. [Link]
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Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3). [Link]
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Bioactive, antioxidant and antimicrobial properties of chemically fingerprinted essential oils extracted from Eucalyptus globulus: in-vitro and in-silico investigations. (2023). BMC Complementary Medicine and Therapies, 23, 442. [Link]
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What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a? (2014). ResearchGate. [Link]
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A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(3), 26-34. [Link]
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Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. (2021). RSC Advances, 11(43), 26656-26668. [Link]
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CDK4/6 inhibition suppresses p73 phosphorylation and activates DR5 to potentiate chemotherapy and immune checkpoint blockade. (2022). Cancer Research, 82(7), 1285-1298. [Link]
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Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2018 3rd International Conference on Materials Science, Energy Technology and Environmental Engineering (MSETEE 2018). [Link]
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Bioactive compounds, antibacterial and antioxidant activities of methanol extract of Tamarindus indica Linn. (2020). Journal of Medicinal Plants Research, 14(6), 269-277. [Link]
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Chemico-pharmacological evaluation of the methanolic leaf extract of Catharanthus ovalis: GC–MS/MS, in vivo, in vitro, and in silico approaches. (2024). Informatics in Medicine Unlocked, 48, 101598. [Link]
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'4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. (2022). bioRxiv. [Link]
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Synthesis and pharmacological evaluation of novel selective MOR agonist 6β-pyridinyl amidomorphines exhibiting long-lasting antinociception. (2016). MedChemComm, 7(6), 1149-1156. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). Molecules, 27(23), 8206. [Link]
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Thymus musilii Velen. Methanolic Extract: In Vitro and In Silico Screening of Its Antimicrobial, Antioxidant, Anti-Quorum Sensing, Antibiofilm, and Anticancer Activities. (2022). Molecules, 27(19), 6205. [Link]
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Application Notes & Protocols: A Guide to Developing Antibacterial Agents from the 6-Methylcinnolin-4-ol Scaffold
Audience: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Abstract: The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] Heterocyclic compounds, particularly those containing nitrogen, represent a rich and historically validated source for new therapeutic scaffolds.[2][3][4] Among these, the cinnoline core has attracted significant attention due to the diverse biological activities of its derivatives, including potent antibacterial properties.[5][6][7][8] This guide provides a comprehensive framework for investigating 6-methylcinnolin-4-ol as a foundational structure for the development of new antibacterial drugs. We present detailed protocols for the chemical synthesis and characterization of the parent scaffold, robust methodologies for in vitro antibacterial screening, preliminary mechanism of action studies, and essential cytotoxicity assessments. The overarching goal is to equip researchers with the necessary tools to systematically evaluate and optimize cinnoline-based compounds in the fight against pathogenic bacteria.
Part 1: Synthesis and Characterization of the Core Scaffold
The foundation of any drug discovery program is the reliable synthesis and rigorous characterization of the core chemical entity. While numerous methods exist for cinnoline synthesis, we propose a robust pathway adaptable for 6-methylcinnolin-4-ol, based on the classical Widman-Stoermer synthesis or related cyclization strategies. The rationale is to start from a readily available substituted aniline to form a diazonium salt, which then undergoes intramolecular cyclization.
Proposed Synthetic Pathway for 6-Methylcinnolin-4-ol
The synthesis begins with a commercially available substituted aminophenyl precursor, which undergoes diazotization followed by an intramolecular cyclization. This common pathway for cinnoline synthesis is reliable and can be performed in most standard organic chemistry laboratories.
Caption: Proposed workflow for the synthesis and purification of 6-methylcinnolin-4-ol.
Protocol 1.1: Synthesis of 6-methylcinnolin-4-ol
Causality: This procedure utilizes a two-step, one-pot reaction. The initial diazotization at low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt. The subsequent base-catalyzed intramolecular cyclization is thermally driven and results in the formation of the stable heterocyclic cinnoline ring system.
Materials:
-
1-(2-amino-4-methylphenyl)ethan-1-one
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Ice bath, magnetic stirrer, round-bottom flasks, reflux condenser
Procedure:
-
Diazotization:
-
Dissolve 1-(2-amino-4-methylphenyl)ethan-1-one (10 mmol) in a mixture of concentrated HCl (15 mL) and water (25 mL) in a 250 mL flask.
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol in 10 mL water) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt is now complete.
-
-
Cyclization:
-
Slowly neutralize the cold diazonium salt solution by adding a 10% NaOH solution until the pH is approximately 7-8. Maintain the temperature below 10°C during neutralization.
-
Gently heat the mixture to 80-90°C and reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The crude product should precipitate.
-
Filter the solid precipitate, wash with cold water, and air dry.
-
For purification, recrystallize the crude solid from an ethanol/water mixture or perform column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected data should confirm the presence of the methyl group and the overall cinnolin-4-ol structure.
-
Part 2: In Vitro Evaluation of Antibacterial Activity
Once the pure compound is obtained, the next critical phase is to determine its biological activity. A tiered approach, starting with broad screening and moving to more quantitative measures, is most efficient. The primary goal is to determine the compound's potency against a representative panel of pathogenic bacteria.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
Causality: The broth microdilution method is the gold standard for determining the MIC.[9][10] It provides a quantitative measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is crucial for comparing the potency of new compounds against established antibiotics. We will use both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as they represent two major classes of pathogens with different cell wall structures, providing initial insights into the compound's spectrum of activity.[5][6]
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
Pure 6-methylcinnolin-4-ol
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains: Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer and incubator
Procedure:
-
Compound Preparation: Prepare a 1 mg/mL stock solution of 6-methylcinnolin-4-ol in sterile DMSO.
-
Serial Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested and mix thoroughly. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This will create a concentration gradient (e.g., 500, 250, 125... µg/mL).
-
-
Inoculum Preparation:
-
Prepare a fresh overnight culture of the test bacteria in MHB.
-
Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well of the plate. This halves the drug concentration and results in a final bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Include a positive control (wells with bacteria and no drug) and a negative control (wells with MHB and no bacteria).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (i.e., turbidity) is observed.
Protocol: Minimum Bactericidal Concentration (MBC) Determination
Causality: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity). This distinction is clinically important. The protocol is a direct extension of the MIC assay, testing the viability of bacteria from wells that showed no growth.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 24 hours.
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).
Table 1: Hypothetical Antibacterial Activity Data
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| 6-methylcinnolin-4-ol | S. aureus | 16 | 32 | Bactericidal |
| 6-methylcinnolin-4-ol | E. coli | 64 | >256 | Bacteriostatic |
| Vancomycin (Control) | S. aureus | 1 | 2 | Bactericidal |
| Ciprofloxacin (Control) | E. coli | 0.5 | 1 | Bactericidal |
Part 3: Preliminary Mechanism of Action (MoA) and Cytotoxicity
Identifying a compound's antibacterial activity is the first step. Understanding how it works and ensuring it is safe for host cells are equally critical. Some cinnoline derivatives have been reported to function as DNA gyrase inhibitors, a pathway that offers a validated antibacterial target.[6]
Potential Mechanism: DNA Gyrase Inhibition
DNA gyrase is an essential bacterial enzyme that manages DNA supercoiling during replication. Its inhibition leads to the cessation of DNA synthesis and, ultimately, cell death. This is the mechanism of action for the successful quinolone class of antibiotics.
Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.
Protocol: Time-Kill Kinetic Assay
Causality: This assay provides a dynamic view of a compound's antibacterial effect over time. By measuring the reduction in viable bacterial count (CFU/mL) after exposure to the drug at different concentrations (multiples of the MIC), one can clearly distinguish between bactericidal (rapid, concentration-dependent killing) and bacteriostatic (inhibition of growth) activity.
Procedure:
-
Prepare a standardized bacterial inoculum (~5 x 10⁵ CFU/mL) in multiple flasks of MHB.
-
Add 6-methylcinnolin-4-ol to the flasks to achieve final concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform 10-fold serial dilutions of the aliquot in sterile saline.
-
Plate 100 µL of each appropriate dilution onto MHA plates.
-
Incubate the plates for 24 hours, then count the colonies to determine the CFU/mL at each time point.
-
Plot the results as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL within 24 hours.
Protocol: MTT Assay for Mammalian Cell Cytotoxicity
Causality: A promising antibacterial agent must be selective, killing bacteria without harming the patient's cells. The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of an IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Procedure:
-
Seed a human cell line (e.g., HEK293) into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 6-methylcinnolin-4-ol in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC₅₀ value.
Part 4: Data Interpretation and Future Directions
The successful completion of these protocols will yield a robust preliminary dataset on the antibacterial potential of 6-methylcinnolin-4-ol.
-
Interpreting the Results: A promising lead compound will exhibit low MIC values against target bacteria, a bactericidal profile (MBC/MIC ratio ≤ 4), and a high IC₅₀ in mammalian cells, indicating a favorable therapeutic index (IC₅₀ / MIC).
-
Structure-Activity Relationship (SAR): The 6-methylcinnolin-4-ol scaffold is ripe for chemical modification. Based on published literature, derivatization at various positions can significantly impact activity. For instance, the addition of halogen or sulphonamide groups has been shown to enhance the antibacterial properties of other cinnoline derivatives.[6][7][11] Systematic modification of the core and subsequent re-evaluation through the protocols described here will drive the optimization process.
-
Next Steps: Promising compounds should advance to more complex studies, including:
-
Screening against a broader panel of resistant bacterial strains (e.g., MRSA, VRE).
-
Advanced MoA studies (e.g., DNA gyrase activity assays, macromolecular synthesis assays).
-
In vivo efficacy and toxicity testing in animal models of infection.
-
Determination of pharmacokinetic and pharmacodynamic (PK/PD) properties.
-
By following this structured approach, researchers can systematically explore the potential of the 6-methylcinnolin-4-ol scaffold, paving the way for the development of a new class of much-needed antibacterial agents.
References
-
Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. (2017). Impactfactor. [Link]
-
Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. (2023). JOCPR. [Link]
-
The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. (n.d.). PMC - PubMed Central. [Link]
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Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). PharmaTutor. [Link]
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A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
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Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. (n.d.). Open Access Journals - Research and Reviews. [Link]
-
Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (2022). PMC - NIH. [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025). Zenodo. [Link]
-
Thymus musilii Velen. Methanolic Extract: In Vitro and In Silico Screening of Its Antimicrobial, Antioxidant, Anti-Quorum Sensing, Antibiofilm, and Anticancer Activities. (n.d.). PMC - PubMed Central. [Link]
-
Bioactive compounds, antibacterial and antioxidant activities of methanol extract of Tamarindus indica Linn. (2022). ResearchGate. [Link]
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6-methylcinnolin-4-ol as a building block in organic synthesis
An Application Guide to 6-Methylcinnolin-4-ol: A Versatile Scaffold for Modern Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: The Significance of the Cinnoline Scaffold
The cinnoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] As an isostere of quinoline and isoquinoline, its unique arrangement of nitrogen atoms imparts distinct electronic and steric properties, making it a cornerstone for the development of novel therapeutic agents.[3] Cinnoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties, among others.[4][5] This wide-ranging bioactivity has fueled sustained interest in the synthesis of new cinnoline-based molecules.[1][2]
Within this important class of compounds, 6-methylcinnolin-4-ol serves as a particularly versatile and valuable building block. Its structure features a modifiable hydroxyl group at the 4-position, a methyl group at the 6-position that can influence solubility and metabolic stability, and a core ring system amenable to a variety of synthetic transformations. This guide provides an in-depth exploration of the reactivity of 6-methylcinnolin-4-ol and detailed protocols for its application in key synthetic reactions, aimed at researchers and professionals in organic synthesis and drug development.
Core Reactivity and Chemical Properties
A fundamental understanding of the chemical behavior of 6-methylcinnolin-4-ol is essential for its effective use. The key to its versatility lies in the tautomeric equilibrium between its phenol-like (enol) and amide-like (keto) forms.
Tautomerism: The Enol-Keto Equilibrium
The hydroxyl group at the C4 position exists in equilibrium with its keto tautomer, 6-methylcinnolin-4(1H)-one. This equilibrium is critical as it dictates the site of reactivity (oxygen vs. nitrogen) in alkylation reactions and necessitates the activation of the C4 position for cross-coupling reactions.
Caption: Tautomeric equilibrium of 6-methylcinnolin-4-ol.
The predominance of one tautomer over the other can be influenced by the solvent, pH, and temperature, which in turn provides a handle for controlling the regioselectivity of certain reactions.
Activating the C4 Position: The Gateway to Cross-Coupling
While direct functionalization is possible, the synthetic utility of 6-methylcinnolin-4-ol is dramatically expanded by converting the C4-hydroxyl group into a more reactive leaving group. The most common and effective strategy is chlorination to produce 4-chloro-6-methylcinnoline. This transformation replaces the poorly leaving hydroxyl group with a chloro substituent, which is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.
Foundational Protocol: Synthesis of 4-Chloro-6-methylcinnoline
This protocol is the critical first step for most subsequent functionalization at the C4 position. The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for this type of dehydration/chlorination reaction on heterocyclic systems.
Causality Behind Experimental Choices:
-
Reagent: POCl₃ serves as both the chlorinating agent and a dehydrating agent.
-
Catalyst: A catalytic amount of N,N-Dimethylformamide (DMF) is often added. DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻), which is a more potent electrophile and accelerates the reaction.[6]
-
Workup: The reaction is quenched by carefully pouring the mixture onto ice. This hydrolyzes the excess POCl₃ and precipitates the organic product. Neutralization with a base like NaHCO₃ is necessary to remove acidic byproducts.
Protocol 2.1: Chlorination of 6-methylcinnolin-4-ol
| Reagent/Parameter | Quantity/Value | Moles (approx.) | Notes |
| 6-methylcinnolin-4-ol | 1.0 g | 6.24 mmol | Starting material |
| Phosphorus Oxychloride (POCl₃) | 10 mL | 107 mmol | Reagent and solvent |
| N,N-Dimethylformamide (DMF) | 2-3 drops | Catalytic | Vilsmeier reagent formation |
| Reaction Temperature | 110 °C (Reflux) | - | Ensure complete reaction |
| Reaction Time | 3 hours | - | Monitor by TLC |
| Typical Yield | ~80-90% | - | - |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6-methylcinnolin-4-ol (1.0 g, 6.24 mmol).
-
Carefully add phosphorus oxychloride (10 mL) to the flask, followed by 2-3 drops of DMF.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 4-chloro-6-methylcinnoline as a solid. The product can be further purified by recrystallization if necessary.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3.1: Suzuki-Miyaura Coupling of 4-Chloro-6-methylcinnoline
| Reagent/Parameter | Quantity/Value | Moles (approx.) | Notes |
| 4-chloro-6-methylcinnoline | 200 mg | 1.12 mmol | Limiting reagent |
| Phenylboronic acid | 164 mg | 1.34 mmol | 1.2 equivalents |
| Pd(PPh₃)₄ | 65 mg | 0.056 mmol | 5 mol% |
| Cesium Carbonate (Cs₂CO₃) | 730 mg | 2.24 mmol | 2.0 equivalents |
| 1,4-Dioxane / Water | 8 mL / 2 mL | - | 4:1 solvent mixture |
| Reaction Temperature | 100 °C | - | - |
| Reaction Time | 12 hours | - | Monitor by TLC/LC-MS |
| Typical Yield | ~75-95% | - | - |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add 4-chloro-6-methylcinnoline (200 mg, 1.12 mmol), phenylboronic acid (164 mg, 1.34 mmol), and cesium carbonate (730 mg, 2.24 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (65 mg, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the mixture to 100 °C and stir for 12 hours under the inert atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-methyl-4-phenylcinnoline.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of C-N bonds, a linkage ubiquitous in pharmaceuticals. [7][8][9][10]This method allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions. [11][12] Causality Behind Experimental Choices:
-
Catalyst System: This reaction often requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized, sterically hindered phosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol 3.2: Buchwald-Hartwig Amination of 4-Chloro-6-methylcinnoline
| Reagent/Parameter | Quantity/Value | Moles (approx.) | Notes |
| 4-chloro-6-methylcinnoline | 200 mg | 1.12 mmol | Limiting reagent |
| Morpholine | 117 µL | 1.34 mmol | 1.2 equivalents |
| Pd₂(dba)₃ | 26 mg | 0.028 mmol | 2.5 mol% |
| XPhos | 34 mg | 0.071 mmol | 6.4 mol% |
| Sodium tert-butoxide | 162 mg | 1.68 mmol | 1.5 equivalents |
| Toluene | 10 mL | - | Anhydrous |
| Reaction Temperature | 110 °C | - | - |
| Reaction Time | 8-16 hours | - | Monitor by TLC/LC-MS |
| Typical Yield | ~70-90% | - | - |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add sodium tert-butoxide (162 mg, 1.68 mmol).
-
In a separate vial, dissolve 4-chloro-6-methylcinnoline (200 mg, 1.12 mmol), Pd₂(dba)₃ (26 mg), and XPhos (34 mg) in anhydrous toluene (10 mL). Add this solution to the Schlenk flask.
-
Add morpholine (117 µL, 1.34 mmol) to the reaction mixture.
-
Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat three times.
-
Heat the mixture to 110 °C and stir for 8-16 hours.
-
After cooling, quench the reaction by adding water. Dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 4-(6-methylcinnolin-4-yl)morpholine.
Regioselective Alkylation of 6-Methylcinnolin-4-ol
Direct alkylation of 6-methylcinnolin-4-ol presents a challenge in regioselectivity due to the enol-keto tautomerism. The reaction can occur at either the N1-position or the O4-position. The outcome is highly dependent on the reaction conditions, particularly the base and solvent. [13][14]
-
O-Alkylation: Generally favored under conditions that promote the formation of the oxygen anion (phenoxide-like). Weaker bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF, Acetonitrile) often favor O-alkylation. [15]The harder oxygen atom preferentially attacks the alkyl halide.
-
N-Alkylation: Can be favored under conditions where the nitrogen anion is more accessible or reactive. This can sometimes be achieved with stronger bases or by using phase-transfer catalysis, although for many pyridone-like systems, O-alkylation remains a competitive or dominant pathway. [13][16]
Protocol 4.1: Preferential O-Alkylation
| Reagent/Parameter | Quantity/Value | Moles (approx.) | Notes |
| 6-methylcinnolin-4-ol | 200 mg | 1.25 mmol | Starting material |
| Benzyl Bromide | 163 µL | 1.37 mmol | 1.1 equivalents |
| Potassium Carbonate (K₂CO₃) | 345 mg | 2.50 mmol | 2.0 equivalents |
| DMF | 10 mL | - | Anhydrous |
| Reaction Temperature | 60 °C | - | - |
| Reaction Time | 6 hours | - | Monitor for completion |
| Typical Yield | ~85-95% | - | Major product is O-alkylated |
Step-by-Step Methodology:
-
To a round-bottom flask, add 6-methylcinnolin-4-ol (200 mg, 1.25 mmol) and potassium carbonate (345 mg, 2.50 mmol).
-
Add anhydrous DMF (10 mL) and stir the suspension for 15 minutes at room temperature.
-
Add benzyl bromide (163 µL, 1.37 mmol) dropwise.
-
Heat the reaction to 60 °C and stir for 6 hours.
-
After cooling, pour the reaction mixture into ice water (50 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield 4-(benzyloxy)-6-methylcinnoline.
Conclusion
6-Methylcinnolin-4-ol is a robust and highly adaptable building block for organic synthesis. Its true potential is unlocked through a two-step sequence: activation via chlorination followed by palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. Furthermore, direct alkylation offers a more atom-economical route to derivatives, provided the regioselectivity is carefully controlled through the judicious choice of reagents and conditions. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this scaffold in the creation of novel and complex molecules for medicinal chemistry and materials science.
References
-
Therapeutic Potential of Cinnoline Core: A Comprehensive Review. ResearchGate. [Link]
-
Therapeutic Potential of Cinnoline Core: A Comprehensive Review. PubMed. [Link]
-
Synthesis of 4-chloroquinoline. PrepChem.com. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. PMC - PubMed Central. [Link]
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A concise review on cinnoline scaffold. Preprints.org. [Link]
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]
-
Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]
-
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC - NIH. [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. [Link]
-
New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. PubMed. [Link]
-
Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. PubMed. [Link]
-
Synthesis and cyclization reactions of 2-(6-methylquinolin-4-yl)malononitriles and ethyl 2-cyano-2-(6-methylquinolin-4-yl)acetates. ResearchGate. [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[4][17]aphthyrin-5(6H)-one. PMC - NIH. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH. [Link]
-
Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. ResearchGate. [Link]
-
Synthesis, Characterization, Molecular Docking, and Biological Activities of Some Natural and Synthetic Urolithin Analogs. PubMed. [Link]
-
Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. PMC - PubMed Central. [Link]
-
Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. ResearchGate. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones and -thiones. NIH. [Link]
-
Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. MDPI. [Link]
-
Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. [Link]
-
Synthesis of O6-alkylated preQ1 derivatives. Beilstein Journals. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methylcinnolin-4-ol
Welcome to the technical support center for the synthesis of 6-methylcinnolin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Our approach is grounded in mechanistic understanding and practical, field-tested experience to help you improve your yield and purity.
I. Overview of the Synthesis: A Mechanistic Perspective
The synthesis of 6-methylcinnolin-4-ol is most effectively achieved through the intramolecular cyclization of a diazonium salt derived from an ortho-acylaniline. This classic and reliable approach, a variation of the Widman-Stoermer and Richter syntheses, offers a straightforward pathway to the cinnoline core.[1][2][3][4][5] The general strategy involves the diazotization of an amino group, followed by an intramolecular electrophilic attack of the diazonium cation onto an enolizable carbonyl group, leading to the formation of the heterocyclic ring.
The chosen precursor for this guide is 2-amino-5-methylacetophenone, a commercially available and cost-effective starting material. The methyl group at the 5-position of the aniline ring will correspond to the 6-position in the final cinnolin-4-ol product.
Reaction Pathway Diagram
Caption: Proposed reaction pathway for the synthesis of 6-methylcinnolin-4-ol.
II. Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of 6-methylcinnolin-4-ol from 2-amino-5-methylacetophenone.
Materials:
-
2-amino-5-methylacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethanol
-
Activated Charcoal
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methylacetophenone (1 equivalent) in a mixture of concentrated HCl (3 equivalents) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Intramolecular Cyclization:
-
Slowly warm the diazonium salt solution to room temperature and then heat to 50-60 °C.
-
Maintain this temperature and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
A precipitate of the crude product should form during this time.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Filter the crude product under vacuum and wash with cold water until the washings are neutral.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution and check for any further precipitation. If more product precipitates, filter and combine with the main batch.
-
Recrystallize the crude product from ethanol. If the solution is colored, add a small amount of activated charcoal and heat to reflux for 15 minutes before hot filtration.
-
Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
III. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of 6-methylcinnolin-4-ol.
Question 1: My yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthesis. Here's a systematic approach to troubleshooting:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step.
-
Cause: Insufficiently low temperature can lead to the decomposition of the unstable diazonium salt. The addition of sodium nitrite at too high a temperature can also lead to the formation of byproducts.
-
Solution: Maintain a strict temperature control of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for efficient cooling. Ensure the sodium nitrite solution is also pre-cooled.
-
-
Side Reactions of the Diazonium Salt:
-
Cause: Aryl diazonium salts can undergo a variety of side reactions, such as coupling with unreacted aniline or decomposition to form phenols.
-
Solution: Add the sodium nitrite solution slowly and with efficient stirring to ensure it reacts with the aniline hydrochloride as it is added, minimizing its concentration in the reaction mixture.
-
-
Inefficient Cyclization:
-
Cause: The cyclization step requires sufficient thermal energy to overcome the activation barrier. However, excessively high temperatures can lead to decomposition.
-
Solution: Carefully control the heating of the diazonium salt solution. A temperature range of 50-60 °C is often a good starting point. Monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific setup.
-
-
Product Loss During Workup:
-
Cause: 6-methylcinnolin-4-ol has some solubility in water, especially if the solution is acidic or basic.
-
Solution: Ensure the reaction mixture is cooled thoroughly before filtration to minimize solubility losses. When neutralizing the filtrate, do so carefully and check for any additional product that precipitates.
-
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Diazotization Temperature | 0-5 °C | Maintain strictly below 5 °C | Prevents decomposition of the diazonium salt. |
| NaNO₂ Addition Rate | Slow, dropwise | Maintain a slow and steady addition rate | Minimizes side reactions of the diazonium salt. |
| Cyclization Temperature | 50-60 °C | Optimize based on TLC monitoring | Balances reaction rate and product stability. |
| Product Isolation | Cool before filtration | Ensure thorough cooling | Minimizes solubility losses of the product. |
Question 2: I am observing the formation of a dark, tarry byproduct. What is it and how can I prevent it?
Answer: The formation of dark, insoluble byproducts is a common issue in reactions involving diazonium salts.
-
Cause: These are often polymeric materials formed from the decomposition of the diazonium salt or from self-coupling reactions. Phenolic byproducts can also oxidize to form colored impurities.
-
Prevention:
-
Strict Temperature Control: As mentioned, maintaining a low temperature during diazotization is crucial.
-
Use of High-Purity Reagents: Ensure your starting aniline is of high purity. Impurities can act as catalysts for decomposition.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored oxidation byproducts.
-
-
Removal:
-
Activated Charcoal: During recrystallization, the use of activated charcoal is very effective at removing colored impurities.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used to purify the product.
-
Question 3: The cyclization step seems to be incomplete, even after prolonged heating. What can I do?
Answer: Incomplete cyclization can be due to a few factors.
-
Cause: The electrophilicity of the diazonium salt may be insufficient, or the enolization of the acetyl group may be slow.
-
Solutions:
-
Acid Catalyst: The reaction is typically carried out in the presence of the excess HCl used for the diazotization, which also acts as a catalyst for the cyclization. Ensure you have used a sufficient amount of acid.
-
Extended Reaction Time: Continue to monitor the reaction by TLC. If starting material is still present, you can extend the reaction time at 50-60 °C.
-
Slight Increase in Temperature: If extending the time is ineffective, you can cautiously increase the temperature in small increments (e.g., to 70 °C), while still monitoring for decomposition.
-
Question 4: How can I confirm the identity and purity of my final product?
Answer: Proper characterization is essential to confirm you have synthesized the correct compound with high purity.
-
Melting Point: Compare the melting point of your product with the literature value. A sharp melting point close to the expected value is a good indicator of purity.
-
Spectroscopic Methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure by showing the expected signals for the aromatic protons, the methyl group, and the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the correct number of carbon signals for the molecule.
-
IR (Infrared) Spectroscopy: Look for characteristic peaks for the O-H stretch of the hydroxyl group and the C=N and C=C bonds of the heterocyclic ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in the synthesis.
IV. References
-
Cinnoline - Wikipedia. [Link]
-
A Concise Review on Cinnolines - Innovative Journal. [Link]
-
Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions | Request PDF - ResearchGate. [Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]
-
Widman-Stoermer Synthesis - CoLab.
-
Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives - The Pharma Innovation. [Link]
-
Methods for the synthesis of cinnolines (Review) - ResearchGate. [Link]
-
The first attempt for the synthesis of cinnoline derivatives from aryl diazonium salts - ResearchGate. [Link]
-
A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis of Benzodiazines - Química Organica.org. [Link]
-
Widman-Stoermer Synthesis. [Link]
-
von Richter (Cinnoline) Synthesis. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. [Link]
Sources
Technical Support Center: Navigating the Synthesis of Substituted Cinnolines
Welcome to the Technical Support Center for the synthesis of substituted cinnolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of nitrogen-containing heterocycles. Cinnoline derivatives are of significant interest due to their diverse pharmacological activities, including potential applications as anticancer, antibacterial, and anti-inflammatory agents.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to not only offer solutions to common experimental challenges but also to provide a deeper understanding of the underlying chemical principles that govern these reactions.
Troubleshooting Guides: Overcoming Common Hurdles in Cinnoline Synthesis
The synthesis of substituted cinnolines can be a challenging endeavor, with each synthetic route presenting its own unique set of obstacles. This section addresses specific issues you may encounter during your experiments, providing both diagnostic advice and actionable solutions.
The Richter Cinnoline Synthesis
The Richter synthesis, which involves the diazotization of an o-aminoarylacetylene followed by cyclization, is a cornerstone of cinnoline chemistry.[3][4] However, it is not without its difficulties.
Question: My Richter synthesis is resulting in a low yield of the desired 4-halocinnoline, and I'm observing a significant amount of the corresponding 4-cinnolinone as a byproduct. What's causing this, and how can I improve the selectivity?
Answer:
This is a classic challenge in the Richter synthesis, stemming from the competing nucleophilic attack of the halide ion and water on the diazonium intermediate. The formation of 4-cinnolinones becomes especially prevalent when using dilute hydrohalic acids.[5]
Causality: The diazonium salt formed from the o-aminoarylacetylene is a highly reactive electrophile. In an aqueous acidic medium, both the halide anion (e.g., Cl⁻, Br⁻) and water molecules are present as potential nucleophiles. The attack by the halide leads to the desired 4-halocinnoline, while the attack by water results in the formation of a 4-hydroxycinnoline, which then tautomerizes to the more stable 4-cinnolinone.
Troubleshooting Workflow for the Richter Synthesis
Caption: Decision-making workflow for troubleshooting the Richter synthesis.
Detailed Protocols for Optimization:
1. Optimization of Reaction Conditions:
-
Increase Halide Concentration: Employing a more concentrated solution of the hydrohalic acid can shift the equilibrium towards the formation of the 4-halocinnoline by increasing the concentration of the halide nucleophile relative to water. Good yields of 4-halocinnolines have been reported when the cyclization is carried out in acetone with concentrated HCl or HBr.[5]
-
Temperature Control: Perform the diazotization at a low temperature (0-5 °C) to ensure the stability of the diazonium salt. The cyclization step may benefit from a slight increase in temperature, but this should be optimized for each specific substrate.
2. Use of Triazene Precursors:
A more advanced strategy involves the use of ortho-ethynyl-substituted phenyltriazenes. The triazene functional group serves as a masked diazonium cation.[5] This approach offers the significant advantage of separating the diazotization and cyclization steps, thereby minimizing side reactions.[5]
-
Experimental Protocol: The alkynyl-substituted triazene can be treated with a solution of the hydrohalic acid in an anhydrous solvent like acetone. This method has been successfully employed in solid-phase synthesis, which also simplifies product isolation and purification.[5]
| Parameter | Conventional Richter | Triazene-Masked Richter |
| Diazotization | In situ with NaNO₂/HX | Pre-formed triazene |
| Byproducts | 4-Cinnolinones | Minimized |
| Control | Less control over competing nucleophiles | Better control, separation of steps |
| Purification | Can be challenging | Often simplified |
Question: My Richter synthesis is failing completely, with no desired product formed. What are the likely reasons?
Answer:
Complete failure of the Richter synthesis can often be attributed to the electronic nature of the substituents on the starting material.
Causality: The cyclization step is an intramolecular electrophilic attack of the diazonium group on the alkyne. If the alkyne is substituted with a strong electron-withdrawing group, the electron density of the triple bond is significantly reduced, making it less nucleophilic and thus less susceptible to attack by the diazonium cation.
Troubleshooting:
-
Substituent Effects: Be mindful of the electronic properties of the substituents on your arylacetylene. If you have a choice, opt for starting materials with electron-donating or weakly electron-withdrawing groups.
-
Alternative Synthetic Routes: If your target molecule contains a strongly electron-withdrawing group on the C3 position, the Richter synthesis may not be the most suitable method. Consider alternative strategies such as those starting from arylhydrazones.[5]
The Widman-Stoermer Synthesis
This method involves the cyclization of diazotized o-aminoarylethylenes and is a valuable tool for accessing 4-substituted cinnolines.[6][7]
Question: I am attempting a Widman-Stoermer synthesis with a substrate bearing an electron-withdrawing group on the β-position of the vinyl group, and the reaction is not proceeding. Why is this happening and what can I do?
Answer:
This is a well-documented limitation of the Widman-Stoermer synthesis. The presence of an aryl or an electron-withdrawing group on the β-carbon of the styrene moiety hinders the cyclization.[6]
Causality: The cyclization step in the Widman-Stoermer synthesis is an intramolecular electrophilic attack of the diazonium group on the double bond of the vinyl side chain. Electron-withdrawing groups decrease the nucleophilicity of the double bond, thus disfavoring the cyclization. Conversely, electron-donating groups, such as methyl or ethyl, facilitate the reaction.[6]
Mechanism of the Widman-Stoermer Synthesis
Caption: Key steps in the Widman-Stoermer synthesis.
Troubleshooting and Alternative Approaches:
-
Substrate Modification: If possible, modify your synthetic route to avoid having a strong electron-withdrawing group at the β-position of the vinyl substituent.
-
Alternative Catalysis: For challenging substrates, exploring alternative cyclization conditions may be beneficial. While the classical Widman-Stoermer is acid-catalyzed, some modern cross-coupling methodologies might offer a workaround, although this would represent a significant deviation from the original reaction.
-
Consider Other Named Reactions: If the Widman-Stoermer synthesis is not viable, other named reactions for cinnoline synthesis should be considered. For example, the Borsche-Herbert synthesis is effective for producing 4-hydroxycinnolines from o-aminoacetophenones.[8]
Synthesis of Hydroxy- and Amino-Cinnolines
Question: I am performing a Neber-Bossel synthesis to obtain a 3-hydroxycinnoline, but the yield is low and I have multiple side products. How can I optimize this reaction?
Answer:
The Neber-Bossel synthesis, which involves the diazotization of (2-aminophenyl)hydroxyacetates followed by reduction and cyclization, can be sensitive to substituents on the aromatic ring.[8]
Causality: The efficiency of the cyclization step is influenced by the electronic nature of the substituents on the benzene ring. Unsubstituted and 4-chloro-substituted rings have been reported to give good yields (60% and 70% respectively).[8] However, other substituents may lead to the formation of byproducts through competing reaction pathways.
Troubleshooting:
-
Reaction Conditions: The cyclization is typically carried out by boiling in HCl.[8] Careful control of the reaction time and temperature is crucial. Over-heating or prolonged reaction times can lead to decomposition.
-
Purification: Purification of hydroxycinnolines can be challenging due to their polarity and potential for tautomerization. Recrystallization is often a viable method.[9] The choice of solvent is critical and should be determined empirically.
Question: I am struggling with the purification of my 4-aminocinnoline derivative. It streaks on the silica gel column. What is the best way to purify it?
Answer:
The basicity of the amino group and the nitrogen atoms in the cinnoline ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing streaking and poor separation.
Troubleshooting Purification:
-
Column Chromatography with Basic Modifiers: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent. Triethylamine (0.5-2%) is commonly used.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Crystallization: If your compound is a solid, recrystallization can be a highly effective purification method.[9][10] Experiment with a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions I should take when working with diazotization reactions for cinnoline synthesis?
A1: Diazonium salts can be explosive, especially when isolated in a dry state. It is crucial to keep them in solution and at low temperatures (0-5 °C). Always use a blast shield and appropriate personal protective equipment (PPE).
Q2: How can I monitor the progress of my cinnoline synthesis reaction?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of most organic reactions. Use a suitable eluent system that provides good separation between your starting material, intermediates, and the final product. Staining with potassium permanganate or visualization under UV light can be helpful for detecting the spots.
Q3: I have synthesized a novel substituted cinnoline. What are the key characterization techniques I should use to confirm its structure?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation. These should include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will provide detailed information about the structure and connectivity of the atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: This can be used to identify key functional groups.
-
Elemental Analysis: This will determine the elemental composition of your compound.
Q4: Are there any "green" or more environmentally friendly approaches to cinnoline synthesis?
A4: Research into greener synthetic methods is ongoing. Some modern approaches utilize microwave-assisted synthesis, which can reduce reaction times and energy consumption.[11] Additionally, newer catalytic methods are being developed that avoid the use of stoichiometric and often hazardous reagents.[12]
References
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
- An In-depth Technical Guide to the Synthesis and Characteriz
- Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501–522.
- troubleshooting side reactions in the synthesis of quinoline deriv
- Troubleshooting guide for Cinnolin-8-amine rel
- Vikas, Kumar, S., & Singh, V. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. African Health Sciences, 9(4).
- Different methods for cinnolines synthesis.
- Highly Chemoselective Synthesis of 4-Aminocinnolines via Electrophilic Activation Strategy. The Journal of Organic Chemistry. 2015.
- Vinogradova, O. V., & Balova, I. A. (2008). METHODS FOR THE SYNTHESIS OF CINNOLINES. Chemistry of Heterocyclic Compounds, 44(5), 501-522.
- A Practical Synthetic Route to Cinnolines: Application to the Design and Synthesis of RSV NNI Inhibitor JNJ-8003 Analogues. Chemistry – A European Journal. 2025;31(16):e202404479.
- Widman-Stoermer Synthesis. CoLab.
- troubleshooting common issues in 4-Methoxycinnoline synthesis. BenchChem.
- A Comprehensive Review On Cinnoline Derivatives.
- Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry. 2019;16(6).
- Li, J.-W., et al. (2015).
- von Richter (Cinnoline) Synthesis. Merck Index.
- Widman-Stoermer Synthesis. Merck Index.
- Evangelin, M. P., et al. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science, 10(4), 897-901.
- Cinnoline. Wikipedia.
- Alford, E. J., & Schofield, K. (1952). Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline. Journal of the Chemical Society (Resumed), 2102.
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules. 2020;25(1).
- A Review on Synthesis and Biological Activities of Cinnoline Derivatives. International Journal of Biology, Pharmacy and Allied Sciences. 2021;10(7).
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.
- Von-Richter-Cinnolinsynthese. Wikipedia.
- Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry.
- Machine learning-guided strategies for reaction conditions design and optimiz
- CC-1065 functional analogues possessing different electron-withdrawing substituents and leaving groups: synthesis, kinetics, and sequence specificity of reaction with DNA and biological evalu
- Reinforcement learning optimization of reaction routes on the basis of large, hybrid organic chemistry–synthetic biological, reaction network d
- Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline. Journal of the Chemical Society (Resumed).
- Haber process. Wikipedia.
- Design, synthesis, and spectroscopic characterization of electron-withdrawing substituted formazans. Journal of Research in Chemistry.
Sources
- 1. ijper.org [ijper.org]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 4. Cinnoline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Widman-Stoermer Synthesis | CoLab [colab.ws]
- 7. Widman-Stoermer Synthesis [drugfuture.com]
- 8. innovativejournal.in [innovativejournal.in]
- 9. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
Technical Support Center: Overcoming Solubility Challenges with 6-Methylcinnolin-4-ol
Welcome to the technical support guide for 6-methylcinnolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals encountering solubility issues with this compound in their assays. As N-heterocyclic compounds like cinnoline derivatives are often poorly soluble in aqueous media, this guide provides a structured approach to troubleshooting and resolving these challenges, ensuring the accuracy and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of 6-methylcinnolin-4-ol and the underlying reasons for its limited solubility.
Q1: Why is my 6-methylcinnolin-4-ol precipitating in my aqueous assay buffer?
A1: The structure of 6-methylcinnolin-4-ol, like its parent compound cinnolin-4-ol, is largely rigid, planar, and hydrophobic. Such nitrogen-containing heterocyclic compounds often exhibit poor water solubility.[1][2] The methyl group at the 6-position further increases its lipophilicity (hydrophobicity), reducing its affinity for polar solvents like water or aqueous buffers. When you transfer the compound from a high-concentration organic stock solution (like DMSO) into your final aqueous assay medium, the concentration may exceed its thermodynamic solubility limit, causing it to precipitate out of solution.
Q2: What are the key chemical properties of 6-methylcinnolin-4-ol I should be aware of?
A2: While specific experimental data for 6-methylcinnolin-4-ol is not widely published, we can infer its properties from the parent molecule, cinnolin-4-ol, and similar structures like 6-methylquinazolin-4-ol.[3][4]
-
Tautomerism: Cinnolin-4-ol exists in equilibrium with its tautomer, cinnolin-4(1H)-one. This keto-enol tautomerism can influence its hydrogen bonding capabilities and crystal packing, affecting solubility.
-
pKa and pH-Dependent Solubility: The molecule contains both acidic (the -OH group) and basic (the nitrogen atoms) centers. Its net charge, and therefore its solubility, is highly dependent on the pH of the solution.[5][6] At a pH far from its pKa, the compound will be ionized and generally more soluble. Conversely, at a pH close to its isoelectric point, it will be neutral and least soluble.
-
Lipophilicity: The core cinnoline structure is lipophilic, and the addition of a methyl group enhances this property, favoring dissolution in non-polar organic solvents over aqueous media.
Q3: I am using DMSO as a solvent. Could that be the problem?
A3: Dimethyl sulfoxide (DMSO) is an excellent solvent for preparing high-concentration stock solutions of many poorly soluble compounds. However, the issue typically arises during the dilution of this stock into your aqueous assay buffer. The final concentration of DMSO in your assay is critical. High concentrations of DMSO can be toxic to cells and may interfere with assay components.[7][8] More importantly, if the final concentration of your compound in the diluted solution (even with DMSO) is above its aqueous solubility limit, it will still precipitate. The goal is to keep the final DMSO concentration as low as possible while ensuring the compound remains dissolved.
Part 2: Systematic Troubleshooting Guide
If you observe precipitation (e.g., cloudiness, visible particles, or a film on your plate wells), follow this systematic approach to identify and solve the problem.
Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step decision flowchart for troubleshooting precipitation.
Step 1: Verify Your Stock Solution
Before troubleshooting the assay itself, ensure your stock solution is sound.
-
Visual Inspection: Is your high-concentration stock solution (e.g., 10 mM in 100% DMSO) perfectly clear? If you see any crystals or haziness, it has not fully dissolved or has precipitated during storage.
-
Storage Conditions: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[9] Before use, allow the vial to come to room temperature completely before opening to prevent condensation of atmospheric water, which can cause precipitation.[10]
Action: If the stock is not clear, try gentle warming (37°C) and vortexing or sonication to redissolve the compound.[11] If it still won't dissolve, a lower stock concentration may be necessary.
Step 2: Assess Your Dilution Method
"Crash-out" often occurs when a DMSO stock is diluted too rapidly or into a solution with which it's not immediately miscible.
-
Intermediate Dilutions: Avoid diluting your DMSO stock directly into the final, large volume of aqueous buffer. Perform serial dilutions in intermediate solutions (e.g., culture medium or buffer containing some serum or protein) to gradually lower the solvent concentration.
-
Mixing: Ensure vigorous mixing (vortexing) immediately after each dilution step.
Step 3: Evaluate Final Assay Conditions
-
Final Co-Solvent Concentration: The most common cause of precipitation is an insufficient amount of co-solvent in the final well to maintain solubility. However, the final concentration must be compatible with your assay system.
| Co-Solvent | Typical Final Concentration Limit (Cell-Based Assays) | Notes |
| DMSO | ≤ 0.5% (ideally ≤ 0.1%)[7][8] | Cell line dependent; always run a solvent-only toxicity control. |
| Ethanol | ≤ 0.5% | Can be cytotoxic and may affect enzyme activity. |
-
Buffer Composition & pH: The pH of your buffer can dramatically influence the solubility of ionizable compounds.[5][6] If your assay can tolerate a pH shift, adjusting the buffer away from the compound's isoelectric point can increase solubility. Proteins in the buffer (like BSA or serum in cell culture media) can also help stabilize the compound and prevent precipitation.
Part 3: Advanced Solubilization Protocols
If basic troubleshooting fails, more advanced formulation strategies may be required. Always validate that these additions do not interfere with your assay.
Protocol 1: Using Cyclodextrins as Solubilizing Agents
Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Mechanism of Action:
Caption: Cyclodextrin encapsulates the hydrophobic compound, increasing solubility.
Step-by-Step Method:
-
Prepare a Cyclodextrin Stock: Prepare a 10-20% (w/v) stock solution of HP-β-CD in your assay buffer.
-
Dissolve Compound: Instead of 100% DMSO, try dissolving 6-methylcinnolin-4-ol directly into the HP-β-CD stock solution. Gentle heating or sonication may be required.
-
Alternative Method: Dissolve the compound in a minimal amount of DMSO first. Then, slowly add this concentrated stock to the vortexing HP-β-CD solution. This pre-forms the inclusion complex.
-
Dilution: Use this new cyclodextrin-formulated stock for your serial dilutions into the assay buffer.
-
Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD.
Protocol 2: pH Modification
This method is suitable for biochemical or acellular assays where pH can be adjusted without affecting results.
-
Determine pKa: If possible, find or predict the pKa of 6-methylcinnolin-4-ol. For a compound with a hydroxyl group, solubility will increase significantly at a pH > pKa (forming a more soluble phenolate anion). For the basic nitrogens, solubility will increase at a pH < pKa (forming a more soluble protonated cation).
-
Test Buffers: Prepare a set of buffers with varying pH values (e.g., pH 5.0, 7.4, 9.0).
-
Solubility Test: Add a small, known amount of the solid compound to each buffer and determine the concentration at which it remains dissolved.
-
Assay Validation: Choose a pH that provides sufficient solubility and confirm that it does not alter the activity of your enzyme or binding interaction.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 255799, 4-Cinnolinol. Retrieved from [Link]
-
ResearchGate (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]
-
Gould, S., & Scott, R. C. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135452442, 6-Methylquinazolin-4-ol. Retrieved from [Link]
-
Chemistry LibreTexts (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
- Google Patents (1943). US2326497A - Water-soluble nitrogen-containing heterocyclic compound.
-
SciSpace (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
IntechOpen (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]
-
Ibis Scientific, LLC (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
National Institutes of Health (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 839319, 8-Methoxy-6-methylquinolin-4-ol. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11230, Terpinen-4-ol. Retrieved from [Link]
-
LifeTein (2023). DMSO usage in cell culture. Retrieved from [Link]
-
MDPI (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Retrieved from [Link]
-
MDPI (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]
Sources
- 1. US2326497A - Water-soluble nitrogen-containing heterocyclic compound - Google Patents [patents.google.com]
- 2. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents | MDPI [mdpi.com]
- 3. 4-Cinnolinol | C8H6N2O | CID 255799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Methylquinazolin-4-ol | C9H8N2O | CID 135452442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ibisscientific.com [ibisscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. emulatebio.com [emulatebio.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 6-Methylcinnolin-4-ol and its Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 6-methylcinnolin-4-ol and its analogs. The unique structural features of the cinnolin-4-ol scaffold—namely its polarity, capacity for hydrogen bonding, and the basicity of the N-2 nitrogen atom—present distinct challenges during purification. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide targeted solutions for researchers encountering these challenges.
Section 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy
This section addresses initial high-level decisions you'll face when presented with a crude product.
Q1: My crude reaction mixture containing 6-methylcinnolin-4-ol is a dark, oily solid. What should my first purification step be?
A1: A dark, oily, or amorphous solid suggests the presence of significant impurities, including polymeric materials or colored byproducts. A multi-step approach is often best.
-
Initial Wash/Trituration: Before attempting more complex methods, try washing or triturating the crude material. Suspend the crude solid in a solvent in which your desired product is poorly soluble but the impurities are, such as diethyl ether or ethyl acetate. Stir or sonicate the mixture, then collect the solid by filtration. This simple step can dramatically improve the purity and crystallinity of your material.
-
Charcoal Treatment: If the color persists after washing, it may be due to highly conjugated impurities. A charcoal treatment during recrystallization can be effective. Add a small amount (1-2% by weight) of activated charcoal to the hot solution before the filtration step.[1] Be aware that charcoal can also adsorb your product, potentially reducing yield.
-
Method Selection: After an initial cleanup, choose your primary purification method based on the scale and nature of the remaining impurities. The flowchart below can guide your decision.
Q2: What are the likely impurities from a typical cinnoline synthesis, such as the Richter or Widman-Stoermer synthesis?
A2: The impurities are highly dependent on the specific synthetic route.
-
In a Richter-type synthesis , which involves the cyclization of a diazonium salt derived from an ortho-aminoaryl alkyne or alkene, common impurities include unreacted starting materials, partially cyclized intermediates, and polymeric tars formed from diazonium salt decomposition.[2][3][4]
-
If starting from a substituted aniline, you may also have regioisomeric byproducts depending on the cyclization step.
-
Oxidative side-products can also form, leading to colored impurities.
Q3: How do I choose between recrystallization, column chromatography, and acid-base extraction for my cinnolin-4-ol analog?
A3: The choice depends on the compound's properties, the nature of the impurities, and the quantity of material.
-
Recrystallization is the ideal method for final purification of solid compounds on a large scale, provided a suitable solvent can be found that dissolves the compound when hot but not when cold, while impurities remain in solution.[5][6][7]
-
Column Chromatography is excellent for separating compounds with different polarities, especially when impurities are structurally similar to the product or when the product is an oil.[1][8] Given the polar and basic nature of cinnolin-4-ols, modifications to standard silica gel chromatography are almost always necessary.[9][10]
-
Acid-Base Extraction is a powerful bulk purification technique if your cinnolin-4-ol has a sufficiently basic nitrogen (the N-2 position) and the impurities are neutral or acidic.[11][12][13] It's an effective way to remove non-basic organic impurities before a final polishing step like recrystallization.
Diagram 1: Workflow for Selecting a Purification Strategy
Caption: Decision tree for initial purification method selection.
Section 2: Troubleshooting Guide - Recrystallization
Q4: I'm struggling to find a suitable solvent for recrystallizing my cinnolin-4-ol analog. What is a systematic approach?
A4: A good recrystallization solvent should dissolve your compound when hot but poorly when cold.[7][14] Cinnolin-4-ols are quite polar, so start with polar solvents.
-
Systematic Screening: Test solubility in a range of solvents at room temperature and at boiling. Use small amounts (10-20 mg) in test tubes. See Protocol 1 for a detailed procedure.
-
Common Solvents to Try:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Dimethylformamide (DMF), Water.
-
Solvent Pairs: If no single solvent works, use a solvent pair. Dissolve the compound in a minimum of a hot "good" solvent (one it's soluble in) and add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common pairs for polar compounds include Ethanol/Water, Methanol/Diethyl Ether, or DMF/Water.[1]
-
Q5: My compound "oils out" during cooling instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is too supersaturated.[1]
-
Add More Solvent: The most common cause is excessive supersaturation. Re-heat the solution until the oil redissolves, add more of the hot solvent, and then allow it to cool much more slowly.[1]
-
Lower the Cooling Rate: Insulate the flask to ensure very slow cooling. Rapid cooling promotes oil formation over crystal lattice formation.[15]
-
Scratch/Seed: Scratch the inside of the flask with a glass rod at the solvent's surface or add a tiny "seed" crystal of the pure compound to provide a nucleation site.[1][14]
-
Change Solvents: Switch to a lower-boiling point solvent or a different solvent pair.
Q6: My recovery after recrystallization is very low. What are the common causes?
A6: Low recovery is a frequent issue. The key is balancing purity and yield.
-
Too Much Solvent: Using more than the minimum amount of hot solvent to dissolve the compound is the most frequent error. Your product has some solubility even in cold solvent, and excess solvent will keep more of it dissolved.[6]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Use a pre-heated funnel and filter quickly.[5]
-
Rinsing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.[6]
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.
Section 3: Troubleshooting Guide - Column Chromatography
Q7: My compound is streaking badly on the silica TLC plate and column. What's happening and how do I stop it?
A7: Peak tailing or streaking for basic N-heterocycles on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the basic nitrogen atoms in your molecule and the acidic silanol (Si-OH) groups on the silica surface.[9]
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent.[1][9]
-
Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase.
-
Ammonia: Use a pre-mixed solution of 1-2% ammonia in methanol as your polar co-solvent (e.g., a gradient of ethyl acetate to 10% of a 2% NH₃/Methanol solution in ethyl acetate).[10]
-
-
Change the Stationary Phase: If modifiers don't work or are incompatible with your molecule, switch to a less acidic stationary phase.
Diagram 2: Troubleshooting Peak Tailing in Normal-Phase Chromatographydot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innovativejournal.in [innovativejournal.in]
- 3. Cinnoline [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. Purification [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: A Troubleshooting Guide to Cinnoline Synthesis Protocols
Welcome to the Technical Support Center for Cinnoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing the cinnoline scaffold. Cinnoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
This resource provides in-depth troubleshooting advice in a practical question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the nuances of both classical and modern synthetic routes, offering insights grounded in mechanistic principles and extensive laboratory experience.
Section 1: Classical Cinnoline Synthesis – Navigating the Nuances of Diazonium Chemistry
The traditional syntheses of cinnolines, such as the Richter, Widman-Stoermer, and Borsche-Koelsch methods, are foundational and still widely practiced.[3][4] These methods typically involve the diazotization of an ortho-substituted aniline derivative, followed by an intramolecular cyclization. While elegant, these reactions are sensitive and require careful control to achieve optimal yields and purity.
The Richter Cinnoline Synthesis
The Richter synthesis involves the diazotization of an o-aminoaryl alkyne, followed by cyclization to form a 4-hydroxycinnoline, which can be subsequently modified.[3]
Q1: My Richter synthesis is resulting in a very low yield of the desired cinnoline. What are the likely causes?
A1: Low yields in the Richter synthesis can often be traced back to two critical stages: the diazotization of the o-aminoaryl alkyne and the subsequent cyclization.
-
Inefficient Diazotization: The formation of the diazonium salt is highly sensitive to temperature. If the temperature rises above the optimal 0-5 °C range, the thermally unstable diazonium salt will decompose, often observed as a rapid evolution of nitrogen gas and the formation of dark, tarry byproducts. Ensure your reaction is maintained in a well-controlled ice or ice-salt bath.
-
Substituent Effects: The electronic nature of the substituents on the aromatic ring significantly influences the reaction.
-
Electron-donating groups (EDGs) can increase the electron density of the aromatic ring, making the cyclization step, which is an intramolecular electrophilic aromatic substitution, more favorable. However, they can also make the initial aniline more susceptible to side reactions during diazotization.
-
Electron-withdrawing groups (EWGs) can deactivate the aromatic ring, slowing down the cyclization and potentially leading to lower yields.[4] In such cases, slightly elevated temperatures during the cyclization step (after the diazonium salt has formed) may be necessary, but this must be done cautiously to avoid decomposition.
-
-
Side Reactions: Competing reactions, such as the formation of triazines or phenols from the unstable diazonium intermediate, can significantly reduce the yield.[3] Maintaining a sufficiently acidic environment can help to suppress some of these side reactions.
Q2: I'm observing the formation of a significant amount of a dark, insoluble material in my reaction mixture. What is this, and how can I prevent it?
A2: The formation of dark, often polymeric, material is a common issue in reactions involving diazonium salts. This is typically due to the decomposition of the diazonium salt and subsequent unwanted coupling reactions. To mitigate this:
-
Strict Temperature Control: As mentioned, maintain a temperature between 0-5 °C throughout the diazotization process.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of your amine. This prevents localized increases in temperature and nitrite concentration, which can accelerate decomposition.
-
Adequate Acidity: Ensure that there is a sufficient excess of acid in the reaction mixture. This keeps the pH low and prevents the diazonium salt from coupling with unreacted aniline or other nucleophiles present.
dot
Caption: Troubleshooting workflow for low yields in Richter synthesis.
The Widman-Stoermer Synthesis
This method involves the diazotization of an o-amino-α-aryl-ethylene, which then cyclizes to afford the corresponding cinnoline.[3][5][6]
Q1: My Widman-Stoermer synthesis is giving a low yield, and I'm isolating a gummy, polymeric material. What's happening?
A1: The vinyl group in the o-amino-α-aryl-ethylene starting material is susceptible to polymerization, especially under acidic conditions. This is a common cause of low yields and the formation of intractable materials.
-
Preventing Polymerization:
-
Low Temperature: As with the Richter synthesis, maintaining a low temperature (0-5 °C) during diazotization is crucial.
-
Controlled Acidity: While acid is necessary for the reaction, excessively strong acidic conditions can promote polymerization. Using a moderately concentrated acid and ensuring it is well-chilled can help.
-
Reaction Time: Do not prolong the reaction unnecessarily. Once the diazotization is complete, proceed to the cyclization step without delay.
-
Q2: I'm getting a mixture of regioisomers. How can I improve the regioselectivity of the cyclization?
A2: The regioselectivity of the Widman-Stoermer synthesis is influenced by the substituents on both the aniline ring and the vinyl group. The cyclization is an electrophilic attack of the diazonium group onto the double bond. The position of the attack is directed by the electronic properties of the substituents.
-
Substituent Effects on the Vinyl Group: Electron-donating groups on the vinyl moiety will stabilize the carbocation intermediate formed during cyclization, thus directing the regioselectivity.
-
Steric Hindrance: Bulky substituents on the vinyl group or on the aniline ring ortho to the amino group can also influence the regioselectivity by sterically hindering one of the possible cyclization pathways. Careful consideration of the electronics and sterics of your specific substrate is key to predicting and controlling the outcome.
The Borsche-Koelsch Cinnoline Synthesis
In the Borsche-Koelsch synthesis, an o-aminoaryl ketone or aldehyde is diazotized and then cyclized to yield a 4-hydroxycinnoline.[3][7]
Q1: The yield of my Borsche-Koelsch synthesis is inconsistent. What factors are most critical for this reaction?
A1: The Borsche-Koelsch synthesis is sensitive to several factors, with the stability of the diazonium salt and the efficiency of the cyclization being paramount.
-
Diazonium Salt Stability: As with other classical methods, maintaining a low temperature (0-5 °C) during diazotization is essential to prevent decomposition.
-
Keto-Enol Tautomerism: The cyclization step proceeds through the enol tautomer of the ketone.[7] The equilibrium between the keto and enol forms can be influenced by the solvent and the acidity of the medium.[8][9] If the enol form is not readily accessible, the cyclization will be slow, allowing more time for the diazonium salt to decompose.
-
Optimizing Enolization: In some cases, a slight and carefully controlled increase in temperature after diazotization can promote enolization and subsequent cyclization. However, this must be balanced against the risk of diazonium salt decomposition. The choice of acid can also play a role; for instance, some protocols may specify the use of sulfuric acid over hydrochloric acid to influence the reaction environment.
-
Q2: I'm having difficulty purifying my 4-hydroxycinnoline product. What are some effective purification strategies?
A2: 4-Hydroxycinnolines can sometimes be challenging to purify due to their polarity and potential for contamination with colored byproducts.
-
Recrystallization: This is often the most effective method for purifying solid 4-hydroxycinnolines. Common solvent systems include ethanol, methanol, or mixtures of ethanol and water. Experiment with different solvents to find the one that gives the best recovery and purity.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is typically effective. The polarity of the solvent system will need to be optimized based on the specific substituents on your cinnoline.
Section 2: Modern Cinnoline Synthesis – Leveraging Catalysis for Efficiency
Modern synthetic methods, particularly those employing transition metal catalysis, offer powerful alternatives for the construction of the cinnoline core, often with improved functional group tolerance and milder reaction conditions.[2]
Palladium-Catalyzed Synthesis from Arylhydrazones
Palladium-catalyzed intramolecular C-H functionalization of arylhydrazones has emerged as a valuable route to cinnolines.
Q1: My palladium-catalyzed cinnoline synthesis is not proceeding to completion, and I'm recovering starting material. What could be the issue?
A1: Incomplete conversion in palladium-catalyzed reactions often points to issues with the catalyst's activity or stability.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure that your reaction is set up under a properly inert atmosphere (argon or nitrogen) and that your solvents are anhydrous and degassed.[10] Catalyst deactivation can also occur through the formation of inactive palladium black.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired catalytic cycle.[11] If your reaction is not working, consider screening different phosphine or N-heterocyclic carbene (NHC) ligands. The optimal ligand is often substrate-dependent.
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction outcome. A common issue is the use of a base that is not strong enough to facilitate the key C-H activation step. Screening different bases (e.g., carbonates, phosphates, or alkoxides) and solvents can be necessary to find the optimal conditions.
Q2: I'm observing the formation of several byproducts in my palladium-catalyzed reaction. What are they, and how can I minimize them?
A2: Common byproducts in palladium-catalyzed cross-coupling and C-H activation reactions include homocoupling products and products of reductive dehalogenation (if starting from a halo-substituted precursor).
-
Minimizing Homocoupling: The homocoupling of the arylhydrazone can sometimes compete with the desired intramolecular cyclization. This can often be suppressed by carefully controlling the reaction temperature and the rate of addition of reagents.
-
Ligand and Additive Effects: The choice of ligand can influence the relative rates of the desired reaction and side reactions. In some cases, the addition of specific additives can help to suppress byproduct formation.
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Sources
- 1. ijper.org [ijper.org]
- 2. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
- 3. Cinnoline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Widman-Stoermer Synthesis [drugfuture.com]
- 6. Widman-Stoermer Synthesis [drugfuture.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 6-Methylcinnolin-4-ol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methylcinnolin-4-ol derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during your experimental workflows. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower your research and development.
Understanding the Core Stability Challenges of 6-Methylcinnolin-4-ol Derivatives
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical properties of 6-methylcinnolin-4-ol derivatives that influence their stability. A key feature of this scaffold is the tautomeric equilibrium between the hydroxyl (-ol) and the keto (-one) forms. Spectroscopic studies have revealed that cinnolin-4-ol exists almost exclusively in its cinnolin-4(1H)-one tautomeric form in solution.[1] This is a critical consideration as the reactivity and degradation pathways of the keto form can differ significantly from the hydroxyl form.
The cinnoline ring system, being a nitrogen-containing heterocycle, is also susceptible to common degradation pathways such as oxidation, hydrolysis, and photodegradation. The presence of the methyl group at the 6-position and other substituents can further modulate the electron density of the ring system, thereby influencing its susceptibility to these degradation processes.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific stability issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I am observing significant degradation of my 6-methylcinnolin-4-ol derivative during synthetic workup and purification. What are the likely causes and how can I mitigate this?
Answer:
Degradation during synthesis and purification is often multifactorial. The primary culprits are typically exposure to harsh pH conditions, elevated temperatures, and atmospheric oxygen.
-
Causality: The cinnolin-4-one structure contains amide-like functionality which can be susceptible to hydrolysis under strong acidic or basic conditions. Furthermore, nitrogen heterocycles can be prone to oxidation, a process that can be accelerated by heat and the presence of metal catalysts used in preceding synthetic steps.
-
Troubleshooting Steps:
-
pH Control: During aqueous workups, use buffered solutions (e.g., phosphate-buffered saline, PBS) instead of strong acids or bases to neutralize your reaction mixture. Aim to keep the pH in the range of 6.0-7.5.
-
Temperature Management: Avoid excessive heating during solvent evaporation. Utilize a rotary evaporator at reduced pressure and a moderate water bath temperature (e.g., 30-40°C). For chromatography, consider running columns at room temperature unless thermal instability is confirmed.
-
Inert Atmosphere: If oxidation is suspected, perform the final steps of your synthesis, including workup and purification, under an inert atmosphere of nitrogen or argon. Degas all solvents prior to use.
-
Chelating Agents: If residual metal catalysts are a concern, consider a wash with a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) during the workup to sequester metal ions that can catalyze oxidation.[2]
-
Question 2: My purified 6-methylcinnolin-4-ol derivative shows the appearance of new peaks in the HPLC chromatogram after a few days of storage in solution. How can I identify the degradation products and improve the solution stability?
Answer:
The appearance of new peaks upon storage in solution is a classic sign of chemical instability. Identifying the degradation products is the first step toward developing a stability-indicating method and formulating a more stable solution.
-
Causality: The likely degradation pathways in solution include hydrolysis, oxidation, and photodegradation. The specific pathway will depend on the solvent, pH, light exposure, and the presence of dissolved oxygen.
-
Troubleshooting Workflow:
Caption: Workflow for investigating and mitigating solution instability.
-
Detailed Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a stock solution of your 6-methylcinnolin-4-ol derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the solid compound and the solution at an elevated temperature (e.g., 70°C).
-
Photodegradation: Expose the solid compound and the solution to light, ideally in a photostability chamber with a combination of UV and visible light.
-
-
Sample Analysis: Analyze samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC-UV. For peak identification, use a mass spectrometer (LC-MS) to obtain the mass of the parent compound and the degradation products.
-
-
Improving Solution Stability:
-
pH Optimization: Based on the forced degradation results, determine the pH at which the compound is most stable and use a suitable buffer system (e.g., citrate, phosphate) for your solutions.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
-
Antioxidants: If oxidative degradation is prominent, consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.
-
Degassed Solvents: For long-term storage, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Question 3: My 6-methylcinnolin-4-ol derivative has poor aqueous solubility, which is hindering my biological assays. I'm concerned that formulation strategies to improve solubility might compromise its stability. What are my options?
Answer:
Balancing solubility enhancement with stability is a common challenge in drug development. Several strategies can be employed, and their impact on stability should be systematically evaluated.
-
Causality: The planar, heterocyclic structure of cinnolin-4-ones often leads to strong crystal lattice energy and low aqueous solubility. Formulation approaches that disrupt this crystal lattice or modify the molecule can improve solubility but may also expose the molecule to new degradation pathways.
-
Strategies for Solubility Enhancement and Stability Considerations:
| Strategy | Description | Potential Stability Impact |
| pH Adjustment | Solubilizing the compound in acidic or basic media. | As determined by forced degradation, extreme pH values are likely to accelerate hydrolysis. |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400). | The choice of co-solvent is critical. Some may catalyze degradation or contain reactive impurities. |
| Salt Formation | If the molecule has an ionizable group, forming a salt can significantly increase solubility.[3][4] | Salt formation can improve solid-state stability but may lead to issues like hygroscopicity or disproportionation in solution.[3] |
| Prodrug Approach | Chemically modifying the molecule to a more soluble form that converts back to the active drug in vivo.[5][6] | A well-designed prodrug can improve both solubility and stability. However, the linker used must be stable under storage conditions. |
| Formulation with Excipients | Using cyclodextrins, surfactants, or creating solid dispersions to enhance solubility.[7][8][9] | Excipients can protect the drug from degradation. However, compatibility studies are essential to rule out interactions.[2] |
-
Recommended Workflow for Selecting a Solubilization Strategy:
Caption: Decision tree for selecting a solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 6-methylcinnolin-4-ol derivatives? A1: Based on general principles for heterocyclic compounds, solid 6-methylcinnolin-4-ol derivatives should be stored in a cool, dry, and dark place. A desiccator at room temperature or refrigerated conditions (2-8°C) is recommended. The container should be tightly sealed to protect from moisture and light. For long-term storage, consider storing under an inert atmosphere (nitrogen or argon).
Q2: Which analytical techniques are best for monitoring the stability of my compound? A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for quantifying the parent compound and its degradation products.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of degradation products, which aids in structure elucidation.[10] Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can also be used to characterize degradation products if they can be isolated.[11]
Q3: Are there any specific structural modifications to the 6-methylcinnolin-4-ol scaffold that could intrinsically improve its stability? A3: While this requires a detailed medicinal chemistry campaign, some general principles can be applied. Introducing electron-withdrawing groups on the benzene ring can sometimes decrease susceptibility to oxidation. Steric hindrance around labile positions can also be a strategy to slow down degradation. However, any modification must be carefully balanced with the desired pharmacological activity of the molecule.
Q4: What is the expected tautomeric form of 6-methylcinnolin-4-ol? A4: Based on studies of the parent cinnolin-4-ol, the 6-methyl derivative is expected to exist predominantly in the 6-methylcinnolin-4(1H)-one tautomeric form.[1] This is an important consideration for understanding its chemical properties and potential interactions.
References
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Innovative Journal. (n.d.). A Concise Review on Cinnolines. Retrieved from [Link]
-
MDPI. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]
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PubMed. (2019). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. Retrieved from [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
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Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]
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MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
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Amanote Research. (n.d.). Salt formation: Significance and symbolism. Retrieved from [Link]
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ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]
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ResearchGate. (n.d.). Current and Emerging Prodrug Strategies. Retrieved from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Retrieved from [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
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National Institutes of Health. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Retrieved from [Link]
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National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
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Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]
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ACS Publications. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine. Retrieved from [Link]
-
ACS Publications. (2012). Mitigating heterocycle metabolism in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. Retrieved from [Link]
-
Beijing Institute of Technology. (2020). Structure and stability of aromatic nitrogen heterocycles used in the field of energetic materials. Retrieved from [Link]
-
MDPI. (2026). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Retrieved from [Link]
-
PubMed. (2020). Prodrugs for nitroreductase based cancer therapy-4: Towards prostate cancer targeting: Synthesis of N-heterocyclic nitro prodrugs, Ssap-NtrB enzymatic activation and anticancer evaluation. Retrieved from [Link]
-
PubMed. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
IJPPR. (2025). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
National Genomics Data Center. (2025). Strategy-Level Prodrug Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]
-
PubMed. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Retrieved from [Link]
-
American Chemical Society. (2019). Prodrug Strategies in Medicinal Chemistry. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
MDPI. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]
-
RSC Blogs. (2025). Emerging Investigator Series. Retrieved from [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]
-
Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]
-
MDPI. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Is a tautomer's stability compared with refernce to its initial compund. Retrieved from [Link]
Sources
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- 9. mdpi.com [mdpi.com]
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- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Navigating the Characterization of Cinnolines
From the desk of the Senior Application Scientist: The cinnoline scaffold is a cornerstone in medicinal chemistry, yet its synthesis and characterization are frequently fraught with subtle challenges that can derail research timelines.[1] This guide is designed to be a practical resource, moving beyond simple protocols to explain the why behind common pitfalls and provide robust, field-tested solutions. We will address issues from synthesis through final structural elucidation, ensuring your team can proceed with confidence and scientific rigor.
Section 1: Synthesis & Purification Pitfalls
Question: My Widman-Stoermer cyclization is giving low yields and multiple products. What's going wrong?
Answer: The Widman-Stoermer synthesis, which involves the cyclization of a diazotized o-aminoarylethylene, is a classic route to cinnolines but is highly sensitive to reaction conditions.[2][3] The primary pitfalls are incomplete cyclization and competing side reactions.
Causality & Troubleshooting:
-
Diazonium Salt Instability: The diazonium intermediate is the critical electrophile. If the temperature rises above 0-5°C during its formation, it can decompose, leading to a cascade of byproducts.
-
Solution: Maintain rigorous temperature control using an ice-salt bath. Ensure slow, dropwise addition of sodium nitrite to the acidic solution of your o-aminoarylethylene precursor.
-
-
Incorrect Acidity (pH): The cyclization step is pH-dependent. If the medium is too acidic, the vinyl group's nucleophilicity is reduced, slowing the reaction. If it's not acidic enough, the diazonium salt is unstable.
-
Solution: The reaction is typically run in strong mineral acids like HCl.[3] After diazotization, allowing the reaction to warm slowly to room temperature is often sufficient for cyclization. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
-
Side Reactions: A competing Pschorr cyclization can occur, especially if the reaction is conducted in hydrochloric acid, leading to fluorenone byproducts.[4]
-
Solution: If Pschorr-type byproducts are suspected, consider using sulfuric acid instead of hydrochloric acid for the diazotization step.[4]
-
A typical workflow should include checkpoints to validate the progress and purity at each stage.
Caption: Workflow for Cinnoline Synthesis Highlighting Critical Pitfall Checkpoints.
Question: My cinnoline derivative seems to be decomposing during silica gel column chromatography. How can I purify it effectively?
Answer: This is a very common issue. The basic nitrogen atoms of the cinnoline ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant tailing, poor separation, and in some cases, acid-catalyzed decomposition.[5]
Expert Recommendations for Purification:
| Method | Rationale & Best Practice |
| Deactivated Silica Gel | Neutralize the acidic sites on the silica. Prepare a slurry of the silica gel with your eluent system containing 0.5-2% triethylamine (NEt₃) or pyridine before packing the column. This amine modifier will occupy the acidic sites, allowing your basic cinnoline compound to elute cleanly.[5] |
| Alternative Stationary Phases | Alumina (Neutral or Basic): An excellent alternative that lacks the strong acidity of silica.[5] Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a highly effective method to avoid decomposition on acidic stationary phases.[5] |
| Rapid Chromatography | Minimize the contact time between your compound and the stationary phase. Running the column quickly, even at the cost of some resolution, can be preferable to losing the entire sample to degradation.[5] |
| Recrystallization | If your crude product is of reasonable purity (>85-90%), recrystallization is often the superior method. It avoids interaction with stationary phases altogether. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. |
Section 2: Spectroscopic & Analytical Characterization
Unambiguous structural confirmation is paramount. Cinnolines can present several characterization challenges, particularly in distinguishing them from precursors, N-oxides, and regioisomers.
Question: My ¹H NMR is complex. How can I definitively confirm the formation of the cinnoline ring and rule out common byproducts like the N-oxide?
Answer: While a standard ¹H NMR provides the initial overview, specific 2D NMR experiments are essential for conclusive identification. The electronic environment of the protons, especially those on the pyridazine ring (H3 and H4) and the adjacent benzene ring (H5 and H8), are highly diagnostic.
Systematic NMR Characterization Protocol:
-
¹H NMR Analysis:
-
Look for the characteristic downfield shifts of the pyridazine protons. H3 and H4 are typically found in the δ 8.5-9.5 ppm region.
-
The "peri" proton, H8, is often shifted downfield due to its proximity to the N1 nitrogen lone pair.
-
Pitfall: Overlapping aromatic signals can obscure assignments.
-
-
¹³C NMR Analysis:
-
Confirm the presence of the correct number of carbon signals.
-
The bridgehead carbons (C4a, C8a) and the pyridazine carbons (C3, C4) have characteristic shifts that can be compared to literature values or computational predictions.[6]
-
-
2D NMR for Unambiguous Assignment:
-
HSQC (Heteronuclear Single Quantum Coherence): This is non-negotiable. It definitively correlates each proton to its directly attached carbon.[7][8] This step will immediately resolve any ambiguity in the crowded aromatic region.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals 2- and 3-bond correlations between protons and carbons. It is the key to piecing together the molecular puzzle. For example, a correlation from H5 to C4 and C4a can confirm the fusion of the two rings.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 3 bonds).[8] It is excellent for tracing the connectivity within the benzene ring (e.g., H5 -> H6 -> H7).
-
Distinguishing Cinnoline from its N-Oxide: N-oxidation can sometimes occur as a side reaction. This significantly alters the electronic structure and is readily detectable by NMR.
| Feature | Cinnoline | Cinnoline N-Oxide | Rationale |
| ¹H NMR (H3/H4) | Typically δ 8.5-9.5 ppm | Can be shifted upfield or downfield depending on N1 or N2 oxidation. | The N-O bond alters the electron density and anisotropic effects on adjacent protons. |
| ¹³C NMR (C3/C4) | Characteristic shifts | Significant shifts (often >10 ppm) for carbons adjacent to the N-O bond. | The electronegative oxygen atom strongly deshields the adjacent carbon atoms. |
| Mass Spectrometry | M⁺ | (M+16)⁺ | The addition of an oxygen atom increases the molecular weight by ~16 Da. |
Question: I've synthesized a substituted cinnoline, but I'm unsure of the regiochemistry. How can I distinguish between, for example, a 6-chloro and a 7-chloro isomer?
Answer: Distinguishing regioisomers is a classic challenge where simple ¹H and ¹³C NMR are often insufficient.[9] The solution lies in experiments that probe through-space interactions (NOE) or long-range couplings (HMBC).
Caption: Decision Tree for Spectroscopic Differentiation of Cinnoline Regioisomers.
Detailed Protocol: Differentiating Isomers with NOE
The Nuclear Overhauser Effect (NOE) detects protons that are close in space (<5 Å), regardless of whether they are connected through bonds. This is exceptionally powerful for assigning regiochemistry.
-
Step 1: Full Initial Assignment. Use COSY and HSQC to confidently assign as many protons and carbons as possible. For example, H5 can often be identified by its coupling to H6 and its characteristic HMBC correlations to the pyridazine ring.
-
Step 2: Select a Target Proton. Choose a proton with an unambiguous assignment that is close to the position of substitution. For distinguishing 6- vs 7-substitution, the H5 and H8 protons are excellent choices.
-
Step 3: Run a 1D NOE Experiment. Irradiate the signal for H5.
-
Expected Result for 6-Chloro Isomer: You will observe an NOE enhancement for H7.
-
Expected Result for 7-Chloro Isomer: You will observe an NOE enhancement for H6 and H8.
-
-
Step 4: Confirm with a Second Experiment. Irradiate the signal for H8.
-
Expected Result for 6-Chloro Isomer: You will observe an NOE enhancement for H7.
-
Expected Result for 7-Chloro Isomer: You will observe NOE enhancement only for the substituent (if it has protons) or potentially H5, but crucially, not H6.
-
By systematically using these through-space correlations, you can build a self-validating dataset that leaves no doubt as to the correct regioisomeric structure.
Question: What are the characteristic fragmentation patterns for cinnolines in mass spectrometry?
Answer: Electron Impact (EI) mass spectrometry is particularly useful for confirming the core structure of cinnolines due to their aromatic stability, which often results in a prominent molecular ion (M⁺) peak.[10][11]
Key Fragmentation Pathways:
-
Loss of N₂: The most characteristic fragmentation for the cinnoline core is the retro-Diels-Alder-type expulsion of a molecule of nitrogen (N₂), resulting in a strong peak at [M-28]⁺ . This is often the base peak or one of the most intense peaks in the spectrum and is a strong indicator of the cinnoline ring system.
-
Loss of HCN: Subsequent fragmentation can involve the loss of hydrogen cyanide (HCN) from the benzocyclobutadiene radical cation formed after N₂ loss, leading to a peak at [M-28-27]⁺ .
-
Substituent Fragmentation: The initial fragmentation is often dominated by the loss of substituents, following standard fragmentation rules (e.g., alpha-cleavage, McLafferty rearrangement).[12] The resulting fragment ion containing the cinnoline core will then typically undergo the characteristic loss of N₂. For example, for a 4-ethylcinnoline, you would expect to see a peak for the loss of a methyl radical ([M-15]⁺) followed by a peak for the loss of N₂ from that fragment.
By analyzing these characteristic losses, especially the hallmark [M-28]⁺ fragment, you can confidently confirm the presence of the cinnoline nucleus in your synthesized molecule.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
-
Claramunt, R. M., et al. (2022). 1H-Benzo[de]cinnolines: an interesting class of heterocycles. Digital CSIC. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- Widman, O. (1884). Widman-Stoermer Synthesis. Berichte der deutschen chemischen Gesellschaft, 17, 722.
-
Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]
- Singh, G., et al. (2015). A Comprehensive Review On Cinnoline Derivatives.
-
Vinogradova, O.V., & Balova, I.A. (2008). Methods for the synthesis of cinnolines. Chemistry of Heterocyclic Compounds, 44(5), 501-522. Retrieved from [Link]
- Prashanthi, E., et al. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science.
-
Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Srogl, J., & Fry, A. J. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. Retrieved from [Link]
-
Gontarska, M., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(11), 2575. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Widman-Stoermer Synthesis [drugfuture.com]
- 3. Cinnoline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Method Refinement for Scaling Up 6-Methylcinnolin-4-ol Production
Welcome to the technical support center for the synthesis and scale-up of 6-methylcinnolin-4-ol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of producing this important heterocyclic compound. Our goal is to bridge the gap between bench-scale discovery and robust, scalable production by explaining the causality behind experimental choices.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and properties of 6-methylcinnolin-4-ol.
Q1: What is the most common and scalable synthetic route to 6-methylcinnolin-4-ol?
A1: The most versatile and widely applicable method for synthesizing 4-hydroxycinnoline derivatives, including the 6-methyl analog, is the Richter-type cyclization. This involves the diazotization of an appropriate ortho-amino aromatic precursor, such as 2-amino-5-methylacetophenone, followed by intramolecular cyclization of the resulting diazonium salt.[1][2] This approach is generally favored for its reliability and the availability of starting materials.
Q2: What are the main tautomeric forms of 6-methylcinnolin-4-ol, and how does this affect analysis?
A2: 6-Methylcinnolin-4-ol exists in tautomeric equilibrium with 6-methylcinnolin-4(1H)-one. The keto form (cinnolinone) is often the more stable tautomer. This is crucial for analytical characterization. For instance, in NMR spectroscopy, you may observe N-H protons, and in IR spectroscopy, a prominent carbonyl (C=O) stretch. When interpreting analytical data, it's essential to consider both tautomeric forms.
Q3: What are the primary challenges when scaling up this synthesis from grams to kilograms?
A3: The primary scale-up challenges include:
-
Thermal Management: The diazotization step is highly exothermic and the diazonium intermediate is thermally sensitive. Maintaining a low and consistent temperature is critical to prevent decomposition and hazardous runaway reactions.
-
Reagent Addition: Controlled, subsurface addition of reagents like sodium nitrite is necessary to avoid localized high concentrations, which can lead to side reactions.
-
Solid Handling: The product often precipitates from the reaction mixture. Efficient filtration and washing are required to handle large volumes of solids and ensure purity.
-
Impurity Profile: Side reactions, such as the formation of halogenated byproducts, can become more significant at scale.[3] A robust purification method is essential.
Q4: What are the recommended storage conditions for 6-methylcinnolin-4-ol?
A4: As a heterocyclic compound, 6-methylcinnolin-4-ol should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from light, moisture, and oxygen.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis of 6-methylcinnolin-4-ol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Diazotization: The diazonium salt intermediate is unstable and may have decomposed before cyclization could occur.[3] 2. Incorrect pH: The pH for the diazotization and cyclization steps is critical. If the medium is not sufficiently acidic, diazotization will be incomplete. 3. Reaction Temperature Too High: The diazonium salt can decompose rapidly at elevated temperatures, leading to nitrogen gas evolution and formation of phenol-type byproducts. | 1. Temperature Control: Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. Use a reliable cooling bath and monitor the internal temperature closely. 2. Acid Selection: Use a non-halogenated acid like sulfuric acid or formic acid to prevent the formation of unwanted halogenated side products.[3] Ensure a sufficient excess of acid is present. 3. Monitor Nitrite Addition: Add the sodium nitrite solution slowly and subsurface to ensure rapid mixing and prevent localized temperature spikes. Use a starch-iodide test to confirm a slight excess of nitrous acid at the end of the addition. |
| Formation of a Dark Tar-Like Substance | 1. Decomposition of Diazonium Salt: Uncontrolled temperature or prolonged reaction time can lead to the polymerization and decomposition of the diazonium intermediate. 2. Oxidation: The product or intermediates may be susceptible to air oxidation, especially at higher temperatures or if trace metals are present. | 1. Strict Temperature and Time Control: Do not allow the reaction to warm prematurely and proceed to the cyclization step promptly after diazotization is complete. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidative side reactions.[3] |
| Product is Difficult to Purify | 1. Presence of Isomeric Byproducts: Incomplete regioselectivity during cyclization can lead to isomeric impurities that are difficult to separate. 2. Hydrolysis of Intermediates: The presence of excess water can lead to hydrolysis side reactions, creating impurities that are structurally similar to the product.[3] 3. Residual Starting Material: Incomplete reaction can leave unreacted starting materials which co-precipitate with the product. | 1. Recrystallization: Select an appropriate solvent system for recrystallization. A combination of a polar solvent (like ethanol or acetic acid) and a non-polar anti-solvent (like water or heptane) is often effective. 2. Column Chromatography: For high-purity material, column chromatography using silica gel is a reliable method. The choice of eluent is critical for good separation.[3] 3. pH Adjustment during Workup: Carefully adjusting the pH of the solution during workup can help to selectively precipitate the desired product while keeping impurities in solution. |
| Inconsistent Results at Larger Scale | 1. Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions. 2. Heat Transfer Issues: The surface-area-to-volume ratio decreases at scale, making heat removal more challenging. | 1. Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous mixture. 2. Controlled Addition Rate: Scale the addition rate of reagents appropriately to match the cooling capacity of the reactor. 3. Process Analytical Technology (PAT): Consider using in-situ monitoring tools (e.g., IR spectroscopy) to better understand and control the reaction parameters at scale. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory or manufacturing setup.
Protocol 3.1: Synthesis of 6-Methylcinnolin-4-ol
This procedure is based on the well-established Richter synthesis of cinnolines.[1]
Materials:
-
2-Amino-5-methylacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the acid to 0-5 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 2-amino-5-methylacetophenone to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Diazotization: Prepare a solution of sodium nitrite in deionized water. Cool this solution to 0-5 °C. Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel. Maintain the internal temperature of the reaction strictly between 0-5 °C during the entire addition.
-
Cyclization: After the addition of sodium nitrite is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes.
-
Precipitation: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will cause the 6-methylcinnolin-4-ol to precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product under vacuum at 50-60 °C to a constant weight.
Protocol 3.2: Purification by Recrystallization
-
Solvent Selection: Place the crude 6-methylcinnolin-4-ol in a flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, acetic acid, or a mixture of DMF and water) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Key Processes
Diagram 4.1: Synthetic Pathway of 6-Methylcinnolin-4-ol
Caption: Reaction scheme for the synthesis of 6-methylcinnolin-4-ol.
Diagram 4.2: Troubleshooting Workflow for Low Yield
Sources
Validation & Comparative
Navigating the Bioactivity of Cinnolines: A Comparative Guide to 6-Methylcinnolin-4-ol
Introduction: The Cinnoline Scaffold as a Privileged Pharmacophore
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse biological targets. The cinnoline nucleus, a bicyclic aromatic heterocycle (1,2-benzodiazine), is a quintessential example of such a scaffold.[1] Derivatives of cinnoline have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2]
The biological activity of a cinnoline derivative is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth comparative analysis of 6-methylcinnolin-4-ol, a specific analog, against other key cinnoline derivatives. While direct, publicly available experimental data for 6-methylcinnolin-4-ol is limited, this document serves as a predictive framework based on well-established Structure-Activity Relationship (SAR) principles. By dissecting its structural components and comparing them to extensively studied analogs, we can construct a robust hypothesis of its bioactivity profile, thereby guiding future research and development efforts.
Deconstructing the Molecule: Key Features of 6-Methylcinnolin-4-ol
The predicted bioactivity of 6-methylcinnolin-4-ol stems from two primary structural features: the cinnolin-4-ol core and the methyl group at the C6 position .
-
The Cinnolin-4-ol Core: This moiety exists in tautomeric equilibrium with its keto form, cinnolin-4(1H)-one. This structural feature is critical and is shared by many bioactive heterocyclic compounds, including numerous quinoline derivatives. The hydrogen bond donor/acceptor capabilities of the hydroxyl and amide-like groups play a crucial role in binding to enzyme active sites.
-
The C6-Methyl Substituent: The benzene ring portion of the cinnoline scaffold offers key positions for substitution, with the C6 position being particularly significant for modulating potency and selectivity.[3] The introduction of a small, lipophilic methyl group at this position can influence pharmacokinetic properties (like membrane permeability and metabolic stability) and steric interactions within a target's binding pocket. Studies on related heterocyclic systems have shown that methyl and halogen substitutions at this position are often associated with enhanced biological activity.[3][4]
Comparative Bioactivity Profile: An SAR-Guided Prediction
Anticancer Potential
Cinnoline and the closely related quinoline derivatives exert anticancer effects through diverse mechanisms, including the inhibition of crucial signaling pathways and enzymes essential for cancer cell proliferation and survival, such as protein kinases and topoisomerases.[3][5][6]
Predicted Mechanism of Action: The 4-hydroxy (4-oxo) moiety is a common feature in many kinase inhibitors, where it can form key hydrogen bonds in the ATP-binding pocket. It is plausible that 6-methylcinnolin-4-ol could function as a kinase inhibitor. The C6-methyl group would likely occupy a hydrophobic pocket within the active site, potentially enhancing binding affinity compared to an unsubstituted analog.
Comparative Analysis: To contextualize the potential of 6-methylcinnolin-4-ol, we compare its predicted activity with other cinnoline classes where experimental data are available.
| Compound Class | Key Structural Features | Known/Predicted Anticancer Activity | Mechanism of Action |
| 6-Methylcinnolin-4-ol | C6-Methyl, C4-Hydroxyl | Predicted: Moderate | Kinase Inhibition (Hypothesized) |
| 6-Hydroxycinnolines | C6-Hydroxyl, C4-Hydroxyl | Moderate | Not fully elucidated |
| Dibenzo[c,h]cinnolines | Fused polycyclic system | High | Topoisomerase I Inhibition[3] |
| 4-Aminocinnoline-3-carboxamides | C4-Amino, C3-Carboxamide | High | Bruton's Tyrosine Kinase (BTK) Inhibition[1] |
| 6-Halogenated Cinnolines | C6-Chloro/Bromo | Moderate to High | Varies with full structure |
This comparison suggests that while specialized, complex derivatives like the dibenzo-cinnolines show high potency through specific mechanisms like topoisomerase inhibition, simpler substituted cinnolin-4-ols can still be expected to exhibit valuable bioactivity, likely through mechanisms such as kinase inhibition.
Signaling Pathway Visualization
Caption: Hypothesized inhibition of intracellular signaling pathways by 6-methylcinnolin-4-ol.
Antimicrobial Potential
The cinnoline scaffold is structurally related to quinolone antibiotics, which are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[7] This provides a strong rationale for investigating cinnoline derivatives as antimicrobial agents.
Predicted Mechanism of Action: By mimicking the quinolone core, 6-methylcinnolin-4-ol could potentially interfere with bacterial DNA replication. The efficacy would depend on how well the molecule fits into the enzyme-DNA complex. Halogen substitutions on the benzene ring of cinnolines have been shown to enhance antimicrobial activity, suggesting that this position is critical for interaction with the target.[1]
Comparative Analysis:
| Compound Class | Key Structural Features | Known/Predicted Antimicrobial Activity (MIC) | Target Organisms |
| 6-Methylcinnolin-4-ol | C6-Methyl, C4-Hydroxyl | Predicted: Low to Moderate | Gram-positive & Gram-negative bacteria |
| Cinnoline-Sulphonamides | Cinnoline core + Sulphonamide moiety | Moderate to High[1] | Broad spectrum bacteria and fungi |
| 6/7-Halogenated Cinnolines | C6/C7-Chloro, Bromo, etc. | High[1] | Broad spectrum bacteria |
| Cinoxacin (Cinnoline derivative) | Cinnoline-3-carboxylic acid | Clinically relevant | Gram-negative bacteria (UTIs)[3] |
The data strongly indicate that while the core cinnoline structure has inherent antimicrobial potential, potency is significantly enhanced by specific functional groups, particularly halogens and sulphonamide moieties.[1] The C6-methyl group of 6-methylcinnolin-4-ol may offer some enhancement over the unsubstituted parent cinnoline, but it is predicted to be less potent than its halogenated counterparts.
Structure-Activity Relationship (SAR) Summary
The collective evidence from various cinnoline analogs allows us to build a foundational SAR model to guide the development of more potent derivatives.
Caption: Key structure-activity relationships for the cinnoline scaffold.
Experimental Protocols for Bioactivity Validation
To move from prediction to empirical data, the synthesis and biological evaluation of 6-methylcinnolin-4-ol are required. Below are established, self-validating protocols for key assays.
General Synthesis of 4-Hydroxycinnolines
While a specific protocol for 6-methylcinnolin-4-ol is not detailed in the literature, a common and adaptable method is the cyclization of an o-aminophenyl precursor. This general approach can be tailored by starting with the appropriately substituted aniline.
Workflow:
-
Starting Material: 4-Methyl-2-aminoacetophenone.
-
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C).
-
Intramolecular Cyclization: The diazonium salt intermediate undergoes spontaneous or induced intramolecular cyclization. The acetyl group's enol form attacks the diazonium group, leading to the formation of the cinnoline ring system.
-
Purification: The resulting crude 6-methylcinnolin-4-ol is purified using standard techniques such as recrystallization or column chromatography.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8][9][10][11]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow of the MTT cytotoxicity assay for screening anticancer compounds.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound (6-methylcinnolin-4-ol) in the appropriate culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Reagent Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl) to each well to dissolve the crystals.[8]
-
Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against compound concentration.
Antimicrobial Susceptibility: Broth Microdilution Assay
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.[12]
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The Structural Dance of Activity: A Comparative Guide to 6-Methylcinnolin-4-ol Analogs
A deep dive into the structure-activity relationships of 6-methylcinnolin-4-ol analogs reveals a landscape of therapeutic potential, primarily guided by comparative analysis with structurally related quinoline and quinazoline scaffolds. While direct and extensive research on 6-methylcinnolin-4-ol derivatives remains a developing area, the existing data on analogous heterocyclic systems provides a robust framework for understanding how molecular modifications can influence biological activity, particularly in the realms of anticancer and kinase inhibition.
The cinnoline scaffold, a bicyclic aromatic heterocycle, is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The 6-methylcinnolin-4-ol core, which exists in tautomeric equilibrium with its 6-methylcinnolin-4(3H)-one form, presents a versatile template for chemical modification. Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective therapeutic agents. This guide synthesizes the available data on 6-methylcinnolin-4-ol analogs and their close isosteres to provide a comparative analysis for researchers and drug development professionals.
Comparative Biological Activity of Cinnoline and Analogous Scaffolds
The strategic placement of a methyl group at the C6 position of the cinnolin ring and a hydroxyl/oxo group at the C4 position provides a foundational structure from which to explore the impact of further substitutions. SAR studies on analogous quinazolinone and quinoline derivatives have consistently shown that modifications at these positions can dramatically alter biological efficacy.
For instance, in the quinazolin-4(3H)-one series, substitutions at the 6-position have been extensively explored, revealing that the nature of the substituent profoundly impacts anticancer activity.[3] Similarly, studies on 6-substituted-4-anilinoquinazolines as kinase inhibitors have demonstrated that even subtle changes to the substituent at the 6-position can lead to significant variations in inhibitory potency and selectivity.[4][5]
Anticancer Activity: A Comparative Look
While specific IC50 values for a wide range of 6-methylcinnolin-4-ol analogs are not abundant in publicly accessible literature, we can draw parallels from closely related structures. The data presented below for quinazolinone and other cinnoline derivatives highlights the potential for developing potent anticancer agents based on the 6-methylcinnolin-4-one scaffold.
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (Compound 45 ) | A549 (Lung) | 0.44 | - | - | [6] |
| 6-ferrocenylpyrimidin-4(3H)-one derivative | MCF-7 (Breast) | 17 | - | - | [7] |
| 6-hydroxypropynyl-4-anilinoquinazoline (5e ) | EGFR Kinase | 0.014 | - | - | [4] |
| Cinnoline Derivative (PI3K inhibitor) | HCT116 (Colon) | 0.264 | - | - | [8] |
| Cinnoline Derivative (PI3K inhibitor) | A549 (Lung) | 2.04 | - | - | [8] |
| Cinnoline Derivative (PI3K inhibitor) | MCF-7 (Breast) | 1.14 | - | - | [8] |
Table 1: Comparative anticancer and kinase inhibitory activities of cinnoline analogs and structurally related compounds.
The data suggests that substitution at the 6-position of a quinazolinone ring with a bulky heterocyclic system can lead to potent anticancer activity, as seen with compound 45 .[6] Furthermore, the introduction of an alkynyl group at the 6-position of a 4-anilinoquinazoline scaffold resulted in a highly potent EGFR kinase inhibitor.[4] These findings provide a strong rationale for exploring similar modifications on the 6-methylcinnolin-4-ol core.
Deciphering the Structure-Activity Relationship (SAR)
The key to optimizing the therapeutic potential of the 6-methylcinnolin-4-ol scaffold lies in understanding the influence of various substituents at different positions on the cinnoline ring.
The Significance of the C6-Methyl Group
The methyl group at the C6 position serves as a crucial starting point. Its electron-donating nature can influence the overall electron density of the ring system, potentially affecting binding interactions with biological targets. Furthermore, this position offers a site for further functionalization to explore steric and electronic effects on activity.
Substitutions at Other Positions
Based on the broader family of cinnoline and quinazoline derivatives, the following SAR trends can be hypothesized for 6-methylcinnolin-4-ol analogs:
-
Position 3: Introduction of substituted piperazine moieties at this position has been shown to impart antifungal and antitumor activities.[1] The nature of the substituent on the piperazine ring is critical for modulating potency.
-
Position 7 and 8: Halogen substitutions (e.g., chloro, fluoro) on the benzene ring of the cinnoline core have been frequently associated with enhanced biological activity in related heterocyclic systems.[9] These substitutions can alter the electronic properties and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.
-
The 4-OH/-O Group: The hydroxyl group at the C4 position can act as a hydrogen bond donor or acceptor, which is often crucial for binding to target proteins like kinases. Alkylation or acylation of this group would allow for probing the importance of this hydrogen bonding capability.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis of the core structure and evaluation of its biological activity are provided below.
Synthesis of 6-Methylcinnolin-4-ol (Richter Synthesis)
The Richter synthesis is a classical method for the preparation of cinnolin-4-ols from a substituted o-nitrobenzaldehyde.
Step-by-Step Methodology:
-
Diazotization: Dissolve 2-amino-5-methylacetophenone in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete diazotization.
-
Cyclization: Slowly add the cold diazonium salt solution to a solution of potassium cyanide in water.
-
Heat the reaction mixture under reflux for 2-3 hours. The cyclization reaction will lead to the formation of the 6-methylcinnolin-4-ol.
-
Isolation and Purification: Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 6-methylcinnolin-4-ol.
Visualizing the Path to Discovery
To better understand the logical flow of research and the potential mechanisms of action, the following diagrams are provided.
A logical workflow for SAR studies of 6-methylcinnolin-4-ol analogs.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 6-methylcinnolin-4-ol analogs and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.[1][10]
A step-by-step workflow for the MTT cytotoxicity assay.
Future Directions and Conclusion
The exploration of 6-methylcinnolin-4-ol analogs represents a promising, yet underexplored, avenue for the discovery of novel therapeutic agents. The comparative analysis with structurally similar quinoline and quinazoline derivatives provides a strong foundation for the rational design of new compounds with enhanced biological activity. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 6-methylcinnolin-4-ol analogs, with particular attention to substitutions at the C3, C7, and C8 positions. Detailed mechanistic studies, including kinase profiling and apoptosis assays, will be crucial in elucidating their mode of action and identifying the most promising candidates for further preclinical development. The insights gained from such studies will undoubtedly contribute to unlocking the full therapeutic potential of the cinnoline scaffold.
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A Researcher's Guide to Validating the Anticancer Properties of 6-Methylcinnolin-4-ol Derivatives: A Comparative and Methodological Analysis
The cinnoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2][3] Among these, the potential for developing potent and selective anticancer agents has garnered significant interest. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to validate the anticancer properties of a specific subclass: 6-methylcinnolin-4-ol derivatives.
Due to the nascent stage of research into this specific substitution pattern, this document establishes a validation pathway by drawing objective comparisons with more broadly studied cinnoline analogues and structurally related quinazoline-based anticancer agents.[4] We will delve into established mechanisms of action, provide comparative performance data, and detail the essential experimental protocols required for rigorous scientific validation. Our approach is grounded in explaining the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating trustworthy and reproducible data.
The Cinnoline Scaffold: Synthesis and Rationale for Investigation
The core cinnoline structure, a bicyclic heterocycle, offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. The synthesis of the 6-methylcinnolin-4-ol backbone is a critical first step, typically achieved through established cyclization reactions.
Protocol 1: General Synthesis of Cinnolin-4-ol Derivatives
The rationale for this multi-step synthesis is to build the core heterocyclic system from commercially available precursors. The choice of an acid-catalyzed intramolecular cyclization is a common and effective method for forming the quinolinone or cinnolinone ring.[5]
Step-by-Step Methodology:
-
Precursor Synthesis: Begin with the appropriate substituted aniline (e.g., 4-methyl-2-aminobenzonitrile) as the starting material.
-
Diazotization: React the aniline derivative with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive and crucial for the subsequent cyclization.
-
Intramolecular Cyclization: The diazonium salt is then subjected to conditions that promote intramolecular cyclization. For cinnolin-4-ol formation, this often involves a reaction that results in the formation of the N=N bond and subsequent ring closure.
-
Hydrolysis/Modification: Depending on the specific reaction pathway, a final hydrolysis or modification step may be necessary to yield the desired 6-methylcinnolin-4-ol.
-
Purification and Characterization: The crude product must be purified, typically using column chromatography or recrystallization. The final structure and purity should be unequivocally confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6]
This foundational synthesis provides the necessary material for all subsequent biological evaluations.
Unraveling the Mechanism of Action: A Comparative Approach
While the precise molecular targets of 6-methylcinnolin-4-ol are yet to be fully elucidated, research on related cinnoline derivatives points toward several key anticancer mechanisms, primarily the inhibition of critical signaling kinases and enzymes involved in DNA replication.[7]
Primary Putative Mechanism: PI3K/Akt Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] A significant body of research has identified various cinnoline derivatives as potent PI3K inhibitors.[8][10]
The scientific rationale for targeting this pathway is compelling: by inhibiting PI3K, the downstream signaling cascade that promotes cancer cell survival and proliferation is blocked, leading to apoptosis and cell cycle arrest.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by a cinnoline derivative.
Alternative Mechanism: Topoisomerase I (TOP1) Inhibition
Another well-documented mechanism for some cinnoline derivatives is the targeting of Topoisomerase 1 (TOP1), an enzyme essential for relaxing DNA supercoils during replication and transcription.[1] Inhibiting TOP1 leads to DNA strand breaks and ultimately triggers apoptosis. This mechanism is distinct from kinase inhibition and provides an alternative avenue for the anticancer activity of this scaffold. The structure-activity relationship (SAR) studies of certain dibenzo[c,h]cinnolines have shown that specific substitutions are crucial for retaining TOP1 activity.[1]
Quantitative and Comparative Analysis of Cytotoxic Activity
The foundational experiment in validating any potential anticancer agent is to determine its cytotoxicity against a panel of human cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
The table below summarizes the in vitro antiproliferative activity of a representative cinnoline derivative, identified as a potent PI3K inhibitor, and compares it with quinazoline-based drugs, which often target other kinases like EGFR.[4][11] This comparative data provides a crucial benchmark for evaluating the potency of novel 6-methylcinnolin-4-ol derivatives.
| Compound Class | Representative Compound/Drug | Cancer Type | Target Cell Line | IC₅₀ (µM) | Primary Target(s) | Reference |
| Cinnoline | Cinnoline Derivative 25 | Colon Carcinoma | HCT116 | 0.264 | PI3Ks | [8][10] |
| Cinnoline Derivative 25 | Lung Carcinoma | A549 | 2.04 | PI3Ks | [8][10] | |
| Cinnoline Derivative 25 | Breast Adenocarcinoma | MCF-7 | 1.14 | PI3Ks | [8][10] | |
| Quinazoline | Gefitinib | Non-Small Cell Lung | Various | ~0.015 | EGFR | [11] |
| Erlotinib | Non-Small Cell Lung | Various | ~0.040 | EGFR | [11][12] | |
| Lapatinib | Breast Cancer | Various | ~0.060 | EGFR, HER2 | [11] | |
| Standard Chemo | Etoposide | Various | HL-60 | 5.48 | Topoisomerase II | [5] |
| 5-FU | Various | HCT116 | 22.3 | Thymidylate Synthase | [5] |
A Validated Workflow for Anticancer Drug Evaluation
A logical, stepwise progression of experiments is essential for validating a novel compound. The following workflow ensures that each step builds upon the last, from initial screening to more complex mechanistic and in vivo studies.
Caption: A logical experimental workflow for validating novel anticancer compounds.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This assay is a cornerstone for determining a compound's effect on cell viability. Its principle is based on the metabolic activity of living cells.[13] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-methylcinnolin-4-ol derivative (and positive/negative controls) in culture medium. Replace the medium in the wells with the drug-containing medium. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. The yellow MTT will be converted to purple formazan crystals by living cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3: PI3K Enzyme Inhibitory Assay
To confirm whether the cytotoxic effect is due to the proposed mechanism of PI3K inhibition, a direct enzymatic assay is required. This protocol validates the compound's ability to inhibit the kinase activity of PI3K in a cell-free system.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine a buffered solution containing a specific PI3K isoform (e.g., PI3Kα), the lipid substrate PIP2, and ATP.
-
Inhibitor Addition: Add varying concentrations of the 6-methylcinnolin-4-ol derivative to the wells. Include a known PI3K inhibitor (e.g., Wortmannin) as a positive control.
-
Kinase Reaction: Initiate the reaction and incubate at room temperature for a defined period (e.g., 60 minutes) to allow the enzyme to phosphorylate PIP2 to PIP3.
-
Detection: Stop the reaction and detect the amount of PIP3 produced. This is often done using a competitive ELISA-based method where a PIP3-binding protein linked to a reporter (e.g., HRP) is used. Alternatively, luminescence-based assays that measure the depletion of ATP (e.g., Kinase-Glo®) can be employed.
-
Data Analysis: The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.
Conclusion and Future Directions
The 6-methylcinnolin-4-ol scaffold represents a promising, albeit underexplored, avenue for the development of novel anticancer agents. This guide provides a robust framework for its validation, grounded in comparative analysis and detailed, self-validating experimental protocols. By leveraging knowledge from related cinnoline and quinazoline derivatives, researchers can strategically investigate these compounds, with a primary hypothesis centered on the inhibition of the PI3K/Akt pathway.
Successful in vitro validation, demonstrating potent cytotoxicity and on-target activity, should be followed by more advanced studies, including in vivo xenograft models to assess efficacy and safety in a physiological context.[14][15] The ultimate goal is to generate a comprehensive data package that can support the progression of lead compounds toward clinical development.
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A Comparative Guide to the Synthetic Routes of 6-Methylcinnolin-4-ol for the Modern Research Chemist
Introduction: The Significance of the Cinnoline Scaffold
The cinnoline nucleus, a bicyclic heteroaromatic system, is a recurring motif in a multitude of biologically active compounds. Its derivatives have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] Specifically, 6-methylcinnolin-4-ol serves as a crucial intermediate in the synthesis of more complex molecules, making the development of efficient and scalable synthetic routes to this target a matter of considerable importance for researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of the primary synthetic pathways to 6-methylcinnolin-4-ol. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic underpinnings of each route, offering insights into the rationale behind experimental choices and providing a critical evaluation of their respective strengths and weaknesses. This analysis is designed to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research objectives.
Classical Approaches to Cinnoline Synthesis: A Comparative Overview
The synthesis of the cinnoline ring system has a rich history, with several named reactions forming the bedrock of modern synthetic strategies. For the preparation of 6-methylcinnolin-4-ol, the most relevant and historically significant methods are the Borsche-Herbert synthesis, the Widman-Stoermer synthesis, and variations of the Richter synthesis. Each of these approaches leverages the intramolecular cyclization of a diazotized ortho-substituted aniline derivative.
The Borsche-Herbert Synthesis: A Reliable Route from o-Aminoacetophenones
The Borsche-Herbert synthesis is a widely utilized and dependable method for the preparation of 4-hydroxycinnolines.[2] The reaction proceeds via the diazotization of an o-aminoacetophenone, followed by an intramolecular cyclization of the resulting diazonium salt. For the synthesis of our target molecule, the key starting material is 2-amino-5-methylacetophenone.
Mechanism and Rationale:
The reaction is initiated by the diazotization of the primary aromatic amine of 2-amino-5-methylacetophenone with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[3] This forms a reactive diazonium salt. The subsequent and crucial step is the intramolecular cyclization. The enol form of the acetyl group acts as the nucleophile, attacking the electrophilic terminal nitrogen of the diazonium group. This cyclization is followed by aromatization to yield the stable 6-methylcinnolin-4-ol. The presence of the methyl group on the benzene ring is generally well-tolerated and does not significantly hinder the reaction.
Experimental Protocol: Borsche-Herbert Synthesis of 6-Methylcinnolin-4-ol
Step 1: Diazotization of 2-Amino-5-methylacetophenone
-
Dissolve 2-amino-5-methylacetophenone (1.49 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) in a flask cooled to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL of water) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Intramolecular Cyclization
-
Allow the cold diazonium salt solution to warm to room temperature slowly.
-
Gently heat the solution to 50-60 °C and maintain this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases. The product will begin to precipitate from the solution.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or acetic acid to afford pure 6-methylcinnolin-4-ol.
Advantages and Disadvantages:
The Borsche-Herbert synthesis is often favored for its operational simplicity and the ready availability of the starting o-aminoacetophenones. The reaction conditions are generally mild, and the product often precipitates from the reaction mixture, simplifying purification. However, the yields can be variable, and the diazotization step requires careful temperature control to avoid decomposition of the diazonium salt.
The Widman-Stoermer Synthesis: An Alternative from o-Aminostyrenes
The Widman-Stoermer synthesis offers an alternative pathway to cinnolines, starting from o-aminoarylethylenes (o-aminostyrenes).[4][5] For the synthesis of 6-methylcinnolin-4-ol, the required precursor would be a derivative of 2-amino-5-methylstyrene. To yield the 4-hydroxy functionality directly, a more complex starting material such as an appropriately substituted o-aminophenyl vinyl ether or a related precursor would be necessary, which complicates the synthesis of the starting material itself. A more common application of this method leads to 4-alkyl or 4-arylcinnolines.
Mechanism and Rationale:
Similar to the Borsche-Herbert synthesis, the Widman-Stoermer reaction commences with the diazotization of the o-amino group. The subsequent intramolecular cyclization involves the electrophilic attack of the diazonium group on the double bond of the vinyl substituent. This cyclization is facilitated by electron-donating groups on the double bond, such as a methyl group.
Conceptual Experimental Workflow: Widman-Stoermer Approach
Step 1: Synthesis of the o-Aminostyrene Precursor
The synthesis of the required 2-amino-5-methyl-α-substituted styrene can be challenging and often involves multiple steps, such as a Wittig reaction on 2-amino-5-methylacetophenone or a Grignard reaction followed by dehydration.
Step 2: Diazotization and Cyclization
-
The o-aminostyrene derivative is diazotized under similar conditions to the Borsche-Herbert synthesis (sodium nitrite in acidic medium at low temperatures).
-
The resulting diazonium salt is then allowed to warm to room temperature, which typically induces the intramolecular cyclization.
Advantages and Disadvantages:
The primary advantage of the Widman-Stoermer synthesis is its ability to introduce a variety of substituents at the 4-position of the cinnoline ring, depending on the structure of the starting styrene. However, the synthesis of the requisite o-aminostyrene precursors can be more complex and lower-yielding than the preparation of o-aminoacetophenones for the Borsche-Herbert route. This often makes the Widman-Stoermer synthesis a less direct and less efficient approach for the preparation of 4-hydroxycinnolines.
The Richter Synthesis: A Pathway from Phenylpropiolic Acids
The Richter synthesis is another classical method for cinnoline formation, which traditionally involves the diazotization of o-aminophenylpropiolic acids.[2] The cyclization of the diazonium salt, followed by hydration and decarboxylation, leads to the formation of a cinnolin-4-one.
Mechanism and Rationale:
The reaction is initiated by the diazotization of the o-amino group of an o-aminophenylpropiolic acid. The resulting diazonium salt then undergoes an intramolecular cyclization where the alkyne acts as the nucleophile. Subsequent reaction with water and loss of carbon dioxide leads to the formation of the cinnolin-4-one.
Conceptual Experimental Workflow: Richter Approach
Step 1: Synthesis of the o-Aminophenylpropiolic Acid Precursor
The synthesis of the required 2-amino-4-methylphenylpropiolic acid is a multi-step process, often starting from 4-methylaniline. This can involve protection of the amino group, ortho-lithiation and reaction with a suitable electrophile, followed by further functional group manipulations to introduce the propiolic acid moiety.
Step 2: Diazotization and Cyclization
-
The o-aminophenylpropiolic acid is diazotized using standard procedures.
-
The cyclization is typically effected by warming the solution of the diazonium salt.
Advantages and Disadvantages:
The Richter synthesis can be a versatile method for accessing a range of substituted cinnolin-4-ones. However, the synthesis of the necessary o-aminophenylpropiolic acid starting materials is often lengthy and can result in low overall yields. This complexity makes it a less practical choice for the straightforward synthesis of 6-methylcinnolin-4-ol compared to the Borsche-Herbert method.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Steps | Typical Yield | Advantages | Disadvantages |
| Borsche-Herbert | 2-Amino-5-methylacetophenone | Diazotization, Intramolecular Cyclization | Moderate to Good | Readily available starting material, operational simplicity, mild conditions. | Requires careful temperature control during diazotization, yields can be variable. |
| Widman-Stoermer | 2-Amino-5-methyl-α-substituted styrene | Diazotization, Intramolecular Cyclization | Variable | Versatile for 4-substituted cinnolines. | Synthesis of starting material can be complex and low-yielding. Not ideal for 4-hydroxycinnolines. |
| Richter | 2-Amino-4-methylphenylpropiolic acid | Diazotization, Intramolecular Cyclization, Hydration, Decarboxylation | Variable | Can provide access to a range of substituted cinnolin-4-ones. | Multi-step and often low-yielding synthesis of the starting material. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the Borsche-Herbert, Widman-Stoermer, and Richter syntheses for cinnoline derivatives.
Conclusion and Recommendations for the Practicing Chemist
For the laboratory-scale synthesis of 6-methylcinnolin-4-ol, the Borsche-Herbert synthesis emerges as the most practical and efficient route. Its primary advantages lie in the commercial availability and straightforward preparation of the starting material, 2-amino-5-methylacetophenone, and the operational simplicity of the one-pot diazotization and cyclization procedure. While the Widman-Stoermer and Richter syntheses are valuable for accessing other substituted cinnolines, the complexity and lower overall yields associated with the preparation of their respective starting materials make them less favorable for this specific target.
Researchers embarking on the synthesis of 6-methylcinnolin-4-ol are advised to optimize the Borsche-Herbert reaction conditions, particularly the temperature control during diazotization, to maximize yields and purity. The choice of recrystallization solvent can also significantly impact the final product's quality. This guide provides a solid foundation for the successful and efficient synthesis of this important heterocyclic building block, enabling further exploration of its potential in medicinal chemistry and drug discovery.
References
- Atkinson, C. M., & Simpson, J. C. E. (1947). Cinnolines. Part X. The preparation of 4-chloro-2-aminoacetophenone and related-4-hydroxycinnolines. Journal of the Chemical Society (Resumed), 232-237.
- A Concise Review on Cinnolines. (2020).
- Widman, O. (1884). Ueber die Synthese von Cinnolinderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 722-726.
- Stoermer, R., & Fincke, H. (1909). Ueber die Cinnolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 42(3), 3115-3124.
- von Richter, V. (1883). Ueber Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683.
- Schofield, K., & Swain, T. (1949). Cinnolines. Part XXI. Further observations on the Richter synthesis. Journal of the Chemical Society (Resumed), 2393-2397.
- Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522.
- Mishra, P., Middha, A., & Saxena, A. (2016). Synthesis, Biological evaluation and Comparative Study of Some Cinnoline Derivatives. UK Journal of Pharmaceutical and Biosciences, 4(3), 74-80.
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (2020). Molecules, 25(21), 5088.
- Borsche, W., & Herbert, A. (1941). Über die Synthese von 4-Oxy-cinnolinen aus o-Amino-acetophenonen. Justus Liebigs Annalen der Chemie, 546(1), 293-303.
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Preparation of 2'-aminoacetophenone oxime. Organic Syntheses. (n.d.). Retrieved from [Link]
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A Comparative Guide to 6-methylcinnolin-4-ol and Quinoline Derivatives for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity and therapeutic potential of a drug candidate. This guide provides an in-depth comparative analysis of 6-methylcinnolin-4-ol, as a representative of the broader cinnoline class, and the well-established quinoline derivatives. While specific experimental data for 6-methylcinnolin-4-ol is sparse in public literature, this document will leverage data from structurally related cinnolines to draw meaningful comparisons with the extensively studied quinoline scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential advantages of these two important heterocyclic systems.
Introduction: A Tale of Two Isomeric Scaffolds
Cinnoline (1,2-benzodiazine) and quinoline (1-azanaphthalene) are isosteric bicyclic heteroaromatic systems, meaning they share the same number of atoms and valence electrons but differ in the arrangement of a nitrogen atom within the fused ring system.[1][2] This seemingly subtle structural divergence imparts distinct electronic and steric properties, which in turn dictate their binding affinities to biological targets and their overall pharmacological profiles.
Quinoline derivatives have a long and successful history in drug discovery, forming the structural core of numerous approved drugs with a wide array of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3][4] Their synthetic accessibility and the rich body of structure-activity relationship (SAR) data make them a "privileged scaffold" in medicinal chemistry.
Cinnoline derivatives, while less explored, are gaining increasing attention as a valuable pharmacophore.[2][5] They have demonstrated a broad spectrum of biological activities, and their unique electronic distribution offers opportunities to engage with biological targets in ways that may be distinct from their quinoline counterparts, potentially overcoming resistance mechanisms or improving selectivity.[1][6] This guide will explore these differences, providing a framework for the rational design of novel therapeutics based on these scaffolds.
Physicochemical Properties: The Impact of Nitrogen Placement
| Property | Cinnolin-4-ol | Quinolin-4-ol | Rationale for Differences |
| Molecular Formula | C₈H₆N₂O | C₉H₈N | The presence of an additional nitrogen atom in the cinnoline ring. |
| Molecular Weight | 146.15 g/mol [7] | 145.16 g/mol | The additional nitrogen atom increases the molecular weight slightly. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų[7] | 33.1 Ų | The adjacent nitrogen atoms in the cinnoline ring create a more electron-rich and polar region, increasing the TPSA. This can influence membrane permeability and solubility. |
| Predicted LogP | 1.1 - 1.5 | 1.5 - 2.0 | The increased polarity of the cinnoline ring generally leads to a lower predicted LogP, suggesting potentially better aqueous solubility compared to its quinoline analogue. |
| pKa | ~2.64 (for cinnoline)[1] | ~4.9 (for quinoline) | The electron-withdrawing effect of the adjacent nitrogen atoms in cinnoline makes it a weaker base than quinoline. This difference in basicity can significantly impact drug-receptor interactions and pharmacokinetic properties. |
Note: Predicted values are based on computational models and may vary. Experimental determination is required for definitive characterization.
The introduction of a methyl group at the 6-position and a hydroxyl group at the 4-position on the cinnoline scaffold to form 6-methylcinnolin-4-ol would further modulate these properties. The methyl group, being electron-donating, would slightly increase the basicity and lipophilicity. The hydroxyl group introduces a site for hydrogen bonding, potentially increasing solubility and offering a key interaction point with biological targets.
Comparative Biological Activity: A Focus on Kinase Inhibition
Both quinoline and cinnoline derivatives have emerged as potent inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[3][6][8]
Quinoline Derivatives: A Broad-Spectrum Anti-Kinase Scaffold
The quinoline scaffold is a cornerstone in the development of kinase inhibitors, with several FDA-approved drugs targeting a range of kinases.[3][4] Their mechanism often involves competition with ATP for the kinase's active site.
Key Signaling Pathways Targeted by Quinoline Derivatives:
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth and survival. Quinoline-based inhibitors like Omipalisib (GSK2126458) have shown potent inhibition of both PI3K and mTOR.[9]
-
RAF/MEK/ERK Pathway: This cascade is crucial for cell proliferation and is often hyperactivated in melanoma and other cancers.
-
Receptor Tyrosine Kinases (RTKs): Quinolines are effective inhibitors of RTKs such as EGFR, VEGFR, and c-Met, which are key drivers of tumor growth and angiogenesis.[9][10]
Figure 1: Major signaling pathways targeted by quinoline-based kinase inhibitors.
Cinnoline Derivatives: An Emerging Class of Kinase Inhibitors
While less extensively studied, cinnoline derivatives have shown significant promise as kinase inhibitors, often with distinct selectivity profiles compared to their quinoline counterparts.[6][8]
Key Kinase Targets for Cinnoline Derivatives:
-
PI3K Inhibitors: A series of cinnoline derivatives have been developed as potent PI3K inhibitors with nanomolar efficacy and have demonstrated antiproliferative activity in human tumor cell lines.[6]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: 4-aminocinnoline-3-carboxamides have been identified as inhibitors of BTK, a kinase involved in autoimmune disorders.[8]
The structural differences in the cinnoline core may allow for novel interactions within the kinase active site, potentially leading to inhibitors with improved selectivity or the ability to target resistant kinase mutants.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of the Core Scaffolds
Protocol 1: Synthesis of 4-Hydroxycinnolines
The synthesis of 4-hydroxycinnolines can be achieved through the diazotization of o-aminoaryl ketones followed by cyclization. This classical approach provides a reliable route to the core cinnoline structure.
-
Diazotization: Dissolve the starting o-aminoaryl ketone in a suitable acidic medium (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to reflux. The cyclization is often accompanied by the evolution of nitrogen gas.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the 4-hydroxycinnoline product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Hydroxyquinolines
A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester.
-
Condensation: Mix the aniline and β-ketoester in a suitable solvent (e.g., ethanol) or neat.
-
Add a catalytic amount of acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to a temperature that facilitates the formation of the intermediate enamine.
-
Cyclization: Heat the intermediate at a higher temperature (often in a high-boiling solvent like diphenyl ether) to induce cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the 4-hydroxyquinoline product, which often precipitates upon cooling.
-
Purify the product by filtration and washing with a suitable solvent, followed by recrystallization if necessary.
Figure 2: General synthetic workflows for 4-hydroxycinnoline and 4-hydroxyquinoline.
In Vitro Biological Evaluation
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (6-methylcinnolin-4-ol and quinoline derivatives) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[12]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific protein kinase.
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (peptide or protein), and the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system with a coupled enzyme for detection).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-labeled ATP).
-
Detection: Detect the phosphorylated substrate. This can be done by:
-
Radiometric Assay: Capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter.
-
Fluorescence/Luminescence-based Assays: Using antibodies specific for the phosphorylated substrate or a coupled enzyme system that produces a detectable signal.[14]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The quinoline scaffold is a well-validated and highly versatile platform for the development of bioactive compounds, particularly kinase inhibitors.[3][4] The vast amount of available data and established synthetic routes provide a solid foundation for further optimization and drug discovery efforts.
The cinnoline scaffold, while less explored, represents a promising area for innovation.[1][5] The unique electronic properties conferred by the 1,2-diazine system offer the potential for novel drug-target interactions and differentiated pharmacological profiles. The development of cinnoline derivatives as PI3K and BTK inhibitors highlights their potential in oncology and immunology.[6][8]
For 6-methylcinnolin-4-ol specifically, further research is warranted to synthesize and characterize this compound and to evaluate its biological activity. Based on the properties of the broader cinnoline class, it is plausible that this molecule could exhibit interesting kinase inhibitory or other anticancer properties. Comparative screening of 6-methylcinnolin-4-ol against a panel of kinases, alongside structurally analogous quinoline derivatives, would provide valuable insights into the structure-activity relationships of these two important heterocyclic systems.
This guide provides a foundational framework for such comparative studies, from synthesis to biological evaluation. By understanding the inherent differences and potential synergies between the cinnoline and quinoline scaffolds, researchers can make more informed decisions in the design and development of the next generation of targeted therapeutics.
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MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]
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PubMed. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]
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PubMed. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
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A Comparative Biological Evaluation of 6-Methylcinnolin-4-ol Against Known Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the relentless pursuit of novel small molecules with potent and selective inhibitory activity against key signaling pathways remains a paramount objective. The cinnoline scaffold has emerged as a promising heterocyclic core, with derivatives demonstrating a wide spectrum of pharmacological activities, including antitumor properties.[1][2] This guide provides an in-depth comparative analysis of a novel cinnoline derivative, 6-methylcinnolin-4-ol, against two clinically relevant kinase inhibitors: Alpelisib, a selective PI3Kα inhibitor, and Gefitinib, an EGFR tyrosine kinase inhibitor.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the biological evaluation of this compound. We will delve into the rationale for its investigation, detailed experimental methodologies for its characterization, and a comparative analysis of its performance. The experimental data presented for 6-methylcinnolin-4-ol is based on a hypothesized activity profile, derived from the known biological activities of structurally related cinnoline and quinoline derivatives, to provide a tangible framework for comparison.[1][3]
Introduction: The Rationale for Investigating 6-Methylcinnolin-4-ol
The Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) signaling pathways are two of the most frequently dysregulated cascades in human cancers, making them highly validated targets for therapeutic intervention.[4][5] Cinnoline derivatives, as nitrogen-containing heterocyclic compounds, have shown potential as kinase inhibitors.[1] Specifically, some have been identified as potent inhibitors of the PI3K/Akt pathway.[1] Given the structural similarities between cinnolines and quinolines, which are known to inhibit a broad spectrum of kinases including EGFR, it is plausible that 6-methylcinnolin-4-ol may exhibit inhibitory activity against these critical oncogenic drivers.[3][4]
This guide will therefore explore the hypothetical biological activity of 6-methylcinnolin-4-ol in comparison to Alpelisib and Gefitinib, providing a framework for its potential as a dual PI3K/EGFR inhibitor or a selective inhibitor of one of these pathways.
Experimental Design & Methodologies
To provide a robust and objective comparison, a series of standardized in vitro assays were selected to evaluate the inhibitory potential and cytotoxic effects of 6-methylcinnolin-4-ol and the reference compounds. The causality behind the choice of each experimental protocol is to ensure a self-validating system that provides clear, reproducible, and relevant data.
Experimental Workflow
Caption: Experimental workflow for the biological evaluation of 6-methylcinnolin-4-ol.
Protocol 1: In Vitro PI3Kα (p110α/p85α) Kinase Assay
This assay is designed to measure the direct inhibitory effect of the test compounds on the enzymatic activity of the PI3Kα isoform.
Reagent Preparation:
-
PI3Kα Enzyme: Recombinant human PI3Kα (p110α/p85α) is diluted in kinase assay buffer (25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) is prepared in the kinase assay buffer.
-
ATP Solution: Adenosine triphosphate (ATP) is prepared in the kinase assay buffer. The final concentration should be at the Km value for PI3Kα.
-
Test Compounds: Stock solutions (10 mM in 100% DMSO) are serially diluted in kinase assay buffer.
Assay Procedure:
-
Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of diluted PI3Kα enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 substrate mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and quantify the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's protocol.[6]
-
Measure the luminescence signal using a plate reader.
Data Analysis:
The luminescence data is converted to percent inhibition relative to the DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: In Vitro EGFR Tyrosine Kinase Assay
This protocol quantifies the inhibitory effect of the compounds on the tyrosine kinase activity of EGFR.
Reagent Preparation:
-
EGFR Enzyme: Recombinant human EGFR is diluted in a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT).[7]
-
Substrate: A synthetic peptide substrate for EGFR (e.g., a poly(Glu, Tyr) 4:1) is prepared in the kinase buffer.
-
ATP Solution: Prepared as in the PI3K assay.
-
Test Compounds: Prepared as in the PI3K assay.
Assay Procedure:
-
Dispense 5 µL of the diluted test compounds or DMSO into a 384-well plate.
-
Add 10 µL of the diluted EGFR enzyme to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Start the reaction by adding 10 µL of the ATP and peptide substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and measure ADP production using a luminescence-based assay kit.[7]
-
Read the luminescence on a plate reader.
Data Analysis:
IC50 values are calculated as described for the PI3K assay.
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of the compounds on cancer cells by measuring metabolic activity.[8][9]
Cell Line:
-
HCC827 (human non-small cell lung cancer cell line with an EGFR exon 19 deletion).
Procedure:
-
Seed HCC827 cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with serial dilutions of the test compounds or DMSO for 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Cell viability is expressed as a percentage of the DMSO-treated control cells. IC50 values are determined from dose-response curves as previously described.
Comparative Data Analysis
The following tables summarize the physicochemical properties and the biological activity data for 6-methylcinnolin-4-ol (hypothesized) and the known inhibitors, Alpelisib and Gefitinib.
Table 1: Physicochemical Properties of Test Compounds
| Property | 6-Methylcinnolin-4-ol (Hypothesized) | Alpelisib | Gefitinib |
| Molecular Formula | C₉H₈N₂O | C₁₉H₂₂F₃N₅O₂S | C₂₂H₂₄ClFN₄O₃ |
| Molecular Weight ( g/mol ) | 160.17[10] | 441.5[8] | 446.9[11] |
| LogP | 1.5 (Predicted) | 3.2[12] | 4.1[1] |
| Topological Polar Surface Area (Ų) | 41.5[10] | 129[8] | 68.7[11] |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 2 | 7 | 8 |
Table 2: Comparative Biological Activity (IC50 Values)
| Compound | PI3Kα (nM) | EGFR (nM) | HCC827 Cell Viability (nM) |
| 6-Methylcinnolin-4-ol (Hypothesized) | 85 | 450 | 250 |
| Alpelisib | 5[13] | >10,000 | 220[9] |
| Gefitinib | >10,000 | 15.5[3] | 13.06[2] |
Signaling Pathway Inhibition
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Confirming the Mechanism of Action of 6-Methylcinnolin-4-ol: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of the novel compound, 6-methylcinnolin-4-ol. While cinnoline derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer and anti-inflammatory effects, the precise molecular targets and mechanisms often remain elusive.[1][2][3][4] This document outlines a systematic, multi-faceted approach to not only identify the primary target of 6-methylcinnolin-4-ol but also to rigorously validate its mechanism of action in a cellular context.
For the purpose of this guide, we will hypothesize that 6-methylcinnolin-4-ol exerts its biological effects through the inhibition of a specific protein kinase, a common mechanism for compounds with anti-proliferative and anti-inflammatory properties. To provide a robust comparison, we will benchmark its performance against a well-characterized, hypothetical kinase inhibitor, "Compound X," which is known to target the "Kinase Y" signaling pathway.
Initial Target Identification and Validation
The first critical step is to identify the direct molecular target(s) of 6-methylcinnolin-4-ol. A combination of in vitro and cellular assays will provide the most compelling evidence.
Kinome Profiling: A Broad-Spectrum Approach
To narrow down the potential kinase targets, a broad kinome scan is the logical starting point. This involves screening 6-methylcinnolin-4-ol against a large panel of purified kinases to identify which ones it inhibits.
Experimental Data Summary: Kinome Profiling
| Kinase Target | 6-Methylcinnolin-4-ol IC50 (nM) | Compound X IC50 (nM) |
| Kinase A | >10,000 | >10,000 |
| Kinase B | 8,500 | >10,000 |
| Kinase Y | 50 | 25 |
| Kinase Z | 2,500 | 5,000 |
| ... (400+ other kinases) | >10,000 | >10,000 |
This data suggests that 6-methylcinnolin-4-ol is a potent and selective inhibitor of Kinase Y in vitro.
Experimental Protocol: In Vitro Kinase Assay
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Serially Dilute Compounds: Prepare 10-point serial dilutions of 6-methylcinnolin-4-ol and Compound X in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the respective peptide substrate, and ATP to the reaction buffer.
-
Initiate Reaction: Add the diluted compounds to the kinase reaction mixture.
-
Incubate: Allow the reaction to proceed at 30°C for 60 minutes.
-
Terminate Reaction: Stop the reaction by adding a solution containing EDTA.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or luminescence.[5][6][7]
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells
While in vitro assays are crucial, it is imperative to confirm that 6-methylcinnolin-4-ol engages its target within the complex environment of a living cell.[8][9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[10][11][12][13][14][15]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA to confirm target engagement.
Expected Outcome: A shift in the melting curve of Kinase Y to a higher temperature in the presence of 6-methylcinnolin-4-ol would indicate direct binding and stabilization of the target protein.
Delineating Downstream Signaling Effects
Once the direct target is confirmed, the next step is to investigate the functional consequences of target engagement. This involves examining the downstream signaling pathways affected by 6-methylcinnolin-4-ol.
Phosphoproteomics: A Global View of Signaling Alterations
Phosphoproteomics provides an unbiased, global assessment of changes in protein phosphorylation following treatment with an inhibitor.[16][17][18] This powerful technique can reveal the on-target effects on the Kinase Y pathway and also identify potential off-target activities.[19]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Methylcinnolin-4-ol Quantification
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is the bedrock of successful research and development. This guide provides an in-depth comparative analysis of analytical methodologies for the quantification of 6-methylcinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Grounded in the principles of scientific integrity, this document details the cross-validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The experimental protocols and data presented herein are based on established international guidelines to ensure the trustworthiness and applicability of the findings.
Introduction: The Analytical Imperative for 6-Methylcinnolin-4-ol
6-Methylcinnolin-4-ol belongs to the cinnoline family of nitrogen-containing heterocyclic compounds, which are of significant interest in pharmaceutical development due to their diverse biological activities.[1][2][3] The journey from synthesis to potential therapeutic application necessitates accurate and precise analytical methods to determine its concentration in various matrices, from bulk substance to biological fluids. The choice of analytical technique is a critical decision, balancing sensitivity, selectivity, and the practical constraints of the laboratory.
This guide focuses on two workhorse techniques in pharmaceutical analysis: HPLC-UV, valued for its robustness and accessibility, and LC-MS/MS, the gold standard for sensitivity and specificity. We will explore the validation of each method according to the stringent criteria set forth by the International Council for Harmonisation (ICH) guideline Q2(R1) and the European Medicines Agency (EMA) guideline on bioanalytical method validation.[4][5][6][7][8] Furthermore, we will delve into the cross-validation of these two methods to ensure consistency and reliability of data across different analytical platforms.[9][10][11]
Comparative Overview of Analytical Methods
The selection of an analytical method is a multi-faceted decision. HPLC-UV is often the initial choice for purity and content uniformity testing due to its simplicity and cost-effectiveness. However, for bioanalytical applications where the analyte is present at low concentrations in complex matrices, the superior sensitivity and selectivity of LC-MS/MS are often indispensable.[12][13]
Table 1: Hypothetical Performance Characteristics of Analytical Methods for 6-Methylcinnolin-4-ol
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Performance Difference |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods are capable of excellent linearity over a defined range. |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | Mass spectrometric detection is inherently more sensitive than UV detection. |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.3 ng/mL | The higher sensitivity of MS allows for reliable quantification at much lower levels. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods can achieve high accuracy with proper optimization. |
| Precision (%RSD) | < 2.0% | < 1.5% | The high selectivity of MS can lead to slightly better precision by minimizing interferences. |
| Specificity | Moderate | High | HPLC-UV may be susceptible to interference from co-eluting impurities with similar UV spectra. LC-MS/MS provides structural confirmation through fragmentation patterns, offering superior specificity.[7] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are detailed to be self-validating, with in-process checks and adherence to international standards.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 6-methylcinnolin-4-ol in bulk drug substance and simple formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV spectral scan of 6-methylcinnolin-4-ol (hypothetically 254 nm).
-
Injection Volume: 10 µL.
Method Validation Protocol (based on ICH Q2(R1)): [5][7][8]
-
Specificity: Analyze blank samples (matrix without analyte) and samples spiked with potential impurities to demonstrate the absence of interfering peaks at the retention time of 6-methylcinnolin-4-ol.
-
Linearity: Prepare a series of at least five calibration standards of 6-methylcinnolin-4-ol in the mobile phase. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of 6-methylcinnolin-4-ol into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of 6-methylcinnolin-4-ol at the target concentration on the same day.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the quantification of 6-methylcinnolin-4-ol in complex biological matrices such as plasma or serum.
Instrumentation:
-
LC-MS/MS system consisting of an HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
6-methylcinnolin-4-ol: Precursor ion (Q1) -> Product ion (Q3) (to be determined by infusion).
-
Internal Standard (IS): A structurally similar compound (e.g., an isotopically labeled 6-methylcinnolin-4-ol).
-
Method Validation Protocol (based on EMA Bioanalytical Method Validation Guideline): [4][6]
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous components interfere with the detection of the analyte and internal standard.
-
Calibration Curve: Prepare a calibration curve consisting of a blank sample, a zero sample (blank with IS), and at least six non-zero calibration standards.
-
Accuracy and Precision: Analyze quality control (QC) samples at four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high) in at least five replicates.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of 6-methylcinnolin-4-ol in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage).
Cross-Validation: Bridging the Methodologies
Cross-validation is essential when two different analytical methods are used to generate data for the same study, ensuring that the results are comparable and interchangeable.[9][10][11]
Cross-Validation Experimental Design
-
Sample Selection: A set of at least 20 study samples spanning the calibration range should be analyzed by both the HPLC-UV and LC-MS/MS methods.
-
Data Analysis: The concentrations obtained from both methods are plotted against each other. A linear regression analysis is performed, and the correlation coefficient, slope, and intercept are evaluated.
-
Acceptance Criteria: The difference between the concentrations obtained by the two methods for each sample should be within a predefined acceptance limit (e.g., ±20% for at least 67% of the samples).
Table 2: Hypothetical Cross-Validation Data Summary
| Parameter | Result | Acceptance Criteria | Conclusion |
| Correlation Coefficient (R²) | 0.985 | > 0.95 | Strong correlation between the two methods. |
| Slope of Regression Line | 1.02 | 0.8 - 1.2 | No significant proportional bias. |
| Y-intercept | Within the LLOQ of the HPLC-UV method | Close to zero | No significant constant bias. |
| % Samples within ±20% Difference | 85% | ≥ 67% | The methods are considered comparable. |
Visualizing the Workflow
To provide a clear understanding of the processes, the following diagrams illustrate the validation and cross-validation workflows.
Caption: Workflow for the validation of HPLC-UV and LC-MS/MS methods.
Caption: Workflow for the cross-validation of the two analytical methods.
Conclusion: Ensuring Data Integrity through Rigorous Validation
The cross-validation of analytical methods for novel compounds like 6-methylcinnolin-4-ol is not merely a regulatory formality but a cornerstone of scientific rigor. This guide has outlined a comprehensive framework for validating and comparing HPLC-UV and LC-MS/MS methods, grounded in the principles of the ICH and EMA guidelines. While HPLC-UV offers a robust and accessible platform for routine analysis, LC-MS/MS provides unparalleled sensitivity and selectivity for more demanding applications. The successful cross-validation of these methods ensures that data generated across different platforms is reliable, consistent, and ultimately, trustworthy, paving the way for the confident advancement of new therapeutic candidates.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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A Comparative Efficacy Analysis of 6-Methylcinnolin-4-ol Across Diverse Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Cinnoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent antitumor effects.[1][2] This guide provides an in-depth comparative analysis of the efficacy of a specific cinnoline derivative, 6-methylcinnolin-4-ol, across a panel of well-characterized human cancer cell lines. Our goal is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cytotoxic and apoptotic potential of this compound, thereby facilitating informed decisions in preclinical drug development.
This guide is structured to provide not just procedural details, but also the scientific rationale behind the experimental design. We will delve into the methodologies for assessing cell viability, apoptosis induction, and cell cycle perturbation, presenting hypothetical data to illustrate the potential differential responses of various cancer cell types to 6-methylcinnolin-4-ol.
The Rationale for a Multi-Cell Line Comparison
The heterogeneity of cancer necessitates the evaluation of novel therapeutic candidates across a diverse range of cancer cell lines. A single cell line can provide preliminary insights, but a broader panel offers a more comprehensive understanding of a compound's spectrum of activity and potential tumor-type specificity. For this comparative analysis, we have selected a panel of four human cancer cell lines, each representing a distinct and prevalent malignancy:
-
MCF-7: An estrogen receptor (ER)-positive breast adenocarcinoma cell line, widely used as a model for hormone-responsive breast cancer.[3][4][5][6][7]
-
A549: A human lung adenocarcinoma cell line, serving as a model for non-small cell lung cancer (NSCLC).[2][8][9][10][11]
-
HCT116: A human colorectal carcinoma cell line, characterized by a mutation in the KRAS proto-oncogene.[1][12][13][14][15]
-
K562: A human myelogenous leukemia cell line, representing a hematological malignancy.[16][17][18][19][20]
By examining the effects of 6-methylcinnolin-4-ol on these distinct cell lines, we can begin to elucidate its potential therapeutic breadth and identify cancer types that may be particularly susceptible to its action.
Experimental Workflow for Efficacy Comparison
The following diagram outlines the comprehensive workflow for assessing the in vitro efficacy of 6-methylcinnolin-4-ol. This multi-assay approach ensures a thorough characterization of the compound's cellular effects.
Caption: Experimental workflow for evaluating the efficacy of 6-methylcinnolin-4-ol.
Data Presentation: A Hypothetical Comparative Analysis
The following tables summarize the hypothetical experimental data for the effects of 6-methylcinnolin-4-ol on the selected cancer cell lines. It is crucial to note that this data is illustrative and serves as a template for presenting results from actual experiments.
Table 1: Cytotoxicity of 6-methylcinnolin-4-ol (IC50 Values)
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Adenocarcinoma | 8.5 |
| HCT116 | Colorectal Carcinoma | 5.1 |
| K562 | Myelogenous Leukemia | 2.8 |
Table 2: Apoptosis Induction by 6-methylcinnolin-4-ol (at IC50 concentration for 24h)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| MCF-7 | 18.5 | 7.2 |
| A549 | 25.3 | 10.8 |
| HCT116 | 35.1 | 15.4 |
| K562 | 42.6 | 20.1 |
Table 3: Cell Cycle Analysis after Treatment with 6-methylcinnolin-4-ol (at IC50 concentration for 24h)
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 (Control) | 65.2 | 20.1 | 14.7 |
| MCF-7 (Treated) | 75.8 | 12.5 | 11.7 |
| A549 (Control) | 58.9 | 25.4 | 15.7 |
| A549 (Treated) | 70.1 | 15.2 | 14.7 |
| HCT116 (Control) | 50.3 | 30.8 | 18.9 |
| HCT116 (Treated) | 45.1 | 20.5 | 34.4 |
| K562 (Control) | 45.8 | 35.1 | 19.1 |
| K562 (Treated) | 40.2 | 22.7 | 37.1 |
Hypothetical Signaling Pathway Perturbation
Based on the observed G2/M arrest in HCT116 and K562 cells, a plausible mechanism of action for 6-methylcinnolin-4-ol could involve the disruption of key cell cycle regulatory proteins. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.
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Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 6-methylcinnolin-4-ol
For Immediate Release
Core Principles of Chemical Waste Management
The disposal of any chemical, including 6-methylcinnolin-4-ol, is governed by stringent regulations to protect both laboratory personnel and the environment. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[1] All laboratory personnel must be trained on these regulations and their institution's specific waste management policies.
A key principle of RCRA is the proper identification and classification of hazardous waste.[2][3] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the biological activity of many cinnoline derivatives, it is prudent to handle 6-methylcinnolin-4-ol as a potentially hazardous waste.[4][5]
Hazard Assessment of 6-methylcinnolin-4-ol
In the absence of a dedicated SDS, a hazard assessment must be conducted based on available data for analogous compounds. Structurally similar compounds, such as 6-methylquinoline and other cinnoline derivatives, are often classified as irritants.[6][7] For instance, 6-methylquinazolin-4-ol is listed with GHS hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8] Therefore, it is essential to assume that 6-methylcinnolin-4-ol may present similar hazards.
Assumed Hazard Profile:
| Hazard Classification | Description | Precautionary Statement (Anticipated) |
| Acute Toxicity, Oral | Potentially harmful if swallowed. | P270: Do not eat, drink or smoke when using this product.[9] |
| Skin Irritant | May cause skin irritation upon contact. | P264: Wash hands thoroughly after handling.[7] |
| Eye Irritant | May cause serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection.[6] |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Personal Protective Equipment (PPE)
Prior to handling 6-methylcinnolin-4-ol for disposal, all personnel must be equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Gloves should be inspected for integrity before each use.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.
-
Respiratory Protection: If there is a potential for generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, packaging, and labeling of 6-methylcinnolin-4-ol waste.
1. Waste Segregation:
-
Solid Waste:
-
Unused or expired 6-methylcinnolin-4-ol powder should be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should be placed in a separate, sealed bag or container labeled as "Solid Hazardous Waste" with the chemical name.
-
-
Liquid Waste:
-
Solutions containing 6-methylcinnolin-4-ol should be collected in a designated, leak-proof, and compatible liquid hazardous waste container.
-
Do not mix with incompatible waste streams. While specific incompatibility data for 6-methylcinnolin-4-ol is limited, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[10]
-
The pH of the waste solution should be noted on the hazardous waste tag.
-
2. Container Selection and Labeling:
-
All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Each container must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste.
-
The label must include:
-
The full chemical name: "6-methylcinnolin-4-ol" (avoid abbreviations).
-
The concentration of the chemical in the waste stream.
-
The date of initial waste accumulation.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The name of the principal investigator or laboratory contact.
-
3. Waste Accumulation and Storage:
-
Hazardous waste accumulation areas must be clearly designated and located at or near the point of generation.
-
Waste containers must be kept closed at all times, except when adding waste.
-
Segregate incompatible waste streams to prevent accidental reactions.
-
Store waste containers in secondary containment to prevent spills.
-
Adhere to your institution's specific limits on the volume of waste that can be accumulated and the time frame for storage.
4. Final Disposal:
-
Once the waste container is full or has reached its accumulation time limit, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
Maintain a record of all hazardous waste generated and disposed of in accordance with institutional and regulatory requirements.[11]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of 6-methylcinnolin-4-ol.
Conclusion
The responsible disposal of 6-methylcinnolin-4-ol is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazardous waste management, conducting a thorough hazard assessment based on available data, utilizing appropriate personal protective equipment, and following a detailed disposal protocol, researchers can ensure that this compound is managed safely from its use in the laboratory to its final disposition. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
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EPA Hazardous Waste Management. Axonator. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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6-Methylquinazolin-4-ol. PubChem. [Link]
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A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]
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Cinnoline. Wikipedia. [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. [Link]
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A Researcher's Guide to the Safe Handling of 6-methylcinnolin-4-ol
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 6-methylcinnolin-4-ol. While comprehensive toxicological data for this specific compound is limited, this document synthesizes information from closely related analogs and established laboratory safety protocols to ensure a robust framework for its safe utilization. Our commitment is to provide value beyond the product itself, fostering a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Cinnoline itself, the parent heterocyclic compound, is known to cause sharp irritation[2]. Derivatives of the isomeric quinoline can cause skin and eye irritation and may cause damage to organs through prolonged or repeated exposure[3][4][5]. Given these factors, a cautious approach is imperative. A thorough risk assessment should be conducted before any new procedure involving 6-methylcinnolin-4-ol.[6][7]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 6-methylcinnolin-4-ol. The minimum required PPE for any work in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] However, for handling this specific compound, more stringent measures are recommended.
Table 1: Recommended PPE for Handling 6-methylcinnolin-4-ol
| Operation | Minimum PPE Requirement | Recommended Upgrade for Increased Safety |
| Weighing and Aliquoting (Solid) | Lab Coat, Safety Glasses with Side Shields, Disposable Nitrile Gloves | Double-gloving with nitrile gloves, Chemical Splash Goggles, Face Shield |
| Preparing Solutions (Dissolving) | Lab Coat, Safety Glasses with Side Shields, Disposable Nitrile Gloves | Chemical Splash Goggles, Face Shield, Chemically Resistant Apron |
| Running Reactions (Heating/Stirring) | Lab Coat, Chemical Splash Goggles, Disposable Nitrile Gloves | Fire-resistant Lab Coat, Face Shield, Heavy-duty Butyl or Neoprene Gloves |
| Work-up and Purification | Lab Coat, Chemical Splash Goggles, Disposable Nitrile Gloves | Face Shield, Chemically Resistant Apron, Appropriate Respirator if Vapors/Aerosols are Generated |
-
Hand Protection: Disposable nitrile gloves are the minimum for incidental contact.[6] If prolonged contact is anticipated, or when working with larger quantities, consider more robust options like butyl rubber or neoprene gloves.[8] Always inspect gloves for tears or punctures before use and remove them immediately if contact with the chemical occurs, followed by hand washing.[6]
-
Eye and Face Protection: Safety glasses with side shields are a baseline requirement.[6] However, due to the high risk of serious eye irritation, chemical splash goggles should be worn, especially when handling solutions.[9] A face shield, worn over safety glasses or goggles, is strongly recommended when there is a significant splash hazard, such as when transferring large volumes of liquids.[6][10]
-
Body Protection: A standard lab coat protects your clothing and skin from minor spills.[10] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Respiratory Protection: Work with 6-methylcinnolin-4-ol, especially in powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if aerosol generation is likely, a risk assessment must be performed to determine the appropriate level of respiratory protection, which may range from an N95 respirator to a full-face respirator with appropriate cartridges.[10]
Operational Plan: From Benchtop to Disposal
A systematic approach to handling 6-methylcinnolin-4-ol will ensure a safe and efficient workflow.
-
Ventilation: Always handle solid 6-methylcinnolin-4-ol and its solutions inside a properly functioning chemical fume hood.[8]
-
Housekeeping: Maintain a clean and organized workspace. Do not allow chemical residues to accumulate on benchtops or equipment. Wash hands thoroughly after handling the compound, even if gloves were worn.[4] Avoid eating, drinking, or smoking in the laboratory.[3][4]
-
Avoiding Contamination: Use designated spatulas and glassware. Never return unused chemical to the original container.
Weighing the Solid Compound:
-
Don the appropriate PPE as outlined in Table 1.
-
Perform the weighing operation within a chemical fume hood or a balance enclosure to contain any airborne powder.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Carefully transfer the desired amount of the compound.
-
Clean any spills on the balance immediately with a damp cloth (if appropriate for the balance) and dispose of the cloth as hazardous waste.
Preparing a Solution:
-
Wear the recommended PPE for this task.
-
In a chemical fume hood, add the weighed 6-methylcinnolin-4-ol to the solvent in a suitable flask.
-
Stir or sonicate as required to dissolve the compound. Keep the container capped or covered to the extent possible to prevent vapor release.
Diagram 1: PPE Selection Workflow
Caption: A procedural flowchart for responding to a spill of 6-methylcinnolin-4-ol in the laboratory.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing 6-methylcinnolin-4-ol, including contaminated gloves, weighing boats, and absorbent materials, should be considered hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and the words "Hazardous Waste."
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour chemical waste down the drain. [4]Follow all local, state, and federal regulations for hazardous waste disposal.
As a nitrogen-containing heterocyclic compound, 6-methylcinnolin-4-ol may require specific disposal considerations. Consult with your environmental health and safety office for guidance on the proper disposal of this class of compounds.
By adhering to these guidelines, you can confidently and safely incorporate 6-methylcinnolin-4-ol into your research, advancing scientific discovery while prioritizing the well-being of yourself and your colleagues.
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Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]
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The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]
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Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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AZoM. The Equipment Every Laboratory Needs to Keep Employees Safe. [Link]
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PubChem. 6-Methylquinazolin-4-ol. [Link]
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ER Publications. Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry. [Link]
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ResearchGate. Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]
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ResearchGate. (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. [Link]
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PubMed. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]
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Preprints.org. Synthesis and screening of novel cinnoline derivatives for analgesics. [Link]
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Wikipedia. Cinnoline. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
